molecular formula C9H12O4 B1329864 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid CAS No. 40469-16-7

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Cat. No.: B1329864
CAS No.: 40469-16-7
M. Wt: 184.19 g/mol
InChI Key: ZPRXNOLDOXHXIQ-UHFFFAOYSA-N
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Description

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a useful research compound. Its molecular formula is C9H12O4 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methylcyclohex-4-ene-1,2-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPRXNOLDOXHXIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=CCC(C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10960848
Record name 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40469-16-7
Record name 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic acid anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040469167
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10960848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a valuable carbocyclic compound with applications in the development of pharmaceuticals and advanced polymers. The primary synthesis pathway, a [4+2] cycloaddition, is detailed, including a thorough examination of the reaction mechanism, stereoselectivity, and regioselectivity. This document provides detailed experimental protocols for both the core Diels-Alder reaction and the subsequent hydrolysis to the target dicarboxylic acid. Furthermore, alternative synthetic strategies are discussed, offering a broader perspective on the synthesis of substituted cyclohexene derivatives. This guide is intended for researchers, scientists, and professionals in the field of drug development and polymer chemistry, providing both theoretical insights and practical, field-proven methodologies.

Introduction: The Significance of a Substituted Cyclohexene Core

This compound is a molecule of significant interest due to its rigid, functionalized six-membered ring structure. This scaffold is a versatile building block in organic synthesis, allowing for a variety of chemical transformations to produce complex molecules. Its derivatives have been explored for their potential as curing agents in epoxy resins and as components in the synthesis of pharmaceuticals.[1] The presence of both a methyl group and two carboxylic acid functionalities on the cyclohexene ring provides specific stereochemical and electronic properties that can be exploited in the design of novel materials and therapeutic agents.

The most direct and atom-economical route to this target molecule is through a two-step process commencing with the Diels-Alder reaction between isoprene and maleic anhydride. This is followed by the hydrolysis of the resulting cyclic anhydride. The Diels-Alder reaction, a cornerstone of modern organic synthesis, allows for the stereospecific formation of the cyclohexene ring in a single, concerted step.[1]

The Primary Synthesis Pathway: A Two-Step Approach

The principal and most widely utilized method for the synthesis of this compound involves a sequential Diels-Alder cycloaddition and a subsequent hydrolysis reaction.

Step 1: The Diels-Alder Reaction - Formation of 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride

The initial step is the [4+2] cycloaddition of isoprene (2-methyl-1,3-butadiene), a substituted diene, with maleic anhydride, a reactive dienophile. This reaction is typically performed under thermal conditions, often in a high-boiling solvent such as xylene, to ensure a reasonable reaction rate.[2][3] The product of this reaction is 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride.[4]

Sources

An In-Depth Technical Guide to 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a substituted cyclic dicarboxylic acid, represents a versatile molecular scaffold with significant potential in organic synthesis and medicinal chemistry. Its rigid cyclohexene core, adorned with two carboxylic acid functionalities and a methyl group, provides a unique three-dimensional architecture. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its current and potential applications in research and drug development. Understanding the nuances of this molecule is paramount for its effective utilization as a building block in the creation of complex molecular architectures and novel therapeutic agents.

Molecular Structure and Identification

This compound is systematically named this compound.[1] It is also known by other names such as 3-Methyl-1,2,3,6-tetrahydrophthalic acid and 4-Cyclohexene-1,2-dicarboxylic acid, 3-methyl-.[1] The cis-isomer is a common form of this compound.

Key Identifiers:

  • Molecular Formula: C₉H₁₂O₄[2]

  • Molecular Weight: 184.19 g/mol [1]

  • CAS Number: 40469-16-7 (for the cis-isomer)[2]

  • InChI: InChI=1S/C9H12O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-3,5-7H,4H2,1H3,(H,10,11)(H,12,13)[2]

  • SMILES: CC1C=CCC(C1C(=O)O)C(=O)O[1]

Physicochemical Properties

Table 1: Physical and Chemical Properties of cis-3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

PropertyValue (Predicted/Computed)Source
Melting Point (Tfus) Not available (experimental)-
Boiling Point (Tboil) Not available (experimental)-
Water Solubility (log10WS) -1.1 (Predicted)Cheméo[3]
Octanol/Water Partition Coefficient (logPoct/wat) 0.9 (Predicted)Cheméo[3]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 4PubChem[1]
Rotatable Bond Count 2PubChem[1]

Note: The solubility and partition coefficient are predictions and should be experimentally verified for accurate applications. The dicarboxylic acid nature of the molecule suggests it would be soluble in polar organic solvents and aqueous bases.

Synthesis and Purification

The primary route to this compound is a two-step process involving a Diels-Alder reaction to form the anhydride precursor, followed by hydrolysis.

Step 1: Synthesis of 3-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride via Diels-Alder Reaction

The synthesis begins with the [4+2] cycloaddition, or Diels-Alder reaction, between isoprene (2-methyl-1,3-butadiene) and maleic anhydride. Isoprene acts as the conjugated diene, and maleic anhydride serves as the dienophile. This reaction is highly efficient and stereospecific, typically yielding the cis-adduct.

Reaction Scheme:

G cluster_0 Diels-Alder Reaction Isoprene Isoprene Anhydride_Product 3-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride Isoprene->Anhydride_Product + Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Anhydride_Product Heat

Caption: Diels-Alder reaction of isoprene and maleic anhydride.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as toluene or xylene.

  • Addition of Diene: Add isoprene (1.1 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The product, 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride, will often crystallize out of the solution. The crystals can be collected by vacuum filtration and washed with a cold non-polar solvent like hexane or petroleum ether to remove any unreacted starting materials. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Step 2: Hydrolysis to this compound

The synthesized anhydride is then hydrolyzed to the corresponding dicarboxylic acid. This is a straightforward reaction that proceeds readily in the presence of water.

Reaction Scheme:

G cluster_1 Hydrolysis Anhydride 3-Methyl-4-cyclohexene-1,2- dicarboxylic Anhydride Diacid 3-Methylcyclohex-4-ene-1,2- dicarboxylic Acid Anhydride->Diacid + Water H₂O Water->Diacid Heat

Caption: Hydrolysis of the anhydride to the dicarboxylic acid.

Experimental Protocol:

  • Reaction Setup: Place the purified 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride in a round-bottom flask.

  • Hydrolysis: Add an excess of water to the flask and heat the mixture to reflux with stirring. The anhydride will initially be insoluble but will gradually dissolve as it hydrolyzes to the diacid.

  • Isolation and Purification: Continue heating until the solution becomes clear. After cooling to room temperature and then in an ice bath, the dicarboxylic acid will crystallize. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. The purity can be assessed by melting point determination and spectroscopic methods.

Chemical Reactivity and Characterization

The chemical reactivity of this compound is dominated by its two key functional groups: the carboxylic acids and the carbon-carbon double bond.

Reactions of the Carboxylic Acid Groups:
  • Esterification: The carboxylic acid groups can be readily esterified with alcohols under acidic conditions to form the corresponding diesters.

  • Amide Formation: Reaction with amines, often in the presence of a coupling agent, yields diamides.

  • Reduction: The carboxylic acids can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride.

  • Anhydride Formation: The dicarboxylic acid can be converted back to the anhydride by heating, often with a dehydrating agent.

Reactions of the Alkene Group:
  • Hydrogenation: The double bond can be catalytically hydrogenated to yield the corresponding saturated cyclohexane derivative, 3-methylcyclohexane-1,2-dicarboxylic acid.

  • Halogenation: The alkene can undergo addition reactions with halogens such as bromine.

  • Oxidation: The double bond can be cleaved by ozonolysis or oxidized to a diol with reagents like potassium permanganate.

Spectroscopic Characterization:
  • Infrared (IR) Spectroscopy: The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid.[2] Key expected absorptions include a broad O-H stretch from the carboxylic acids (around 3000 cm⁻¹), a C=O stretch (around 1700 cm⁻¹), and a C=C stretch (around 1650 cm⁻¹).

  • Mass Spectrometry (MS): The NIST database also contains the mass spectrum (electron ionization) for the cis-isomer.[2] The molecular ion peak would be expected at m/z 184.

    • ¹H NMR: Expected signals would include those for the vinylic protons, the protons adjacent to the carboxylic acid groups, the allylic protons, the methyl group protons, and the carboxylic acid protons (which may be broad and exchange with D₂O).

    • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons, the vinylic carbons, and the various sp³-hybridized carbons in the ring, as well as the methyl carbon.

Applications in Research and Drug Development

The rigid, functionalized scaffold of this compound makes it an attractive building block in medicinal chemistry and materials science.

  • Scaffold for Drug Discovery: The cyclohexene ring system is a common motif in many biologically active molecules. The dicarboxylic acid groups provide convenient handles for the introduction of diverse functionalities, allowing for the creation of libraries of compounds for screening against various biological targets. Derivatives of cyclohexene carboxylic acids have been investigated for their potential as antitumor agents.

  • Privileged Structures: The substituted cyclohexene framework can be considered a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. By modifying the substituents on this core, researchers can explore a wide range of chemical space to develop novel therapeutics.

  • Polymer and Materials Science: Dicarboxylic acids are fundamental monomers in the synthesis of polyesters and polyamides. The specific stereochemistry and rigidity of this compound could be exploited to create polymers with unique thermal and mechanical properties. Diesters of methylcyclohexane-dicarboxylic acid have been patented for use as plasticizers.

Conclusion

This compound is a valuable and versatile chemical entity with a rich chemistry and significant potential for future applications. Its synthesis via the robust Diels-Alder reaction and subsequent hydrolysis is a well-established and efficient process. The presence of multiple functional groups allows for a wide array of chemical transformations, making it an ideal starting point for the synthesis of more complex molecules. For researchers and professionals in drug development, this compound offers a promising scaffold for the design and synthesis of novel therapeutic agents. Further exploration of its properties and applications is warranted to fully unlock its potential.

References

  • Cheméo. (n.d.). Chemical Properties of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid (CAS 40469-16-7). Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

  • CHEM-333: Lab experiment 11: The Diels-Alder Reaction. (n.d.). Retrieved from a course website (the specific URL is not available).
  • Jasperse, J. (n.d.). Diels-Alder Reaction. Retrieved from a course website (the specific URL is not available).
  • Wolf, J. (2008, July 21). Lab report #4: Diels-Alder Reaction.
  • Cheméo. (n.d.). Chemical Properties of cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride (CAS 35438-82-5). Retrieved from [Link]

  • NIST. (n.d.). cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride. In NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Retrieved from [Link]

  • Organic Chemistry Lab Video. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube.
  • Organic Chemistry Lab Video. (2020, October 2). Diels Alder Reaction Experiment Part 1, Prelab. YouTube.
  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0031342). Retrieved from [Link]

  • Gzella, A., et al. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 28(15), 5853.
  • PubChem. (n.d.). 4-Methyl-cis-4-cyclohexene-1,2-dicarboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Retrieved from a ResearchGate publication page (the specific URL is not available).
  • IRIS. (n.d.). DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. Retrieved from an institutional repository (the specific URL is not available).
  • NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from an MDPI journal page (the specific URL is not available).

Sources

Spectroscopic data for 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a molecule of significant interest in synthetic chemistry, often arising from the Diels-Alder reaction between piperylene (1-methyl-1,3-butadiene) and maleic acid. Mastery of its spectroscopic signature is paramount for researchers in verifying its synthesis and purity. This document is structured to provide not just raw data, but a field-proven perspective on data acquisition and interpretation for professionals in chemical research and drug development.

Core Molecular Profile

Before delving into the spectral data, it is essential to establish the fundamental properties of the target analyte. The structure possesses multiple stereocenters, and while this guide focuses on the general spectroscopic features, the specific stereoisomer (e.g., cis or trans configuration of the carboxylic acid groups) will influence the precise spectral details, particularly in NMR.

PropertyValueSource
Molecular Formula C₉H₁₂O₄[1][2]
Molecular Weight 184.19 g/mol [1][2]
CAS Registry Number 40469-16-7 (for cis isomer)[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule. The analysis is predicated on the principle that atomic nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a frequency characteristic of their chemical environment.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and the relative number of protons of each type (integration).

  • Carboxylic Acid Protons (-COOH): A very broad singlet is expected in the downfield region, typically δ 10.0 - 12.0 ppm . The acidic nature of these protons and rapid chemical exchange with solvent or trace water leads to the signal broadening and loss of coupling information.

  • Olefinic Protons (-CH=CH-): Two distinct signals are anticipated for the vinyl protons, likely appearing as multiplets in the range of δ 5.5 - 6.0 ppm . Their chemical shift is significantly downfield due to the deshielding effect of the π-electron system.

  • Aliphatic Protons (CH, CH₂, CH₃):

    • The protons on the carbons bearing the carboxylic acids (C1 and C2) will be deshielded and appear as multiplets around δ 2.5 - 3.5 ppm .

    • The proton on the carbon with the methyl group (C3) and the methylene protons (CH₂) will resonate in the δ 1.5 - 2.5 ppm range.

    • The methyl group (-CH₃) protons will appear as a doublet (coupled to the adjacent CH) in the upfield region, typically around δ 1.0 - 1.2 ppm .

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their functional group class.

  • Carbonyl Carbons (-COOH): These are the most deshielded carbons and will appear far downfield, typically in the δ 170 - 180 ppm range.[4]

  • Olefinic Carbons (-C=C-): The two sp² hybridized carbons of the double bond are expected in the δ 120 - 140 ppm region.[4]

  • Aliphatic Carbons (sp³): The remaining five sp³ carbons will resonate in the upfield region, generally between δ 20 - 50 ppm .[4] The carbon attached to the methyl group and those bearing the carboxylic acids will be at the lower end of this range.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures the acquisition of reliable and interpretable NMR data. The choice of solvent is critical; deuterated solvents that can dissolve the dicarboxylic acid without exchanging protons with it are preferred, such as DMSO-d₆ or Methanol-d₄.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. This step is crucial for high resolution.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the expected range (e.g., 0-13 ppm).

    • Use a 90° pulse angle.

    • Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons of interest (a value of 5 seconds is generally a safe starting point for quantitative accuracy).[5]

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C frequency.

    • Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a wider spectral width (e.g., 0-200 ppm).

    • A longer acquisition time and a larger number of scans are typically required due to the low natural abundance of ¹³C.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Dissolve 5-10 mg Sample in ~0.7 mL Deuterated Solvent prep2 Transfer to NMR Tube prep1->prep2 acq1 Insert Sample into Spectrometer prep2->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1H & 13C Spectra (Set Parameters) acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Integrate & Assign Peaks proc2->proc3 proc4 Structure Elucidation proc3->proc4

Caption: Workflow from sample preparation to final structure elucidation using NMR.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy probes the vibrational frequencies of bonds within a molecule. It is an exceptionally powerful technique for identifying the presence of specific functional groups. For this compound, IR spectroscopy is ideal for confirming the carboxylic acid and alkene moieties.

Interpretation of the IR Spectrum

The IR spectrum is characterized by several key absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500 to 3300 cm⁻¹ . This broadening is a hallmark of the hydrogen-bonded O-H group in carboxylic acid dimers.

  • C-H Stretch (sp² and sp³):

    • The C-H stretch from the alkene (=C-H) will appear just above 3000 cm⁻¹, typically around 3020-3100 cm⁻¹ .[6]

    • The C-H stretches from the saturated parts of the ring and the methyl group will be strong and appear just below 3000 cm⁻¹, in the range of 2850-2960 cm⁻¹ .[6][7]

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band will be present at approximately 1700-1725 cm⁻¹ , characteristic of the carbonyl group in a saturated carboxylic acid.

  • C=C Stretch (Alkene): A medium intensity absorption is expected in the 1640-1660 cm⁻¹ region, confirming the presence of the carbon-carbon double bond.[6]

The NIST gas-phase IR spectrum for the cis isomer confirms these assignments.[1]

Experimental Protocol: KBr Pellet Method for Solid Samples

The potassium bromide (KBr) pellet method is a standard technique for analyzing solid samples in IR spectroscopy.[8] The principle relies on the fact that KBr is transparent to IR radiation and can be pressed into a transparent disc, holding the finely dispersed sample.[9]

Step-by-Step Methodology:

  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of the sample and 100-200 mg of spectroscopy-grade KBr powder together in an agate mortar and pestle.[8][9] The goal is to create a fine, homogenous powder with a particle size smaller than the IR wavelength to minimize light scattering.[9]

  • Die Loading: Transfer the powder mixture into the pellet die assembly. Distribute it evenly to ensure a uniform pellet thickness.

  • Pellet Pressing: Place the die into a hydraulic press. Apply a vacuum to remove trapped air and moisture, which can interfere with the spectrum.[9] Slowly apply 8-10 tons of pressure and hold for 1-2 minutes.[9]

  • Pellet Release and Analysis: Carefully release the pressure and extract the die. The resulting pellet should be a thin, transparent, or translucent disc. Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Workflow for IR Analysis (KBr Method)

IR_Workflow start Start: Solid Sample grind Grind 1-2 mg Sample with 100-200 mg KBr Powder start->grind load Load Powder into Pellet Die grind->load press Apply 8-10 tons of Pressure (with vacuum) load->press pellet Form Transparent Pellet press->pellet analyze Place in Spectrometer & Acquire Spectrum pellet->analyze end End: IR Spectrum analyze->end EIMS_Process cluster_source Ion Source (High Vacuum) cluster_analysis Mass Analyzer & Detector analyte Gaseous Analyte (M) ionization Ionization: M + e⁻ → M⁺• + 2e⁻ analyte->ionization electron_beam 70 eV Electron Beam electron_beam->ionization fragmentation Fragmentation: M⁺• → F₁⁺ + F₂⁺ ... ionization->fragmentation analyzer Ion Separation (by m/z) fragmentation->analyzer detector Ion Detection analyzer->detector spectrum Mass Spectrum detector->spectrum

Sources

An In-depth Technical Guide to the Stereoisomers of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the stereoisomerism of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a molecule of significant interest in synthetic and medicinal chemistry. We will delve into the structural nuances of its stereoisomers, the stereochemical implications of its synthesis via the Diels-Alder reaction, and the analytical methodologies required for their separation and characterization. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's stereochemistry.

Introduction to the Stereochemistry of this compound

This compound is a substituted cyclohexene derivative characterized by a complex stereochemical landscape. The presence of multiple chiral centers gives rise to a number of stereoisomers, each with unique three-dimensional arrangements and potentially distinct biological activities. A thorough understanding of these isomers is paramount for applications in drug design and development, where stereochemistry can dictate efficacy and safety.

The core structure contains three chiral centers, which are the carbon atoms at positions 1, 2, and 3 of the cyclohexene ring. The carbon at position 1 is bonded to a carboxylic acid group, a hydrogen atom, and two different carbon atoms within the ring. Similarly, the carbon at position 2 is bonded to a carboxylic acid group, a hydrogen atom, and two different ring carbons. The carbon at position 3 is bonded to a methyl group, a hydrogen atom, and two different ring carbons.

The theoretical number of stereoisomers can be calculated using the 2n rule, where 'n' is the number of chiral centers. For this compound, with n=3, a maximum of 23 = 8 stereoisomers are possible. These stereoisomers exist as four pairs of enantiomers. Due to the substitution pattern, no meso compounds are possible for this molecule.

Synthesis and Stereochemical Control: The Diels-Alder Reaction

The primary synthetic route to this compound is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring.[1] In this case, the reaction occurs between a substituted 1,3-diene, specifically piperylene (1-methyl-1,3-butadiene), and a dienophile, maleic acid or its anhydride.[2] The stereochemical outcome of this reaction is governed by several key principles, including the endo rule and the facial selectivity of the approach of the dienophile to the diene.

The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is preserved in the product.[3] For example, the use of cis-dienophile (maleic acid) will result in a product where the carboxylic acid groups are cis to each other.

Endo and Exo Selectivity

The Diels-Alder reaction can proceed through two major pathways, leading to either endo or exo products. The endo product is generally favored under kinetic control (lower temperatures), due to secondary orbital interactions that stabilize the transition state.[4][5] The exo product, being sterically less hindered, is the thermodynamically more stable product and may be favored at higher temperatures where the reversible retro-Diels-Alder reaction can occur.[6]

In the context of the reaction between piperylene and maleic anhydride, the anhydride ring can be oriented either towards (endo) or away from (exo) the developing double bond in the cyclohexene ring.

G cluster_reactants Reactants cluster_products Products Piperylene Piperylene (1-Methyl-1,3-butadiene) Transition_State Cyclic Transition State Piperylene->Transition_State [4+2] Cycloaddition Maleic_Anhydride Maleic Anhydride Maleic_Anhydride->Transition_State Endo_Product Endo Adduct (Kinetic Product) Exo_Product Exo Adduct (Thermodynamic Product) Endo_Product->Exo_Product Thermodynamic Equilibration (High Temp) Transition_State->Endo_Product Lower Energy TS (Secondary Orbital Overlap) Transition_State->Exo_Product Higher Energy TS

Caption: Diels-Alder reaction pathway showing the formation of kinetic (endo) and thermodynamic (exo) products.

The Stereoisomers of this compound

As established, there are eight possible stereoisomers of this compound. These can be grouped into four pairs of enantiomers. The relative stereochemistry of the substituents (methyl and carboxylic acid groups) defines the diastereomeric relationships. We can describe these relationships as cis or trans with respect to the plane of the cyclohexene ring.

The combination of the methyl group's orientation and the relative orientation of the two carboxylic acid groups leads to the different diastereomers. For instance, we can have isomers where the carboxylic acid groups are cis to each other, and the methyl group is either cis or trans to them. Similarly, isomers with trans carboxylic acid groups can have the methyl group in cis or trans positions relative to one of the carboxylic acid groups.

Separation and Purification of Stereoisomers

The separation of the stereoisomers of this compound is a critical step for their individual study and application. A multi-step strategy is typically employed, first separating the diastereomers and then resolving the enantiomeric pairs.

Separation of Diastereomers

Diastereomers have different physical properties, such as solubility, melting point, and boiling point, which can be exploited for their separation.[7]

Protocol 1: Fractional Crystallization

  • Dissolution: Dissolve the mixture of diastereomers in a minimum amount of a suitable hot solvent or solvent mixture. The choice of solvent is critical and may require empirical optimization.

  • Cooling: Slowly cool the solution to allow for the selective crystallization of the least soluble diastereomer. The cooling rate should be controlled to ensure the formation of pure crystals.

  • Isolation: Isolate the crystals by filtration.

  • Purification: The purity of the isolated diastereomer should be assessed by techniques such as NMR spectroscopy or melting point analysis. Further recrystallization steps may be necessary to achieve the desired purity.

  • Recovery of Other Diastereomers: The remaining diastereomers in the mother liquor can be recovered by evaporation of the solvent and further fractional crystallization using different solvent systems or by employing chromatographic techniques.

Resolution of Enantiomers

Enantiomers have identical physical properties in an achiral environment, making their separation more challenging. The most common method for resolving enantiomers of a carboxylic acid is through the formation of diastereomeric salts using a chiral resolving agent.[8]

Protocol 2: Chiral Resolution via Diastereomeric Salt Formation

  • Selection of Resolving Agent: Choose an appropriate chiral base to react with the carboxylic acid groups. Common resolving agents for acids include chiral amines like brucine, strychnine, or synthetic chiral amines.[8]

  • Salt Formation: React the racemic mixture of the dicarboxylic acid with a sub-stoichiometric amount (e.g., 0.5 equivalents) of the chiral resolving agent in a suitable solvent. This will form a mixture of two diastereomeric salts.

  • Fractional Crystallization: Exploit the different solubilities of the diastereomeric salts to separate them by fractional crystallization, as described in Protocol 1.

  • Liberation of the Enantiomer: After isolating one of the diastereomeric salts, treat it with a strong acid (e.g., HCl) to protonate the carboxylate groups and liberate the enantiomerically pure dicarboxylic acid. The chiral resolving agent can be recovered from the aqueous layer by basification and extraction.

  • Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor of the fractional crystallization by acidification.

G Start Mixture of Stereoisomers (Diastereomers & Enantiomers) Diastereomer_Separation Diastereomer Separation (e.g., Fractional Crystallization, Chromatography) Start->Diastereomer_Separation Racemic_Mixture_1 Racemic Mixture 1 (Enantiomeric Pair A) Diastereomer_Separation->Racemic_Mixture_1 Racemic_Mixture_2 Racemic Mixture 2 (Enantiomeric Pair B) Diastereomer_Separation->Racemic_Mixture_2 Enantiomer_Resolution_1 Enantiomeric Resolution (e.g., Chiral Resolving Agent, Chiral Chromatography) Racemic_Mixture_1->Enantiomer_Resolution_1 Enantiomer_Resolution_2 Enantiomeric Resolution Racemic_Mixture_2->Enantiomer_Resolution_2 Enantiomer_A1 Pure Enantiomer A1 Enantiomer_Resolution_1->Enantiomer_A1 Enantiomer_A2 Pure Enantiomer A2 Enantiomer_Resolution_1->Enantiomer_A2 Enantiomer_B1 Pure Enantiomer B1 Enantiomer_Resolution_2->Enantiomer_B1 Enantiomer_B2 Pure Enantiomer B2 Enantiomer_Resolution_2->Enantiomer_B2

Caption: General workflow for the separation of stereoisomers.

Chiral Chromatography

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for the separation of enantiomers.[9]

Protocol 3: Chiral HPLC

  • Column Selection: Select a suitable chiral stationary phase. For carboxylic acids, polysaccharide-based columns (e.g., cellulose or amylose derivatives) or protein-based columns are often effective.

  • Mobile Phase Optimization: The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), needs to be optimized to achieve baseline separation of the enantiomers. Additives such as trifluoroacetic acid (TFA) may be required to improve peak shape for acidic analytes.

  • Analysis: Inject the racemic mixture onto the chiral column and monitor the elution profile using a suitable detector (e.g., UV-Vis). The two enantiomers will exhibit different retention times.

  • Preparative Separation: For preparative scale separation, the conditions from the analytical method can be scaled up to isolate larger quantities of each enantiomer.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for the structural elucidation and differentiation of the stereoisomers of this compound.

NMR Spectroscopy

1H and 13C NMR spectroscopy can provide detailed information about the connectivity and stereochemistry of the molecule.

  • 1H NMR: The chemical shifts and coupling constants of the protons on the cyclohexene ring are highly sensitive to their stereochemical environment. For instance, the coupling constants between the protons at C1, C2, and C3 can help determine the relative cis/trans stereochemistry of the substituents. Protons that are cis to each other on a rigid ring system typically exhibit a larger coupling constant than those that are trans. The Nuclear Overhauser Effect (NOE) can also be used to establish through-space proximity of protons and thus deduce the relative stereochemistry.

  • 13C NMR: The number of signals in the 13C NMR spectrum can indicate the symmetry of the molecule. Each non-equivalent carbon atom will give a distinct signal. The chemical shifts of the carbon atoms, particularly those bearing the substituents, will also be influenced by the stereochemistry.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the molecule. The dicarboxylic acid will show a characteristic broad O-H stretch from approximately 2500 to 3300 cm-1 and a strong C=O stretch around 1700-1725 cm-1. While IR is less powerful than NMR for differentiating subtle stereochemical differences, variations in hydrogen bonding patterns between different stereoisomers can sometimes lead to slight shifts in the O-H and C=O stretching frequencies.

Quantitative Data Summary

The following table summarizes key physicochemical properties of this compound. Note that specific values for each stereoisomer may vary.

PropertyValueSource
Molecular FormulaC9H12O4[10]
Molecular Weight184.19 g/mol [10]
IUPAC NameThis compound[10]
CAS Number40469-16-7[10]

Conclusion

The stereoisomers of this compound present a fascinating and challenging area of study. A comprehensive understanding of their synthesis, separation, and characterization is essential for harnessing their potential in various scientific disciplines, particularly in the development of new therapeutic agents. The methodologies and protocols outlined in this guide provide a robust framework for researchers to navigate the complexities of this stereochemically rich molecule. As a Senior Application Scientist, I emphasize the importance of empirical optimization of the described protocols to suit specific laboratory conditions and research objectives.

References

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An In-Depth Technical Guide to 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a fascinating molecule born from one of the most powerful reactions in organic chemistry. We will delve into the historical context of its discovery, rooted in the groundbreaking work of Diels and Alder, and provide a detailed, practical guide to its synthesis. The guide will further explore the compound's intricate stereochemistry, its physicochemical properties, and its applications, particularly focusing on the utility of its anhydride precursor in polymer chemistry. This document serves as a vital resource for researchers and professionals seeking to understand and utilize this versatile chemical entity.

A Legacy of Nobel Prize-Winning Chemistry: The Discovery of this compound

The story of this compound is intrinsically linked to the discovery of the Diels-Alder reaction, a cornerstone of modern organic synthesis. In 1928, German chemists Otto Diels and Kurt Alder published their seminal work on the reaction between a conjugated diene and a substituted alkene (a dienophile) to form a cyclohexene derivative.[1] This elegant and powerful method for forming six-membered rings was so revolutionary that it earned them the Nobel Prize in Chemistry in 1950.[1]

While Diels and Alder's initial publications focused on other dienes, the reaction of isoprene (2-methyl-1,3-butadiene) with maleic anhydride, which yields 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride, is a classic example of this Nobel-winning cycloaddition. The subsequent hydrolysis of this anhydride provides the target diacid. Although a single, definitive publication marking the "first synthesis" of this specific methylated derivative is not readily apparent in early literature, its creation is a direct and logical extension of Diels and Alder's foundational work. The reaction of isoprene with maleic anhydride was undoubtedly explored in the flurry of research that followed their discovery, solidifying the broad applicability of their new synthetic tool.

The significance of this particular derivative lies in the introduction of a methyl group, which not only modifies the physical properties of the resulting molecule but also introduces an additional layer of complexity to its stereochemistry and regiochemistry, providing a rich platform for further chemical exploration.

The Synthetic Pathway: A Step-by-Step Guide to the Diels-Alder Reaction and Subsequent Hydrolysis

The synthesis of this compound is a two-step process that begins with the Diels-Alder reaction to form the anhydride, followed by hydrolysis to yield the diacid.

Step 1: The [4+2] Cycloaddition of Isoprene and Maleic Anhydride

This reaction is a concerted, pericyclic reaction where the 4 π-electrons of the diene (isoprene) and the 2 π-electrons of the dienophile (maleic anhydride) rearrange in a cyclic transition state to form two new carbon-carbon sigma bonds.[2]

Experimental Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve maleic anhydride in a suitable solvent, such as xylene or toluene.[3]

  • Addition of Diene: Slowly add isoprene to the stirred solution.[3] An exothermic reaction may be observed.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for approximately 1-2 hours.[3] The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Crystallization and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product, 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride, will often crystallize out of the solution. If not, cooling the flask in an ice bath can induce crystallization.[3]

  • Purification: Collect the crystalline product by vacuum filtration and wash with a small amount of a cold, non-polar solvent like hexane to remove any unreacted starting materials.[3] The product can be further purified by recrystallization if necessary.

Causality Behind Experimental Choices:

  • Solvent: Xylene or toluene are often chosen as solvents due to their relatively high boiling points, which allows the reaction to be carried out at an elevated temperature, thereby increasing the reaction rate. They are also good solvents for both reactants.

  • Reflux: Heating the reaction mixture to reflux ensures that the reaction proceeds at a constant and sufficiently high temperature to overcome the activation energy barrier, without evaporating the solvent.

  • Crystallization: The product anhydride is typically a solid at room temperature and less soluble in the non-polar solvent than the starting materials, allowing for its isolation and purification by crystallization.

Diagram of the Diels-Alder Reaction Workflow:

Diels_Alder_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification MA Maleic Anhydride ReactionVessel Round-Bottom Flask (Stirring) MA->ReactionVessel Solvent Xylene/Toluene Solvent->ReactionVessel Isoprene Isoprene Isoprene->ReactionVessel Slow Addition Reflux Heating to Reflux (1-2 hours) ReactionVessel->Reflux Cooling Cooling & Crystallization Reflux->Cooling Filtration Vacuum Filtration Cooling->Filtration Washing Washing with Hexane Filtration->Washing PurifiedProduct Purified Anhydride Washing->PurifiedProduct

Caption: Workflow for the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride.

Step 2: Hydrolysis of the Anhydride to the Dicarboxylic Acid

The isolated anhydride is then hydrolyzed to the corresponding dicarboxylic acid by reaction with water.

Experimental Protocol:

  • Hydrolysis: Add the purified 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride to water.

  • Heating: Gently heat the mixture to facilitate the hydrolysis of the anhydride ring.

  • Isolation: Upon cooling, the this compound will crystallize from the aqueous solution.

  • Purification: Collect the crystals by vacuum filtration and dry them thoroughly.

Physicochemical and Spectroscopic Data

The following table summarizes the key physicochemical and spectroscopic data for this compound and its anhydride.

PropertyThis compound3-Methylcyclohex-4-ene-1,2-dicarboxylic Anhydride
Molecular Formula C₉H₁₂O₄[4]C₉H₁₀O₃[5]
Molecular Weight 184.19 g/mol [4]166.17 g/mol [5]
CAS Number 40469-16-7[4]5333-84-6[5]
Appearance White crystalline solidWhite crystalline solid
1H NMR Spectroscopy Complex multiplet signals for the aliphatic and vinylic protons, a singlet for the methyl protons, and a broad singlet for the carboxylic acid protons.Complex multiplet signals for the aliphatic and vinylic protons and a singlet for the methyl protons.
13C NMR Spectroscopy Signals corresponding to the methyl, methylene, methine, and quaternary carbons of the cyclohexene ring, as well as the carboxyl carbons.Signals corresponding to the methyl, methylene, methine, and quaternary carbons of the cyclohexene ring, and the carbonyl carbons of the anhydride.
Infrared (IR) Spectroscopy Characteristic broad O-H stretch for the carboxylic acid, C=O stretch for the carbonyl group, and C=C stretch for the alkene.Characteristic symmetric and asymmetric C=O stretches for the anhydride group and a C=C stretch for the alkene.

The Intricacies of Stereochemistry and Regioselectivity

The Diels-Alder reaction between isoprene and maleic anhydride is a prime example of a stereospecific and regioselective reaction.

Stereochemistry

The reaction is syn-selective, meaning that the dienophile adds to one face of the diene. Since maleic anhydride is a cis-dienophile, the resulting adduct will have the two carboxyl groups on the same side of the cyclohexene ring, leading to the cis-isomer. The stereochemistry of the dienophile is retained in the product.

Furthermore, the approach of the dienophile to the diene can result in two possible diastereomers: the endo and exo products. In the endo product, the electron-withdrawing groups of the dienophile are oriented towards the developing pi-system of the diene in the transition state. This orientation is favored due to secondary orbital interactions, making the endo product the major kinetic product.[2]

Regioselectivity

The reaction of an unsymmetrical diene like isoprene with a symmetrical dienophile like maleic anhydride can theoretically lead to two regioisomers, depending on the orientation of the diene. The methyl group of isoprene is an electron-donating group, which influences the electron density of the diene. The reaction generally favors the formation of the "para" product (4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride) over the "meta" product (3-methylcyclohex-4-ene-1,2-dicarboxylic anhydride). However, the product distribution can be influenced by reaction conditions such as temperature and the presence of a Lewis acid catalyst. For the purpose of this guide, we are focusing on the officially named 3-methyl isomer.

Diagram of Stereoisomers:

Stereoisomers cluster_reactants Reactants cluster_products Possible Products Isoprene Isoprene MaleicAnhydride Maleic Anhydride Endo Endo Adduct (Major Product) Exo Exo Adduct (Minor Product) Reactants Reactants Products Products

Caption: The Diels-Alder reaction of isoprene and maleic anhydride yields both endo and exo products.

Applications in Polymer Chemistry and Beyond

While the dicarboxylic acid itself has seen some investigation in the synthesis of novel compounds with potential biological activity, the primary application of this molecule's precursor, 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride (often referred to as Methyltetrahydrophthalic anhydride or MTHPA), is in the field of polymer chemistry.

5.1. Curing Agent for Epoxy Resins:

Methyltetrahydrophthalic anhydride is widely used as a curing agent (hardener) for epoxy resins.[5][6] The anhydride reacts with the epoxy groups and hydroxyl groups of the resin to form a highly cross-linked, three-dimensional network. This process results in a cured epoxy with the following desirable properties:

  • High Thermal Stability: The rigid cross-linked structure imparts excellent resistance to high temperatures.[7]

  • Good Mechanical Properties: The cured resins exhibit high strength and durability.[6]

  • Excellent Electrical Insulation: This makes them ideal for use in electronic components.[6]

  • Chemical Resistance: The cross-linked network is resistant to a wide range of chemicals.[7]

These properties make MTHPA-cured epoxy resins suitable for a variety of applications, including:

  • Electronic Components: Encapsulation of integrated circuits, transformers, and capacitors.[6]

  • Structural Adhesives: Bonding of various materials in the aerospace and automotive industries.

  • Composites: As a matrix material for fiber-reinforced plastics.[6]

5.2. Potential in Drug Development:

The cyclohexene carboxylic acid scaffold is a recurring motif in molecules with interesting biological activities. While direct applications of this compound in drug development are not extensively documented, derivatives of cyclohexene carboxylic acids have been investigated for their potential as antitumor and anti-inflammatory agents.[8][9] The presence of multiple functional groups (two carboxylic acids and an alkene) on the this compound backbone makes it an attractive starting material for the synthesis of more complex molecules with potential therapeutic value. Further research in this area could uncover novel pharmacological applications for this versatile compound. A recent study also identified this compound as a volatile compound involved in the feeding behavior of the whitefly Bemisia tabaci, suggesting potential applications in agriculture.[10]

Conclusion

This compound, a direct descendant of the Nobel Prize-winning Diels-Alder reaction, stands as a testament to the enduring power and elegance of this fundamental transformation in organic chemistry. From its historical roots in the pioneering work of Diels and Alder to its modern-day applications as a key component in high-performance polymers, this molecule continues to be of significant interest to the scientific community. This guide has provided a comprehensive overview of its discovery, synthesis, stereochemistry, and applications, offering a valuable resource for researchers and professionals in chemistry and materials science. The continued exploration of this and related structures holds promise for the development of new materials and potentially novel therapeutic agents.

References

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An In-depth Technical Guide to the Molecular Structure and Bonding of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a substituted cyclohexene derivative, presents a fascinating case study in stereochemistry and reactivity. Its rigid, cyclic framework, adorned with multiple chiral centers and functional groups, makes it a valuable building block in the synthesis of complex organic molecules, including pharmacologically active compounds and advanced polymer materials. This guide provides a comprehensive exploration of its molecular architecture, the nuances of its chemical bonding, and the stereochemical intricacies that govern its synthesis and properties. By delving into the fundamental principles that dictate its structure, we aim to equip researchers and drug development professionals with the foundational knowledge necessary to harness the full potential of this versatile molecule.

Molecular Architecture: A Stereochemical Deep Dive

The systematic IUPAC name for the primary molecule of interest is cis-3-Methylcyclohex-4-ene-1,2-dicarboxylic acid . Its molecular formula is C₉H₁₂O₄, with a molecular weight of approximately 184.19 g/mol .[1] The core of the molecule is a six-membered cyclohexene ring, which imparts a degree of conformational rigidity. The presence of a double bond and three stereocenters gives rise to a rich stereochemical landscape.

The Cyclohexene Ring and its Conformation

The cyclohexene ring in this compound adopts a half-chair conformation to minimize steric strain. The double bond between C4 and C5 dictates a planar arrangement of these two carbons and their immediate substituents. The remaining four carbon atoms (C1, C2, C3, and C6) are puckered out of this plane. This conformation is crucial in determining the spatial orientation of the substituents and, consequently, the molecule's overall shape and reactivity.

Stereoisomerism: Navigating a Complex Landscape

The presence of three chiral centers at positions C1, C2, and C3 leads to the possibility of 2³ = 8 stereoisomers. These exist as four pairs of enantiomers. The "cis" designation in the IUPAC name indicates that the two carboxylic acid groups are on the same side of the ring.

The synthesis of this molecule, typically via a Diels-Alder reaction, introduces further stereochemical considerations, namely the formation of endo and exo products. The endo product, where the electron-withdrawing groups of the dienophile are oriented towards the developing diene π-system in the transition state, is often the kinetically favored product.[2][3][4] This preference is attributed to secondary orbital interactions that stabilize the endo transition state.[2][4] However, the exo product is generally the thermodynamically more stable isomer due to reduced steric hindrance.[5]

The reaction of (E)-1,3-pentadiene (piperylene) with maleic anhydride, a common route to this molecule, is stereospecific. The cis geometry of the dienophile (maleic anhydride) is retained in the product, resulting in the two carboxylic acid groups being cis to each other.[6]

The Synthesis of this compound: A Diels-Alder Approach

The most efficient and stereocontrolled method for synthesizing the cyclohexene ring system of the title compound is the [4+2] cycloaddition, or Diels-Alder reaction.[7] This powerful reaction involves the concerted interaction of a conjugated diene with a dienophile.

The Reactants: Piperylene and Maleic Anhydride

In the synthesis of this compound, the diene is (E)-1,3-pentadiene (piperylene) , and the dienophile is maleic anhydride . Maleic anhydride is an excellent dienophile due to the presence of two electron-withdrawing carbonyl groups conjugated with the double bond, which lowers the energy of its Lowest Unoccupied Molecular Orbital (LUMO).[7]

Regioselectivity of the Reaction

The reaction between an unsymmetrical diene like piperylene and a symmetrical dienophile like maleic anhydride can theoretically lead to two regioisomers: 3-methylcyclohex-4-ene-1,2-dicarboxylic anhydride and 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride. The regioselectivity is governed by both electronic and steric factors. Theoretical studies and experimental evidence suggest that the reaction favors the formation of the "ortho" product, which in this case is the 3-methyl substituted isomer. This preference can be rationalized by considering the frontier molecular orbital (FMO) interactions.

Experimental Protocol: Synthesis of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride

The following protocol outlines a general procedure for the Diels-Alder reaction between piperylene and maleic anhydride, followed by hydrolysis to the dicarboxylic acid.

Materials:

  • Maleic anhydride

  • (E)-1,3-Pentadiene (piperylene)

  • Toluene (or another suitable solvent like xylene)

  • Hydrochloric acid (for hydrolysis)

  • Sodium sulfate (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve maleic anhydride in toluene.

  • Addition of Diene: Slowly add (E)-1,3-pentadiene to the stirred solution.

  • Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature, and then cool further in an ice bath to induce crystallization of the anhydride product.

  • Isolation of Anhydride: Collect the crystals by vacuum filtration and wash with cold solvent.

  • Hydrolysis to Dicarboxylic Acid: The isolated anhydride is then hydrolyzed by heating with water or dilute acid to yield cis-3-methyl-4-cyclohexene-1,2-dicarboxylic acid.

  • Purification: The dicarboxylic acid can be purified by recrystallization from a suitable solvent system.

Workflow for the Synthesis of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic Acid:

G Reactants Maleic Anhydride + (E)-1,3-Pentadiene Reaction Diels-Alder Reaction (Reflux in Toluene) Reactants->Reaction Anhydride cis-3-Methylcyclohex-4-ene- 1,2-dicarboxylic Anhydride Reaction->Anhydride Hydrolysis Hydrolysis (H₂O, Δ) Anhydride->Hydrolysis Product cis-3-Methylcyclohex-4-ene- 1,2-dicarboxylic Acid Hydrolysis->Product

Caption: Diels-Alder synthesis workflow.

Spectroscopic Characterization and Bonding Analysis

Spectroscopic techniques are indispensable for elucidating the molecular structure and understanding the nature of the chemical bonds within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides a wealth of information about the connectivity and stereochemistry of the molecule. The chemical shifts and coupling constants of the various protons are indicative of their local electronic environment and spatial relationships.

  • Olefinic Protons: The protons on the double bond (H4 and H5) will appear in the downfield region (typically 5.5-6.0 ppm) and will show coupling to each other and to the adjacent allylic protons.

  • Methine Protons: The protons at the stereocenters (H1, H2, and H3) will have distinct chemical shifts and complex coupling patterns due to their interactions with neighboring protons. The relative stereochemistry can often be deduced from the magnitude of the coupling constants.

  • Methylene Protons: The protons of the CH₂ group at C6 will be diastereotopic and are expected to show distinct signals with geminal and vicinal couplings.

  • Methyl Protons: The methyl group protons at C3 will appear as a doublet in the upfield region, coupled to the H3 proton.

  • Carboxylic Acid Protons: The acidic protons of the two carboxylic acid groups will typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule, providing further confirmation of the structure.

  • Carbonyl Carbons: The carbons of the carboxylic acid groups will be the most downfield signals (typically >170 ppm).

  • Olefinic Carbons: The carbons of the double bond (C4 and C5) will appear in the range of 120-140 ppm.

  • sp³ Hybridized Carbons: The remaining sp³ hybridized carbons of the ring and the methyl group will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the presence of key functional groups.

  • O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid groups, often showing hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ corresponds to the C=O stretching vibration of the carboxylic acid carbonyl groups.

  • C=C Stretch: A weaker absorption band around 1640-1680 cm⁻¹ is indicative of the C=C stretching vibration of the cyclohexene ring.

  • C-H Stretches: Absorptions just above 3000 cm⁻¹ are due to the C-H stretching of the olefinic protons, while those just below 3000 cm⁻¹ are from the C-H stretching of the sp³ hybridized carbons.

Reactivity and Applications

The bifunctional nature of this compound, possessing both alkene and dicarboxylic acid moieties, makes it a versatile platform for further chemical transformations and a valuable precursor in various applications.

Reactions of the Carboxylic Acid Groups
  • Esterification: The carboxylic acid groups can be readily esterified by reaction with alcohols in the presence of an acid catalyst to form the corresponding diesters.[8] This modification can alter the solubility and reactivity of the molecule.

  • Amide Formation: Reaction with amines can lead to the formation of amides, which are important functional groups in many biologically active molecules.

  • Reduction: The carboxylic acid groups can be reduced to the corresponding diol using strong reducing agents like lithium aluminum hydride.

Reactions of the Alkene Group
  • Hydrogenation: The double bond can be catalytically hydrogenated to yield the corresponding saturated cyclohexane derivative, 3-methylcyclohexane-1,2-dicarboxylic acid.[9] This allows for the synthesis of molecules with a saturated cyclic core.

  • Halogenation: The alkene can undergo addition reactions with halogens to form dihalo-substituted cyclohexane derivatives.

  • Epoxidation: Reaction with peroxy acids will form the corresponding epoxide, a versatile intermediate for further functionalization.

Applications

The unique structural features of this compound and its derivatives make them attractive for a range of applications:

  • Building Block in Organic Synthesis: Its rigid, stereochemically defined structure makes it an excellent starting material for the synthesis of complex natural products and other target molecules.[10][11]

  • Polymer Chemistry: As a dicarboxylic acid, it can be used as a monomer in the synthesis of polyesters and polyamides.[12][13][14] The introduction of the cyclohexene ring into the polymer backbone can impart specific thermal and mechanical properties.

  • Drug Development: The cyclohexene scaffold is present in numerous biologically active compounds. This molecule can serve as a precursor for the synthesis of novel drug candidates.

Conclusion

This compound is a molecule of significant interest due to its intricate stereochemistry and synthetic versatility. A thorough understanding of its molecular structure, bonding, and the stereochemical outcomes of its synthesis via the Diels-Alder reaction is paramount for its effective utilization. The spectroscopic techniques discussed provide the necessary tools for its characterization, while its diverse reactivity opens avenues for the creation of a wide array of valuable compounds. For researchers and professionals in drug development and materials science, this molecule represents a powerful and adaptable building block with the potential to contribute to the advancement of these fields.

References

  • ChemTube3D. Diels-Alder - Endo and Exo adducts. Available at: [Link].

  • Chemistry LibreTexts. 10.5: Endo and Exo Reactivity in the Diels Alder Reaction. (2021). Available at: [Link].

  • Master Organic Chemistry. Stereochemistry of the Diels-Alder Reaction. (2017). Available at: [Link].

  • Diels-Alder Cycloaddition Reaction Lab Handout. Available at: [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. In Introduction to Organic Laboratory Techniques: A Small Scale Approach.
  • Google Patents. WO2010148080A2 - Cyclohexane 1,4 carboxylates.
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  • Longdom Publishing. Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Available at: [Link].

  • DIELS-ALDER REACTION Lab Handout. Available at: [Link].

  • YouTube. Diels Alder Reaction Experiment Part 2, Reflux and Isolation. (2020). Available at: [Link].

  • PubChem. This compound. Available at: [Link].

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  • Scribd. Dield-Alder - Lab Report 1. Available at: [Link].

  • Master Organic Chemistry. Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018). Available at: [Link].

  • Royal Society of Chemistry. Cyclohexene esterification–hydrogenation for efficient production of cyclohexanol. (2018). Available at: [Link].

  • CHEM-333: Lab experiment 11: The Diels-Alder Reaction. Available at: [Link].

  • Google Patents. US6828410B2 - Method for preparing poly(cyclohexane-1,4-dicarboxylate)s from cyclohexane-1,4-dicarboxylic acid, and composition.
  • Balci, M. Basic 1H- and 13C-NMR Spectroscopy. (2005).
  • ResearchGate. The Diels‐Alder Reaction with Maleic Anhydride. Available at: [Link].

  • ResearchGate. Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)Isopropyl 1,3-thiazolidine-2-thione. Available at: [Link].

  • MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available at: [Link].

  • Cheméo. Chemical Properties of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid (CAS 40469-16-7). Available at: [Link].

  • ResearchGate. Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. Available at: [Link].

  • PMC. Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. Available at: [Link].

  • Bartleby. this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride 1. Assign the peaks in the region above 1600 cm-1 of the IR. 2. In the 1H NMR…. Available at: [Link].

  • MDPI. Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds. Available at: [Link].

  • ResearchGate. Synthesis and Polymerization of Renewable 1,3-Cyclohexadiene Using Metathesis, Isomerization, and Cascade Reactions with Late-metal Catalysts. Available at: [Link].

  • PubMed. Synthesis and polymerization of renewable 1,3-cyclohexadiene using metathesis, isomerization, and cascade reactions with late-metal catalysts. (2011). Available at: [Link].

  • 5 Combin
  • ResearchGate. (R)-Cyclohexenol is a valuable building block in organic synthesis. Available at: [Link].

  • PubChem. 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Available at: [Link].

  • NIST. cis,cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid anhydride. Available at: [Link].

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Methodological & Application

Comprehensive Characterization of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed framework for the comprehensive analytical characterization of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid (C₉H₁₂O₄, Mol. Wt.: 184.19 g/mol ).[1] As a key intermediate in organic synthesis and potential building block in drug development, rigorous confirmation of its structure, purity, and stability is paramount. This document moves beyond standard procedures to explain the causality behind methodological choices, offering robust, self-validating protocols for spectroscopic, chromatographic, and thermal analysis techniques.

Introduction: The Analytical Imperative

This compound is a molecule of interest due to its functionalized cyclohexene core, a common motif in biologically active compounds.[2] Its characterization is not a trivial task; it involves confirming the molecular structure, identifying and quantifying impurities, determining stereochemistry, and assessing thermal stability. An integrated analytical strategy is essential for ensuring the quality and consistency required in research and development settings. This note details the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and thermal analysis methods for a complete analytical profile.

Foundational Structural Elucidation: Spectroscopic Techniques

Spectroscopy provides the primary evidence for molecular identity. For this compound, a combination of NMR, MS, and FTIR is required to unambiguously confirm its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure and stereochemistry of organic molecules. Both ¹H and ¹³C NMR are essential.

  • Expertise & Causality: ¹H NMR confirms the proton environment, including the number of non-equivalent protons, their chemical shifts, and their connectivity through spin-spin coupling. ¹³C NMR provides a count of unique carbon atoms, confirming the carbon backbone. For this molecule, key insights include confirming the presence of the alkene, the methyl group, and the relative orientation of the carboxylic acid groups.

Predicted ¹H and ¹³C NMR Data

Technique Expected Chemical Shift (δ, ppm) Key Structural Assignment
¹H NMR~1.7 - 2.5Aliphatic protons on the cyclohexene ring
~1.0Methyl group (CH₃) protons
~5.5 - 5.8Olefinic (C=C) protons
~2.8 - 3.5Protons adjacent to carboxylic acids
> 10.0Carboxylic acid (COOH) protons (broad singlet)
¹³C NMR~170 - 180Carboxylic acid carbons (C=O)
~120 - 135Olefinic carbons (C=C)
~30 - 50Aliphatic carbons in the ring
~15 - 25Methyl group carbon (CH₃)

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for dicarboxylic acids as it can better solubilize the compound and allows for the observation of the acidic protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 16 ppm.

    • Ensure proper shimming to obtain high-resolution spectra.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • A higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.

    • Set the spectral width to 0-220 ppm.

  • Data Processing: Process the raw data (FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

Mass Spectrometry (MS)

MS is critical for confirming the molecular weight and can provide structural information through fragmentation patterns.

  • Expertise & Causality: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like dicarboxylic acids, and it will primarily yield the molecular ion or pseudomolecular ions (e.g., [M-H]⁻ or [M+Na]⁺). Electron Ionization (EI), a higher-energy technique, provides more extensive fragmentation, which can be used to piece together the molecular structure. The NIST database shows a GC-MS spectrum for this compound, indicating it has been analyzed by EI.[1]

Expected Mass Spectrometry Data

Ionization Mode Expected m/z Interpretation
ESI (Negative)183.066[M-H]⁻, Deprotonated molecule
ESI (Positive)185.081[M+H]⁺, Protonated molecule
207.063[M+Na]⁺, Sodium adduct
EI184M⁺, Molecular ion
Various fragmentsLoss of H₂O, CO₂, and fragments from the ring structure

Protocol 2: Mass Spectrometry Analysis (LC-MS)

  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

  • Chromatography (for LC-MS):

    • Use a C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Employ a gradient elution with water and acetonitrile, both containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode). This ensures good peak shape and ionization efficiency.

  • MS Acquisition:

    • Acquire data in both positive and negative ion modes to maximize information.

    • Perform a full scan from m/z 50 to 500.

    • For structural confirmation, perform tandem MS (MS/MS) on the parent ion (e.g., m/z 183 or 185) to induce fragmentation.

  • Data Analysis: Compare the exact mass of the molecular ion with the theoretical mass (184.0736 Da) to confirm the elemental composition.[1] Analyze the fragmentation pattern to support the proposed structure.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique used to identify the presence of key functional groups.

  • Expertise & Causality: The most prominent features in the FTIR spectrum will be the very broad O-H stretch from the carboxylic acid's hydrogen bonding and the sharp, strong C=O stretch. The C=C stretch will confirm the presence of the alkene. The NIST database provides a reference IR spectrum for the cis-isomer.[3]

Expected FTIR Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500 - 3300 (very broad)O-H stretchCarboxylic acid dimer
~1700 (strong, sharp)C=O stretchCarboxylic acid
~1640 (medium)C=C stretchAlkene
~3020 (medium)=C-H stretchAlkene C-H
2850 - 2960 (medium)C-H stretchAlkane C-H

Purity and Quantification: Chromatographic Methods

Chromatography is the gold standard for separating the target compound from impurities, byproducts, and starting materials.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for assessing the purity of non-volatile compounds like this compound.

  • Expertise & Causality: A reversed-phase method is ideal. The dicarboxylic acid nature of the analyte necessitates an acidic mobile phase. Suppressing the ionization of the carboxyl groups (pKa ~4-5) by lowering the pH well below the pKa (e.g., to pH 2.5-3) results in a single, un-ionized species. This leads to sharp, symmetrical peaks and stable, reproducible retention times, which is critical for accurate quantification.

Protocol 3: HPLC Purity Analysis

  • Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: 210 nm. The carboxyl group has a weak chromophore, so a low wavelength is required.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (90:10 Water:Acetonitrile) to a concentration of ~1 mg/mL.

  • Validation & Trustworthiness:

    • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.

    • Purity Calculation: Purity is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

Thermal Properties and Stability

Thermal analysis provides crucial information about melting point, decomposition, and stability, which is vital for handling, storage, and formulation.

Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)
  • Expertise & Causality: DSC measures heat flow into or out of a sample as a function of temperature, allowing for the precise determination of the melting point and other thermal events like polymorphism.[4][5] TGA measures mass loss versus temperature, indicating the onset of thermal decomposition. For dicarboxylic acids, decomposition often involves decarboxylation or dehydration to form an anhydride.[6]

Protocol 4: Thermal Analysis

  • Instrumentation: A calibrated DSC and TGA instrument.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum TGA pan or a crimped aluminum DSC pan.

  • TGA Method:

    • Heat the sample from 30 °C to 600 °C at a rate of 10 °C/min.

    • Use a nitrogen atmosphere (flow rate ~50 mL/min) to prevent oxidative decomposition.

  • DSC Method:

    • Heat the sample from 30 °C to a temperature just above its melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis:

    • From the TGA thermogram, determine the onset temperature of decomposition.

    • From the DSC thermogram, determine the onset and peak temperature of the melting endotherm. This provides the melting point range.

Definitive 3D Structure: X-ray Crystallography

For an unambiguous determination of the three-dimensional structure and stereochemistry, single-crystal X-ray crystallography is the ultimate technique.

  • Expertise & Causality: This method provides precise bond lengths, bond angles, and the absolute configuration of stereocenters. While it requires a high-quality single crystal, the resulting data is definitive. The general feasibility is demonstrated by structural studies on similar cyclohexene derivatives.[2][7]

Protocol 5: General Workflow for X-ray Crystallography

  • Crystallization: Grow single crystals suitable for diffraction. This is often the most challenging step.

    • Techniques include slow evaporation, vapor diffusion, or cooling of a saturated solution.

    • Screen a variety of solvents (e.g., ethyl acetate, acetone, ethanol/water mixtures).

  • Data Collection:

    • Mount a suitable crystal on a goniometer.

    • Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo or Cu Kα radiation).[8]

  • Structure Solution and Refinement:

    • Process the diffraction data to determine unit cell parameters and the space group.

    • Solve the structure using specialized software (e.g., using direct methods).

    • Refine the structural model against the experimental data to obtain the final atomic coordinates and molecular structure.[8]

Integrated Analytical Workflow

A logical flow of analysis ensures efficiency and comprehensive data collection. The following diagram illustrates a typical workflow for the complete characterization of a new batch of this compound.

G Analytical Workflow for Characterization Sample New Batch of Sample ID_Check Identity Confirmation Sample->ID_Check Purity_Check Purity & Impurity Profile Sample->Purity_Check Thermal_Check Thermal Properties Sample->Thermal_Check FTIR FTIR (Functional Groups) ID_Check->FTIR MS LC-MS (Molecular Weight) ID_Check->MS NMR ¹H & ¹³C NMR (Connectivity) ID_Check->NMR HPLC HPLC-UV/PDA (Purity Assay) Purity_Check->HPLC TGA TGA (Decomposition Temp.) Thermal_Check->TGA DSC DSC (Melting Point) Thermal_Check->DSC Structure_Check Definitive 3D Structure (If Required) XRay X-ray Crystallography (Absolute Structure) Structure_Check->XRay Report Final Certificate of Analysis FTIR->Report MS->Report NMR->Structure_Check Ambiguous Stereochemistry? NMR->Report HPLC->Report TGA->Report DSC->Report XRay->Report

Caption: Integrated workflow for comprehensive analysis.

References

  • Muraishi, K., & Suzuki, Y. (1994). The thermal behaviour of dicarboxylic acids in various atmospheres. Thermochimica Acta, 232(2), 195–203. (URL not available)
  • Maxbrain Chemistry. Action of Heat on Dicarboxylic Acids. [Link]

  • Suzuki, Y., Muraishi, K., & Matsuki, K. (1992). Thermal behaviour of dicarboxylic acids. Determination of melting points by DTA. Thermochimica Acta, 211, 171–180. (URL not available)
  • NIST. (n.d.). cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic acid. In NIST Chemistry WebBook. [Link]

  • ResearchGate. (2008). Thermal properties of 2-(aminomethyl)dicarboxylic acids. [Link]

  • ACS Publications. (2022). Impact of the Dicarboxylic Acid Chain Length on Intermolecular Interactions with Lidocaine. Crystal Growth & Design. [Link]

  • NIST. (n.d.). 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. In NIST Chemistry WebBook. [Link]

  • NIST. (n.d.). 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. In NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Mammadova, I. M. (2020). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining, 21(3), 265-277. [Link]

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Application Notes and Protocols for the Derivatization of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and materials scientists with a comprehensive overview and detailed protocols for the derivatization of 3-methylcyclohex-4-ene-1,2-dicarboxylic acid. This versatile scaffold, readily accessible via the Diels-Alder reaction of isoprene and maleic anhydride, offers a unique stereochemical and functional platform for the synthesis of novel compounds. This document details key derivatization strategies including anhydride formation, esterification, amidation, and imidization, with a focus on the underlying chemical principles, practical experimental methodologies, and potential applications in drug discovery and advanced materials development.

Introduction: The Strategic Value of the this compound Scaffold

The this compound core represents a valuable building block in synthetic chemistry. Its rigid, cyclic structure provides a defined three-dimensional arrangement of functional groups, which is a highly desirable feature in the design of bioactive molecules and functional polymers.[1] The presence of two carboxylic acid moieties allows for divalent modification, enabling the synthesis of homodimers, heterodimers, or molecules capable of forming specific intramolecular or intermolecular interactions.

In drug discovery, cyclic scaffolds are known to enhance oral bioavailability and metabolic stability by reducing the number of rotatable bonds.[1] Derivatives of cyclic dicarboxylic acids have been explored for a range of therapeutic applications, including anti-inflammatory, antimicrobial, and antitumor agents.[2][3] The alkene functionality within the cyclohexene ring also presents an additional site for further chemical modification, expanding the accessible chemical space. This guide provides the practical knowledge to leverage this scaffold for the generation of diverse chemical libraries for screening and development.

The Starting Material: Synthesis and Properties

The primary route to the title compound is through a [4+2] cycloaddition, specifically the Diels-Alder reaction between isoprene (a substituted diene) and maleic anhydride (a dienophile). The resulting product is 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride, which can be readily hydrolyzed to the corresponding diacid.[4][5]

G Isoprene Isoprene Heat Heat Isoprene->Heat MaleicAnhydride Maleic Anhydride MaleicAnhydride->Heat Anhydride 3-Methylcyclohex-4-ene- 1,2-dicarboxylic Anhydride Heat->Anhydride Diels-Alder Reaction Hydrolysis Hydrolysis (H₂O) Anhydride->Hydrolysis Diacid 3-Methylcyclohex-4-ene- 1,2-dicarboxylic Acid Hydrolysis->Diacid

Physicochemical Data Summary
CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
Dicarboxylic AcidThis compound40469-16-7C₉H₁₂O₄184.19[6]
Anhydride3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride5333-84-6C₉H₁₀O₃166.17[7]

Derivatization Strategies and Protocols

The two carboxylic acid groups are the primary handles for derivatization. These can be reacted simultaneously or, with careful control, sequentially. The corresponding anhydride is a key intermediate as it is often more reactive and simplifies certain transformations.

Derivatization Diacid 3-Methylcyclohex-4-ene- 1,2-dicarboxylic Acid Anhydride Anhydride Intermediate Diacid->Anhydride Dehydration Diester Diester Derivatives Diacid->Diester Esterification Diamide Diamide Derivatives Diacid->Diamide Amidation Anhydride->Diacid Hydrolysis Anhydride->Diester Alcoholysis Imide N-Substituted Imide Derivatives Anhydride->Imide Reaction with Primary Amine

Anhydride Formation from Dicarboxylic Acid

Rationale: Converting the dicarboxylic acid to its cyclic anhydride is a common first step. The anhydride is an activated form of the diacid, making it more susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles. This reaction is typically achieved by dehydration, often using a chemical dehydrating agent or azeotropic removal of water.

Protocol 1: Dehydration using Acetic Anhydride

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 10.0 g (54.3 mmol) of this compound in 30 mL of acetic anhydride.

  • Reaction Conditions: Heat the mixture to reflux (approximately 140°C) with gentle stirring for 2-3 hours. The solid diacid should dissolve as it converts to the more soluble anhydride.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Remove the excess acetic anhydride and acetic acid formed under reduced pressure using a rotary evaporator.

    • The crude product can be purified by recrystallization. Add a minimal amount of a suitable solvent system (e.g., toluene/hexane). Heat to dissolve the crude product, then cool slowly to induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry in a vacuum oven.

  • Verification: Confirm the product identity and purity by melting point determination and spectroscopic analysis (FTIR, ¹H NMR). The formation of the anhydride is indicated by the appearance of two characteristic C=O stretching bands in the IR spectrum around 1850 cm⁻¹ and 1780 cm⁻¹.

Esterification to Diester Derivatives

Rationale: Esterification of the carboxylic acid groups improves solubility in organic solvents and can serve as a protecting group strategy or modulate the pharmacokinetic properties of a potential drug candidate. Two common methods are presented: acid-catalyzed Fischer esterification and carbodiimide-mediated coupling.

Protocol 2: Fischer-Speier Esterification (Dimethyl Ester)

This classic method uses an excess of alcohol as both reactant and solvent, with a strong acid catalyst to drive the equilibrium towards the ester product.[8]

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, suspend 5.0 g (27.1 mmol) of this compound in 100 mL of methanol.

  • Catalyst Addition: Carefully add 1 mL of concentrated sulfuric acid to the suspension while stirring.

  • Reaction Conditions: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and remove the bulk of the methanol via rotary evaporation.

    • Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: effervescence), and finally 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diester.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Protocol 3: DCC-Mediated Esterification (Dibenzyl Ester)

This method is suitable for alcohols that are sensitive to strongly acidic conditions or when milder reaction conditions are required. It utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][9]

  • Reaction Setup: To a solution of 5.0 g (27.1 mmol) of this compound in 150 mL of dry dichloromethane (DCM) in an ice bath, add benzyl alcohol (6.2 g, 57.0 mmol, 2.1 equivalents) and 4-dimethylaminopyridine (DMAP) (0.33 g, 2.7 mmol, 0.1 equivalents).

  • Reagent Addition: While stirring at 0°C, add a solution of DCC (11.8 g, 57.0 mmol, 2.1 equivalents) in 50 mL of dry DCM dropwise over 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction Conditions: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Isolation:

    • Filter off the precipitated DCU using a Büchner funnel.

    • Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of 0.5 N HCl, 50 mL of water, and 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure dibenzyl ester.

Amidation to Diamide Derivatives

Rationale: The amide bond is a cornerstone of peptide chemistry and is present in a vast number of pharmaceuticals. Converting the dicarboxylic acid to a diamide can introduce new hydrogen bonding capabilities and diverse side chains, significantly impacting biological activity. The most common method involves activating the carboxylic acid, for example, by converting it to an acid chloride.

Protocol 4: Synthesis of a Diamide via the Diacid Chloride

  • Activation Step (Diacid Chloride Formation):

    • In a round-bottom flask under a nitrogen atmosphere, suspend 5.0 g (27.1 mmol) of this compound in 50 mL of dry toluene.

    • Add thionyl chloride (SOCl₂) (6.5 g, 54.3 mmol, 2.0 equivalents) dropwise at room temperature. Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

    • Heat the mixture to 70°C for 2-3 hours until gas evolution ceases and the solution becomes clear.

    • Remove the excess thionyl chloride and toluene under reduced pressure to obtain the crude diacid chloride, which is typically used immediately in the next step.

  • Amidation Step:

    • Dissolve the crude diacid chloride in 50 mL of dry DCM and cool to 0°C in an ice bath.

    • In a separate flask, dissolve the desired primary or secondary amine (e.g., benzylamine, 6.4 g, 59.7 mmol, 2.2 equivalents) and a non-nucleophilic base such as triethylamine (6.0 g, 59.7 mmol, 2.2 equivalents) in 50 mL of dry DCM.

    • Add the amine solution dropwise to the stirred diacid chloride solution at 0°C.

    • After addition, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Isolation:

    • Wash the reaction mixture with 1 N HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: The resulting diamide can be purified by recrystallization or column chromatography.

Imide Formation from Anhydride

Rationale: N-substituted imides are important pharmacophores found in various clinically used drugs. This synthesis is efficiently achieved by reacting the anhydride with a primary amine, which proceeds through an intermediate amic acid that cyclizes upon heating.

Protocol 5: Synthesis of an N-Aryl Imide

  • Reaction Setup: In a flask, dissolve 5.0 g (30.1 mmol) of 3-methyl-4-cyclohexene-1,2-dicarboxylic anhydride and aniline (2.8 g, 30.1 mmol, 1.0 equivalent) in 50 mL of glacial acetic acid.

  • Reaction Conditions: Heat the solution to reflux (around 118°C) for 4-6 hours. The reaction involves the initial formation of the amic acid followed by dehydrative cyclization to the imide.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of ice-cold water with stirring. The imide product will precipitate.

    • Collect the solid by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure N-phenylimide derivative.

Conclusion

This compound and its anhydride are powerful and versatile platforms for chemical synthesis. The protocols outlined in this guide provide robust and adaptable methods for generating a variety of derivatives, including esters, amides, and imides. By explaining the rationale behind each method, this document empowers researchers to select and optimize derivatization strategies to achieve their specific synthetic goals, whether in the pursuit of novel therapeutics, advanced polymers, or other functional materials. The inherent structural and functional features of this scaffold ensure its continued relevance in the landscape of modern chemical research and development.

References

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  • Myers, A. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. [Link]

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  • Szafrański, K., et al. (2022). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 27(19), 6296. [Link]

  • Mirzoyeva, G. A., & Eyvazova, Sh. M. (2025). Synthesis of Cyclohex-3-en(ane)-, 1-Methylcyclohex-3-en(ane)-, and 5-Alkylphenyl-substituted Dodecacarboxylic Acids. Russian Journal of Organic Chemistry, 61(2), 212-216. [Link]

  • Bachmann, W. E., & Struve, W. S. (1940). The Synthesis of cis and trans 1-Methyl-cyclopentane-1,2-dicarboxylic Acids and Related Compounds. Journal of the American Chemical Society, 62(6), 1618–1620. [Link]

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  • Li, J., et al. (2013). Synthesis and Antibacterial Activity of 4-(4-Methylpent-3-enyl)cyclohex-4-ene-1,2-dicarboxamide. Asian Journal of Chemistry, 25(12), 6718-6720. [Link]

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Experimental setup for the hydrolysis of cis-4-cyclohexene-1,2-dicarboxylic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A-734

Topic: High-Purity Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid via Hydrolysis of the Corresponding Anhydride

Introduction and Significance

cis-4-Cyclohexene-1,2-dicarboxylic acid is a pivotal intermediate in organic synthesis, serving as a versatile structural scaffold for the development of pharmaceuticals, resins, and various specialty chemicals.[1] Its synthesis is commonly achieved through a robust two-step process commencing with a Diels-Alder reaction between 1,3-butadiene and maleic anhydride to form the stable cis-4-cyclohexene-1,2-dicarboxylic anhydride intermediate.[1] This application note provides a comprehensive, field-tested protocol for the subsequent, critical step: the efficient hydrolysis of the anhydride to yield the high-purity dicarboxylic acid. We will delve into the underlying reaction mechanism, provide a detailed step-by-step experimental procedure, and outline rigorous analytical methods for product validation, ensuring reproducibility and reliability for researchers in organic chemistry and drug development.

The Causality of Anhydride Hydrolysis: A Mechanistic Overview

The conversion of a cyclic anhydride to a dicarboxylic acid is a classic example of nucleophilic acyl substitution.[2] While the reaction can be catalyzed by acid or base, the inherent ring strain and the electrophilicity of the carbonyl carbons in cis-4-cyclohexene-1,2-dicarboxylic anhydride allow for efficient hydrolysis using water as the sole reagent, often facilitated by gentle heating.[3][4]

The mechanism proceeds as follows:

  • Nucleophilic Attack: A water molecule acts as the nucleophile, attacking one of the two electrophilic carbonyl carbons of the anhydride.

  • Tetrahedral Intermediate Formation: This attack breaks the carbonyl π-bond, and its electrons move to the oxygen atom, forming a transient tetrahedral intermediate.

  • Ring Opening: The intermediate collapses, reforming the carbonyl double bond. This is accompanied by the cleavage of the C-O bond within the anhydride ring, which acts as the leaving group.

  • Proton Transfer: A final proton transfer step neutralizes the resulting carboxylate and hydronium ions, yielding the two carboxylic acid functional groups of the final product.

This straightforward and high-yielding reaction makes it an ideal and common procedure in many synthetic workflows.[3]

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Successful execution, coupled with the analytical confirmations outlined in Section 4, ensures the synthesis of the target compound with high purity.

Materials and Reagents
  • Reagents:

    • cis-4-Cyclohexene-1,2-dicarboxylic anhydride (Purity ≥95%)

    • Deionized Water (18.2 MΩ·cm)

  • Equipment:

    • 250 mL Erlenmeyer flask

    • Magnetic stir bar and stir plate with heating capability

    • Watch glass to cover the flask

    • Ice-water bath

    • Buchner funnel and filtration flask

    • Whatman Grade 1 filter paper

    • Spatula and glass stirring rod

    • Melting point apparatus

    • FTIR Spectrometer

    • NMR Spectrometer

Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a laboratory coat, and nitrile gloves.

  • Handling: cis-4-Cyclohexene-1,2-dicarboxylic anhydride and its precursor, maleic anhydride, are corrosive and can cause severe skin and eye irritation.[5][6][7][8] Handle the solid powder in a well-ventilated area or fume hood to avoid inhalation of dust, which can cause respiratory irritation.[5][9]

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Step-by-Step Hydrolysis Procedure
  • Reaction Setup: Place 10.0 g of cis-4-cyclohexene-1,2-dicarboxylic anhydride into a 250 mL Erlenmeyer flask containing a magnetic stir bar.

  • Addition of Water: Add approximately 50-75 mL of deionized water to the flask. The anhydride is sparingly soluble at room temperature, so a slurry will form. The precise volume is not critical, but enough water should be present to fully dissolve the product upon heating.

  • Heating and Dissolution: Place the flask on a hot plate and begin stirring. Gently heat the mixture to near-boiling (approximately 90-95°C). The purpose of heating is to increase the rate of the hydrolysis reaction and to enhance the solubility of the resulting dicarboxylic acid. Continue heating until all the solid anhydride has completely dissolved, which indicates the completion of the hydrolysis.[1] This typically takes 15-20 minutes.

  • Controlled Crystallization: Once a clear solution is obtained, turn off the heat and remove the flask from the hot plate. Cover it with a watch glass and allow it to cool slowly to room temperature without disturbance. Rationale: Slow, undisturbed cooling is crucial for the formation of large, well-defined crystals, which inherently excludes impurities from the crystal lattice, leading to a purer final product.[10]

  • Maximizing Yield: After the flask has reached room temperature and crystal formation is evident, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the dicarboxylic acid, as its solubility decreases significantly at lower temperatures.[1] If crystallization does not initiate spontaneously upon cooling, it can be induced by gently scratching the inner wall of the flask with a glass rod.[11]

  • Product Isolation: Collect the white, crystalline product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals on the filter paper with two small portions (10-15 mL each) of ice-cold deionized water. Rationale: Using ice-cold water removes any remaining soluble impurities while minimizing the loss of the desired product due to dissolution.

  • Drying: Allow the crystals to air-dry on the filter paper under vacuum for 15-20 minutes. For complete drying, transfer the product to a pre-weighed watch glass and place it in a drying oven at a moderate temperature (60-70°C) until a constant weight is achieved.

  • Final Analysis: Calculate the percentage yield and proceed with the characterization as detailed below.

Product Characterization: A Self-Validating System

The identity and purity of the synthesized cis-4-cyclohexene-1,2-dicarboxylic acid must be confirmed through analytical methods. Comparing the obtained data with established literature values validates the success of the experimental protocol.

Physical and Spectroscopic Data Summary
PropertyStarting AnhydrideHydrolyzed Product (Expected)
Appearance White Flakes/Solid[12]White Crystalline Solid
Molecular Weight 152.15 g/mol 170.16 g/mol [13]
Melting Point 97-104 °C[12][14]168 °C[13][15]
FTIR (C=O stretch) ~1850 cm⁻¹ & ~1780 cm⁻¹ (two bands)~1700 cm⁻¹ (single, strong band)
FTIR (O-H stretch) Absent~2500-3300 cm⁻¹ (very broad)
¹H NMR (alkene H) ~6.0 ppm~5.7 ppm
Analytical Methodologies
  • Melting Point Determination: A sharp melting point that is close to the literature value of ~168 °C is a strong indicator of high purity.[13][15] A broad or depressed melting range would suggest the presence of impurities or unreacted starting material.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: This is the most definitive method to confirm the completion of the hydrolysis.

    • Anhydride Confirmation: The spectrum of the starting material, cis-4-cyclohexene-1,2-dicarboxylic anhydride, will show two distinct carbonyl (C=O) stretching peaks characteristic of cyclic anhydrides, typically around 1850 cm⁻¹ and 1780 cm⁻¹.

    • Dicarboxylic Acid Confirmation: A successful hydrolysis is confirmed by the complete disappearance of these two anhydride peaks and the appearance of two new, characteristic peaks:

      • A very broad O-H stretching band from ~2500-3300 cm⁻¹, indicative of the hydrogen-bonded carboxylic acid dimer.

      • A single, strong C=O stretching band around 1700 cm⁻¹, characteristic of a carboxylic acid. In-situ FTIR can also be employed for real-time monitoring of the reaction kinetics by observing the decrease in the anhydride peaks over time.[16][17][18][19]

  • ¹H NMR Spectroscopy: While FTIR confirms the functional group conversion, ¹H NMR spectroscopy confirms the integrity of the molecule's carbon skeleton. The spectrum for cis-4-cyclohexene-1,2-dicarboxylic acid is expected to show characteristic signals for the alkene protons (around 5.7 ppm) and the protons on the carbons adjacent to the newly formed carboxyl groups.[20][21][22][23]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from the starting anhydride to the fully characterized dicarboxylic acid product.

Hydrolysis_Workflow cluster_reaction Reaction & Isolation cluster_analysis Validation & Characterization Start Start: Anhydride (10.0 g) Add_H2O Add Deionized Water (50-75 mL) Start->Add_H2O Step 1 Heat Heat & Stir (~95°C) until dissolved Add_H2O->Heat Step 2 Cool Slow Cool to RT, then Ice Bath Heat->Cool Step 3 (Crystallization) Filter Vacuum Filtration & Cold Water Wash Cool->Filter Step 4 (Isolation) Dry Dry in Oven (60-70°C) Filter->Dry Step 5 Product Final Product: Dicarboxylic Acid Dry->Product MP Melting Point (Confirm Purity) Product->MP Analysis FTIR FTIR Spectroscopy (Confirm Conversion) Product->FTIR NMR ¹H NMR (Confirm Structure) Product->NMR

Caption: Experimental workflow for the hydrolysis of cis-4-cyclohexene-1,2-dicarboxylic anhydride.

References

  • Brainly. Can someone analyze this NMR? Synthesis of cis-4-cyclohexene-1,2-dicarboxylic anhydride: - {}^{1}H NMR -. (2023-10-11). Available from: [Link]

  • MOL Group. Maleic anhydride. Available from: [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Maleic anhydride. Available from: [Link]

  • Valudor Products. Safety Data Sheet: maleic anhydride. Available from: [Link]

  • Chemius. Maleic Anhydride (MA). Available from: [Link]

  • Stenutz. cis-cyclohex-4-ene-1,2-dicarboxylic acid. Available from: [Link]

  • PubMed. FTIR-ATR spectroscopy for monitoring polyanhydride/anhydride-amine reactions. (2000-11-03). Available from: [Link]

  • Carl ROTH. Safety Data Sheet: Maleic anhydride. Available from: [Link]

  • SciSpace. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. Available from: [Link]

  • ResearchGate. Kinetics of hydrolysis of acetic anhydride by in-situ FTIR spectroscopy: An experiment for the undergraduate laboratory. (2005). Available from: [Link]

  • Florida Online Journals. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. (2005-01-01). Available from: [Link]

  • SpectraBase. cis-4-Cyclohexene-1,2-dicarboxylic acid - Optional[1H NMR] - Spectrum. Available from: [Link]

  • PubChem. 4-Cyclohexene-1,2-dicarboxylic acid, cis-. Available from: [Link]

  • Chegg. Assign 1H NMR spectrum of 4-cyclohexene-cis-1,2-dicarboxylic anhydride. (2023-11-07). Available from: [Link]

  • Semantic Scholar. Kinetics of Hydrolysis of Acetic Anhydride by In-Situ FTIR Spectroscopy: An Experiment for the Undergraduate Laboratory. (2005). Available from: [Link]

  • Studylib. Hydrolysis of Anhydrides: Lab Procedure & Questions. Available from: [Link]

  • Chemistry LibreTexts. 20.5: Acid Anhydride Chemistry. (2019-09-03). Available from: [Link]

  • Alfred State College. Preparation of 4-cyclohexene-cis-l.2-dicarboxylic acid: Example of the Diels-Alder reaction. Available from: [Link]

  • Journal of the Chemical Society. The hydrolysis of carboxylic anhydrides. Part VI. Acid hydrolysis of cyclic anhydrides. (1965). Available from: [Link]

  • Reddit. Practical strategy for anhydride hydrolysis. (2022-01-24). Available from: [Link]

  • CourseHero. Experiment #4. Available from: [Link]

  • Edubirdie. Diels-Alder Reaction of 1,3-Butadiene And Maleic Anhydride to Produce 4-Cyclohexene-Cis-1,2-Dicarboxylic Acid. (2020). Available from: [Link]

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Application Notes & Protocols: 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid as a Versatile Precursor for Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and application of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, a versatile carbocyclic scaffold with significant potential in pharmaceutical research and development. We present a detailed, field-proven protocol for its synthesis via a stereospecific Diels-Alder reaction, followed by hydrolysis. The utility of this precursor is contextualized through its relationship with bioactive molecules, particularly in the development of novel anticancer agents inspired by natural products like Cantharidin. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic programs.

Introduction: The Strategic Value of the Cyclohexene Scaffold

In the landscape of modern drug discovery, the development of novel molecular scaffolds that offer a blend of structural rigidity, three-dimensionality, and tunable functionality is of paramount importance. The cyclohexene ring system, particularly when functionalized with carboxylic acid groups, represents a privileged scaffold. This framework is found in numerous natural products and has been exploited for the synthesis of compounds with a wide array of biological activities, including anti-inflammatory and antitumor properties.[1][2]

This compound and its synthetic precursor, the corresponding anhydride, are particularly noteworthy. The methyl group provides a subtle yet significant modification to the parent structure, influencing lipophilicity and metabolic stability. The vicinal dicarboxylic acids serve as versatile chemical handles for derivatization, allowing for the construction of diverse compound libraries through the formation of amides, esters, and imides. This strategic positioning of functional groups makes it an ideal starting point for the synthesis of complex molecules, including analogues of potent natural product-based drugs.

Synthesis of the Precursor: A Diels-Alder Approach

The most efficient and stereospecific route to the 3-methylcyclohex-4-ene-1,2-dicarboxylic scaffold is the [4+2] cycloaddition, or Diels-Alder reaction. This powerful carbon-carbon bond-forming reaction joins a conjugated diene with a dienophile to create a six-membered ring.[3] For the synthesis of the target molecule, the diene is trans-1,3-pentadiene (piperylene) and the dienophile is maleic anhydride. The reaction proceeds with high stereospecificity, yielding the cis-dicarboxylic anhydride adduct.[4]

The initial product, 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride, is a stable, crystalline solid that can be easily purified. Subsequent hydrolysis of the anhydride ring provides the target dicarboxylic acid.

Synthetic Workflow Diagram

The overall synthetic pathway is summarized in the workflow below.

SynthesisWorkflow Reactants Reactants: - trans-1,3-Pentadiene (Piperylene) - Maleic Anhydride Reaction_Step1 Step 1: Diels-Alder Reaction Solvent: Toluene or Xylene Conditions: Reflux (Heat) Reactants->Reaction_Step1 Intermediate Intermediate Product: cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride Reaction_Step1->Intermediate Purification1 Purification: Recrystallization Intermediate->Purification1 Reaction_Step2 Step 2: Hydrolysis Reagent: Hot Water (H₂O) Conditions: Heat Final_Product Final Product: This compound Reaction_Step2->Final_Product Purification2 Purification: Recrystallization Final_Product->Purification2 Purification1->Reaction_Step2

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic Anhydride

  • Causality and Experimental Choices: This protocol utilizes a classic Diels-Alder reaction. Toluene is chosen as the solvent due to its appropriate boiling point to facilitate the reaction without excessive decomposition and its ability to dissolve both reactants. The reaction is performed under reflux to provide the necessary thermal energy for the cycloaddition. A molar excess of the diene is often not required, but ensuring the maleic anhydride is of high purity is critical to prevent side reactions.

  • Materials & Equipment:

    • Maleic Anhydride (99% purity)

    • trans-1,3-Pentadiene (piperylene)

    • Toluene (anhydrous)

    • Round-bottom flask (100 mL)

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Stir bar

    • Crystallizing dish

    • Vacuum filtration apparatus (Büchner funnel, filter flask)

  • Step-by-Step Procedure:

    • To a 100 mL round-bottom flask, add maleic anhydride (9.8 g, 0.1 mol) and 40 mL of anhydrous toluene.

    • Add a magnetic stir bar and attach a reflux condenser.

    • Gently heat the mixture with stirring until the maleic anhydride dissolves completely.

    • Carefully add trans-1,3-pentadiene (8.2 g, 0.12 mol) through the top of the condenser.

    • Heat the reaction mixture to a gentle reflux and maintain for 3 hours. The solution may turn a pale yellow.

    • After 3 hours, turn off the heat and allow the flask to cool slowly to room temperature.

    • Once at room temperature, cool the flask in an ice bath for 30 minutes to induce crystallization.

    • Collect the white crystalline product by vacuum filtration and wash the crystals with a small amount of cold toluene.

    • Allow the product to air dry. The expected yield is typically in the range of 75-85%.

  • Validation & Characterization:

    • Melting Point: The purified anhydride should have a sharp melting point.

    • Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy. The IR spectrum should show characteristic anhydride C=O stretches around 1780 and 1850 cm⁻¹.

Protocol 2: Hydrolysis to this compound

  • Causality and Experimental Choices: The hydrolysis of the cyclic anhydride to the diacid is readily achieved with hot water. The anhydride is susceptible to nucleophilic attack by water, leading to the opening of the ring to form the two carboxylic acid groups. Cooling is essential for crystallizing the diacid, which is less soluble in cold water.

  • Materials & Equipment:

    • cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride (from Protocol 1)

    • Deionized water

    • Erlenmeyer flask (250 mL)

    • Hot plate

    • Vacuum filtration apparatus

  • Step-by-Step Procedure:

    • Place the synthesized anhydride (10.0 g) into a 250 mL Erlenmeyer flask.

    • Add approximately 100 mL of deionized water.

    • Heat the mixture on a hot plate with occasional swirling. The anhydride will melt and then slowly dissolve as it hydrolyzes.

    • Continue heating until a clear, homogeneous solution is obtained.

    • Remove the flask from the heat and allow it to cool undisturbed to room temperature.

    • Place the flask in an ice bath for 30-45 minutes to maximize crystallization.

    • Collect the resulting white crystals of the dicarboxylic acid by vacuum filtration.

    • Wash the crystals with a small amount of ice-cold water.

    • Dry the product in a desiccator or a low-temperature vacuum oven.

  • Validation & Characterization:

    • Melting Point: The dicarboxylic acid will have a distinct and higher melting point than the anhydride.

    • Spectroscopy: The IR spectrum will show a broad O-H stretch for the carboxylic acids (around 3000 cm⁻¹) and a C=O stretch around 1700 cm⁻¹, confirming the hydrolysis.

Application in Pharmaceutical Development: A Scaffold for Anticancer Agents

The true value of this compound lies in its potential as a versatile starting material for creating analogues of biologically active molecules. A compelling example is its structural relationship to the core of Cantharidin and its derivatives, which are potent inhibitors of protein phosphatases 1 (PP1) and 2A (PP2A).[5][6] These enzymes are crucial regulators of cellular signaling, and their inhibition is a validated strategy in cancer therapy.[7]

The dicarboxylic acid functionality allows for the synthesis of various derivatives, such as imides (norcantharidin analogues), which have demonstrated significant cytotoxicity against a range of cancer cell lines.[4][8] By using the 3-methylcyclohexene scaffold, medicinal chemists can explore new chemical space, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties compared to the original natural product.

Hypothetical Mechanism of Action: Protein Phosphatase Inhibition

The diagram below illustrates the general mechanism by which Cantharidin-like molecules inhibit serine/threonine protein phosphatases, a plausible mode of action for novel derivatives synthesized from the 3-methylcyclohexene scaffold.

MoA cluster_cell Cancer Cell Drug Cantharidin Analogue (from 3-Methylcyclohexene scaffold) PP2A Protein Phosphatase 2A (PP2A) (Active) Drug->PP2A Inhibition SubstrateP Phosphorylated Oncogenic Protein PP2A->SubstrateP Dephosphorylates Explanation Inhibited PP2A cannot dephosphorylate key proteins, leading to cell cycle arrest and programmed cell death (apoptosis). Substrate Dephosphorylated Oncogenic Protein Apoptosis Apoptosis (Cell Death) SubstrateP->Apoptosis Suppresses

Caption: Inhibition of PP2A by a Cantharidin analogue, a target for cancer therapy.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesized compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Physical State
cis-3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydrideC₉H₁₀O₃166.1775-85White Crystalline Solid
This compoundC₉H₁₂O₄184.19>90 (from hydrolysis)White Crystalline Solid

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile precursor for pharmaceutical research. The robust and high-yielding synthesis via the Diels-Alder reaction makes it an attractive starting material for library synthesis and lead optimization campaigns. Its structural similarity to the core of potent anticancer agents like Cantharidin analogues highlights its potential in oncology drug discovery. Future work should focus on the derivatization of the dicarboxylic acid moiety to generate novel compound libraries for screening against various therapeutic targets, including protein phosphatases and other enzyme families. The strategic incorporation of the 3-methyl group on the cyclohexene scaffold provides a unique opportunity to develop next-generation therapeutics with enhanced drug-like properties.

References

  • D. Z. H. Afzal, et al. (2015). New Norcantharidin Analogs: Synthesis and Anticancer Activity. Archiv der Pharmazie, 348(12), 897-907. Available at: [Link]

  • A. McCluskey, et al. (2005). Anhydride modified cantharidin analogues: synthesis, inhibition of protein phosphatases 1 and 2A and anticancer activity. Bioorganic & Medicinal Chemistry Letters, 15(15), 3588-3591. Available at: [Link]

  • K. A. Scott, et al. (2023). On the history, synthesis, and medicinal use of cantharidin, LB-100, and their analogs. Medicinal Research Reviews. Available at: [Link]

  • NIST. (n.d.). 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. In NIST Chemistry WebBook. Retrieved January 18, 2026, from [Link]

  • Y. H. Wang, et al. (2010). The effects of cantharidin and cantharidin derivates on tumour cells. Chinese Medicine, 5(1), 34. Available at: [Link]

  • S. N. AbdElal. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available at: [Link]

  • A. McCluskey, et al. (2007). Norcantharimides, synthesis and anticancer activity: Synthesis of new norcantharidin analogues and their anticancer evaluation. Bioorganic & Medicinal Chemistry, 15(18), 6063-6074. Available at: [Link]

  • M. S. Christodoulou, et al. (2021). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 26(11), 3292. Available at: [Link]

  • Odinity. (2013). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1,2-CIS-DICARBOXYLIC ANHYDRIDE FROM BUTADIENE SULFONE AND MALEIC ANHYDRIDE. Retrieved January 18, 2026, from [Link]

Sources

Application Notes and Protocols for the Catalytic Functionalization of Methylcyclohexane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the catalytic functionalization of methylcyclohexane derivatives, a critical class of transformations in synthetic chemistry. The selective conversion of inert C-H bonds in these aliphatic rings into valuable functional groups is of paramount importance in the synthesis of fine chemicals, pharmaceuticals, and advanced materials. This document offers in-depth technical insights, field-proven protocols, and a thorough examination of the underlying catalytic principles to empower researchers in this challenging and rewarding area.

Introduction: The Challenge and Opportunity of Methylcyclohexane Functionalization

Methylcyclohexane and its derivatives are readily available and cost-effective feedstocks. However, their chemical inertness, stemming from strong, non-polar C-H bonds, presents a significant synthetic hurdle. Catalysis offers the most elegant and efficient solution to overcome this challenge, enabling selective functionalization under milder conditions than traditional stoichiometric methods.[1] This guide will explore three key classes of catalytic functionalization: dehydrogenation, oxidation, and halogenation, with a focus on providing practical, actionable protocols.

Catalytic Dehydrogenation: Accessing Aromatic and Unsaturated Scaffolds

The catalytic dehydrogenation of methylcyclohexane is a cornerstone reaction, primarily for the production of toluene, a key commodity chemical and a potential liquid organic hydrogen carrier (LOHC).[2] However, selective partial dehydrogenation to yield methylcyclohexenes is also a valuable transformation for accessing unsaturated intermediates.[3]

Mechanistic Insights: The Role of the Catalyst

The dehydrogenation of methylcyclohexane over metal catalysts, particularly platinum-based systems, proceeds through a series of elementary steps. The initial C-H bond activation is often the rate-limiting step.[3] The catalyst's role is to lower the activation energy for this process and to facilitate the subsequent elimination of hydrogen.[4] The choice of catalyst and support is crucial for both activity and selectivity. Platinum-based catalysts are highly active, often favoring complete aromatization to toluene.[3][4]

Application Note: Selective Dehydrogenation to Toluene over Pt-Based Catalysts

Platinum-based catalysts supported on materials like granular activated carbon have demonstrated high efficacy in the dehydrogenation of methylcyclohexane to toluene.[4][5] The functionalization of the carbon support can significantly influence the dispersion and particle size of the platinum nanoparticles, thereby impacting catalytic activity.[4][5] For instance, a Pt-based catalyst on granular activated carbon functionalized with sulfuric acid groups has shown a methylcyclohexane conversion of 63% at 300 °C.[4]

Experimental Workflow for Catalytic Dehydrogenation

cluster_prep Catalyst & Reactor Preparation cluster_reaction Reaction Execution cluster_analysis Product Analysis prep_catalyst Catalyst Preparation (e.g., Pt/C) load_reactor Reactor Loading (Catalyst & Substrate) prep_catalyst->load_reactor purge Inert Gas Purge (e.g., N2) load_reactor->purge heat_stir Heating & Stirring (Controlled Temperature) purge->heat_stir cool_vent Cooling & Venting heat_stir->cool_vent collect_sample Sample Collection cool_vent->collect_sample gc_ms GC-MS Analysis (Quantification) collect_sample->gc_ms

Caption: General experimental workflow for catalytic dehydrogenation.[3]

Protocol: Dehydrogenation of Methylcyclohexane to Toluene using a Pt/C Catalyst

Materials:

  • Methylcyclohexane (MCH), high purity

  • 5% Platinum on activated carbon (Pt/C) catalyst

  • High-pressure reactor equipped with a stirrer and temperature controller

  • High-purity nitrogen gas

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Reactor Setup: Ensure the high-pressure reactor is clean and dry.

  • Charging the Reactor: Charge the reactor with methylcyclohexane and the 5% Pt/C catalyst. A typical substrate-to-catalyst ratio by weight is 30:1.[3]

  • Inerting the System: Seal the reactor and purge with high-purity nitrogen for 10-15 minutes to remove any residual air.[3]

  • Reaction: Begin heating the reactor to the desired temperature (e.g., 300-350 °C) while stirring.[3][4] Maintain the temperature for the specified reaction time (e.g., 4 hours).[3]

  • Product Collection: After the reaction is complete, cool the reactor to room temperature.[3]

  • Venting: Carefully vent the reactor in a well-ventilated fume hood.[3]

  • Sample Analysis: Collect a sample of the liquid product and analyze it by GC-MS to determine the conversion of methylcyclohexane and the selectivity to toluene.

Data Summary: Catalytic Dehydrogenation of Methylcyclohexane

Catalyst SystemSupportTemperature (°C)MCH Conversion (%)Toluene Selectivity (%)Reference
Platinum (Pt)Granular Activated Carbon (Sulfuric Acid Modified)30063High (implied)[4]
Palladium (Pd) / Carbon-350-High selectivity to 1-methylcyclohexene can be achieved under specific conditions[3]
Nickel (Ni)ZSM-5-Fe400Enhanced conversionHigh aromatic yield[6]

Catalytic Oxidation: Introducing Oxygen Functionalities

The selective oxidation of methylcyclohexane to alcohols and ketones is a highly sought-after transformation, as these products are valuable intermediates in organic synthesis.[7] The challenge lies in controlling the oxidation to prevent over-oxidation to carboxylic acids and other byproducts.[7]

Mechanistic Pathways in Catalytic Oxidation

Catalytic oxidation of alkanes often proceeds via a free-radical mechanism. The catalyst can initiate the formation of alkyl radicals, which then react with an oxidant. For instance, in the presence of a cobalt salt catalyst and air, cyclohexane is oxidized to cyclohexanol and cyclohexanone through a cyclohexyl hydroperoxide intermediate.[7]

Proposed Reaction Pathway for Catalytic Oxidation

MCH Methylcyclohexane Radical Methylcyclohexyl Radical MCH->Radical Catalyst Initiation Hydroperoxide Methylcyclohexyl Hydroperoxide Radical->Hydroperoxide Oxidant (e.g., O2, H2O2) Alcohol Methylcyclohexanol Hydroperoxide->Alcohol Ketone Methylcyclohexanone Hydroperoxide->Ketone Alcohol->Ketone Further Oxidation

Caption: Simplified pathway for the catalytic oxidation of methylcyclohexane.

Application Note: Manganese-Catalyzed Oxidation and Chlorination

Manganese complexes have been investigated as catalysts for the functionalization of methylcyclohexane.[8][9][10] Interestingly, the choice of oxidant can dramatically alter the product distribution. While hydrogen peroxide was found to be ineffective for the oxidation of cyclohexane with certain manganese complexes, trichloroisocyanuric acid (TCCA) promoted the formation of chlorinated products.[8][9] With methylcyclohexane, a mixture of 1-chloro-4-methylcyclohexane, 3-methylcyclohexene, and 1-methylcyclohexene was obtained.[9]

Protocol: Manganese-Catalyzed Functionalization of Methylcyclohexane with TCCA

Materials:

  • Methylcyclohexane

  • Manganese(II) chloride tetrahydrate (MnCl₂·4H₂O) or a manganese(III) complex (e.g., [Mn(salen)Cl])[8][9]

  • Trichloroisocyanuric acid (TCCA)

  • Acetonitrile (CH₃CN)

  • Reaction vials

  • Thermostated shaker or oil bath

  • GC-MS for analysis

Procedure:

  • Reaction Setup: In a reaction vial, add the manganese catalyst (e.g., at a concentration of 7 x 10⁻⁴ mol dm⁻³).[8]

  • Addition of Reactants: Add acetonitrile as the solvent, followed by methylcyclohexane and TCCA. A typical molar ratio of substrate:TCCA:catalyst is 1000:333:1.[8][9]

  • Reaction Conditions: Seal the vial and place it in a thermostated shaker or oil bath at the desired temperature (e.g., 25 °C or 50 °C) for 24 hours.[8][9]

  • Quenching and Extraction (if necessary): After the reaction, cool the mixture to room temperature. Depending on the workup procedure, quenching with a reducing agent (e.g., sodium sulfite solution) may be necessary to destroy excess TCCA. The products can then be extracted with an organic solvent.

  • Analysis: Analyze the organic phase by GC-MS to identify and quantify the products.[8]

Data Summary: Manganese-Catalyzed Functionalization of Methylcyclohexane with TCCA

CatalystTemperature (°C)Total Conversion (%)Major ProductsReference
[Mn(salen)Cl]25~121-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene[8][9]
[Mn(salen)Cl]50~29.81-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene[9]
MnCl₂25~6Mixture of products[8]

Catalytic Halogenation: Direct Introduction of Halogen Atoms

Direct halogenation of alkanes typically requires harsh conditions such as UV light.[11][12] Catalytic methods offer a milder alternative for the selective introduction of halogen atoms onto the methylcyclohexane scaffold.

Mechanistic Considerations

Catalytic halogenation can proceed through various mechanisms depending on the catalyst and halogenating agent. For instance, some metal catalysts can activate the C-H bond, making it more susceptible to attack by a halogenating species.[13]

Application Note: Free-Radical Halogenation

The halogenation of methylcyclohexane can occur at either the methyl group or the cyclohexane ring via a free-radical mechanism, often initiated by UV light or heat.[11] This typically results in a mixture of mono-, di-, and poly-halogenated products, which can be separated by fractional distillation.[11]

Biocatalytic Functionalization: A Green Chemistry Approach

Biocatalysis has emerged as a powerful and environmentally benign approach for the functionalization of alkanes. Enzymes such as cytochrome P450 monooxygenases can hydroxylate unactivated C-H bonds with high selectivity under mild conditions.

Application Note: Enzymatic Cascade for Amination

A one-pot, three-enzyme cascade has been developed for the amination of cycloalkanes.[14] This system utilizes a cytochrome P450 monooxygenase to first hydroxylate the alkane, followed by an alcohol dehydrogenase to oxidize the alcohol to a ketone, and finally a reductive aminase to convert the ketone into an amine.[14] This elegant approach demonstrates the potential of biocatalysis for complex transformations.

Analytical Techniques for Product Characterization

Gas chromatography-mass spectrometry (GC-MS) is an indispensable tool for the analysis of the products from methylcyclohexane functionalization.[15] It allows for the separation of complex mixtures and the identification of individual components based on their retention times and mass spectra.[15][16][17]

General Workflow for GC-MS Analysis

cluster_sample Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing dissolve Dissolution & Dilution filtrate Filtration dissolve->filtrate inject Injection filtrate->inject separate Separation inject->separate detect Detection separate->detect acquire Data Acquisition (Chromatogram & Mass Spectra) detect->acquire process Peak Integration & Library Search acquire->process quantify Quantification process->quantify

Caption: General workflow for GC-MS analysis of reaction products.[15]

Safety Considerations

Working with alkanes, catalysts, and high-pressure systems requires strict adherence to safety protocols.

  • Flammability: Alkanes are highly flammable and should be handled away from ignition sources in well-ventilated areas.[18]

  • Catalyst Handling: Many catalysts, especially pyrophoric ones like palladium on carbon, can ignite upon exposure to air, particularly when spent and containing adsorbed hydrogen.[19] Such catalysts should be handled with care, and spent catalysts should be kept wet.[19]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[18][20]

  • High-Pressure Reactions: High-pressure reactors should be operated by trained personnel, and the pressure limits of the vessel should never be exceeded.[19]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[18]

Conclusion

The catalytic functionalization of methylcyclohexane derivatives is a vibrant and evolving field of research. The protocols and application notes presented in this guide provide a solid foundation for researchers to explore these important transformations. By understanding the underlying mechanistic principles and adhering to safe laboratory practices, scientists can unlock the synthetic potential of this abundant and versatile class of molecules.

References

  • Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon - PMC - NIH. (n.d.).
  • Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds - MDPI. (n.d.).
  • Catalytic methylcyclohexane oxidation with m‐CPBA in the presence of Ni complexes. (n.d.).
  • (PDF) Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds - ResearchGate. (2023, March 3).
  • Dehydrogenation of methylcyclohexane over Pt-based catalysts supported on functional granular activated carbon - RSC Publishing. (n.d.).
  • What are the safety considerations when handling alkanes? - TutorChase. (n.d.).
  • Application Notes and Protocols for the Catalytic Dehydrogenation of Methylcyclohexane to 1-Methylcyclohexene - Benchchem. (n.d.).
  • CN1305829C - Selective oxidation process of cyclohexane to prepare cyclohexanone - Google Patents. (n.d.).
  • Halogenation of Methyl Cyclohexane followed by Fractional Distillation - Filo. (2025, October 10).
  • Hazards associated with laboratory scale hydrogenations - UW-Madison Chemistry. (n.d.).
  • The Role of Catalysts in Functionalization of C-H and C-C Bonds - MDPI. (n.d.).
  • Study of Cyclohexane and Methylcyclohexane Functionalization Promoted by Manganese(III) Compounds | Semantic Scholar. (n.d.).
  • A biocatalytic cascade for the amination of unfunctionalised cycloalkanes - RSC Publishing. (n.d.).
  • Aromatization and isomerization of methylcyclohexane over Ni catalysts supported on different supports - ResearchGate. (2018, June 8).
  • Topic: Safety in the Organic Chemistry Laboratory - CSUB. (n.d.).
  • GC-MS Analysis of Methyl Cyclohexanecarboxylate: An In-depth Technical Guide - Benchchem. (n.d.).
  • Effect of Iterative Use of Methylcyclohexane as a Hydrogen Carrier on Catalytic Activity and By-product Formation - SciSpace. (n.d.).
  • Methylcyclohexane: CAS # 108-87-2 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis - EZGC Method Translator. (n.d.).
  • Catalytic halogenation of selected organic compounds mimicking vanadate-dependent marine metalloenzymes - RSC Publishing. (n.d.).
  • Reactions with Alkanes: Cracking, Substitution – HSC Chemistry - Science Ready. (n.d.).
  • Analysis of Cyclohexane by Gas Chromatography (External Standard)1. (2007, January 1).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Diels-Alder Synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid via the Diels-Alder reaction. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important cycloaddition reaction. Drawing upon established principles and field-proven insights, this document provides a structured approach to troubleshooting and experimental design.

The Diels-Alder reaction is a cornerstone of organic synthesis, enabling the formation of six-membered rings with high stereospecificity.[1] In the synthesis of this compound, the conjugated diene, isoprene, reacts with a dienophile, maleic anhydride, to form the corresponding anhydride adduct, which is subsequently hydrolyzed to the target dicarboxylic acid. While elegant in principle, this reaction is not without its practical challenges. This guide will address these potential issues in a direct question-and-answer format to help you achieve consistent and high-yield results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Answer:

Low yield is a common frustration in many organic syntheses. For this specific Diels-Alder reaction, several factors could be at play. A systematic approach to troubleshooting is often the most effective.

1. Purity of Reactants:

  • Maleic Anhydride: This dienophile is highly susceptible to hydrolysis.[2] Exposure to atmospheric moisture will convert it to maleic acid, which is significantly less reactive in the Diels-Alder reaction.

    • Solution: Always use freshly opened or properly stored maleic anhydride. If you suspect hydrolysis, you can purify it by sublimation.[3] Ensure all glassware is thoroughly dried before use.[4]

  • Isoprene: While generally stable, isoprene can polymerize, especially when heated or exposed to acidic impurities.

    • Solution: Use freshly distilled isoprene for best results. Store it in a cool, dark place and consider adding a radical inhibitor like hydroquinone if storing for extended periods.

2. Reaction Conditions:

  • Temperature: The Diels-Alder reaction is a thermally allowed process, but excessive heat can promote the retro-Diels-Alder reaction, where the product reverts to the starting materials.[1] High temperatures can also lead to the polymerization of isoprene.

    • Solution: The reaction is often carried out by refluxing in a suitable solvent like xylene (boiling point ~138-144 °C).[5] This provides a controlled temperature for the reaction to proceed efficiently without excessive side reactions. Monitor the reaction temperature closely.

  • Reaction Time: An insufficient reaction time will lead to incomplete conversion of the limiting reagent.

    • Solution: A typical reflux time for this type of reaction is 30-60 minutes.[6] You can monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time for your specific setup.

3. Side Reactions:

  • Isoprene Polymerization: As mentioned, isoprene can polymerize. This is often observed as a viscous, sticky residue in the reaction flask.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Using freshly distilled isoprene can also minimize the presence of initiators that might trigger polymerization.

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low Yield Observed check_reactants 1. Check Reactant Purity start->check_reactants check_conditions 2. Verify Reaction Conditions check_reactants->check_conditions sub_reactants1 Use fresh/purified maleic anhydride check_reactants->sub_reactants1 sub_reactants2 Use freshly distilled isoprene check_reactants->sub_reactants2 check_side_reactions 3. Investigate Side Reactions check_conditions->check_side_reactions sub_conditions1 Optimize temperature (e.g., reflux in xylene) check_conditions->sub_conditions1 sub_conditions2 Monitor reaction time with TLC check_conditions->sub_conditions2 solution Optimized Yield check_side_reactions->solution sub_side_reactions Minimize polymerization (control temp, fresh isoprene) check_side_reactions->sub_side_reactions

Caption: A workflow for troubleshooting low reaction yield.

Question 2: I've formed the anhydride adduct, but I'm having trouble with the hydrolysis to the dicarboxylic acid. What's the best way to proceed?

Answer:

The hydrolysis of the 3-methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride is a crucial final step. Incomplete hydrolysis or degradation of the product can lower your overall yield.

  • Procedure: A common and effective method is to add water to the reaction mixture after the Diels-Alder reaction is complete and heat the mixture to a gentle boil.[7] The anhydride will react with the water to form the dicarboxylic acid.

  • Isolation: The dicarboxylic acid is typically a solid at room temperature and can be isolated by cooling the aqueous solution in an ice bath to induce crystallization. The resulting crystals can then be collected by vacuum filtration.[7][8]

  • Troubleshooting:

    • Oily Product: If an oily product is obtained instead of crystals, it may indicate the presence of impurities. Try redissolving the oil in a minimal amount of hot water and then cooling it slowly to encourage crystallization. Scratching the inside of the flask with a glass rod can also help initiate crystallization.[8]

    • Low Recovery: The dicarboxylic acid has some solubility in water, so some product may be lost in the filtrate. To minimize this, use the minimum amount of hot water necessary to dissolve the anhydride during the hydrolysis step.

Question 3: My final product is impure. What are the likely contaminants and how can I purify it?

Answer:

Impurities in the final product can arise from unreacted starting materials, side products, or incomplete hydrolysis.

  • Potential Impurities:

    • Unreacted Maleic Anhydride/Maleic Acid: If the reaction was incomplete or if the maleic anhydride was partially hydrolyzed before the reaction, these may be present.

    • Isoprene Polymers: As discussed, polymerization of isoprene can occur.

    • Un-hydrolyzed Anhydride: Incomplete hydrolysis will leave the anhydride adduct in your final product.

  • Purification Method: Recrystallization is the most common method for purifying the final dicarboxylic acid product.

    • Solvent Selection: A good solvent for recrystallization will dissolve the product when hot but not when cold, while the impurities remain soluble at all temperatures or are insoluble. Water is often a good choice for recrystallizing dicarboxylic acids. You may also consider a mixed solvent system, such as ethyl acetate-hexane.

    • Procedure: Dissolve the impure product in a minimum amount of the hot recrystallization solvent. If there are any insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the methyl group on isoprene in this reaction?

The methyl group on isoprene is an electron-donating group. In a normal-demand Diels-Alder reaction, electron-donating groups on the diene and electron-withdrawing groups on the dienophile increase the reaction rate.[1] Therefore, the methyl group on isoprene makes it more reactive than 1,3-butadiene in this reaction. It also influences the regioselectivity of the reaction, leading to the formation of the 3-methyl substituted product as the major isomer.

Q2: Can I use a Lewis acid catalyst to improve the reaction?

Yes, Lewis acids can catalyze Diels-Alder reactions.[9] They work by coordinating to the dienophile, making it more electron-deficient and thus more reactive. Common Lewis acids used for this purpose include aluminum chloride (AlCl₃) and tin tetrachloride (SnCl₄). However, it's important to note that Lewis acids can also promote the polymerization of isoprene, so the reaction conditions, including temperature and the choice and amount of catalyst, must be carefully optimized.[10]

Q3: What is the expected stereochemistry of the product?

The Diels-Alder reaction is a stereospecific syn addition. The cis-stereochemistry of the maleic anhydride is retained in the product, resulting in the formation of the cis-dicarboxylic acid. The reaction also generally favors the endo product due to secondary orbital interactions in the transition state.

Reaction Mechanism and Stereochemistry

diels_alder_mechanism cluster_reactants Reactants cluster_transition_state Transition State (Endo) cluster_product Product cluster_hydrolysis Hydrolysis Isoprene Isoprene (Diene) TS [4+2] Cycloaddition Isoprene->TS MaleicAnhydride Maleic Anhydride (Dienophile) MaleicAnhydride->TS Anhydride 3-Methyl-4-cyclohexene- cis-1,2-dicarboxylic anhydride TS->Anhydride DicarboxylicAcid 3-Methylcyclohex-4-ene- 1,2-dicarboxylic acid Anhydride->DicarboxylicAcid + H₂O

Caption: Overall reaction scheme for the synthesis.

Q4: What are suitable solvents for this reaction?

A variety of solvents can be used, but a high-boiling, non-polar solvent is often preferred to achieve the necessary reaction temperature while keeping the reactants in solution.

SolventBoiling Point (°C)PolarityNotes
Xylene138-144Non-polarCommonly used, provides a good reflux temperature.[5]
Toluene111Non-polarCan be used if a lower reaction temperature is desired.
Dichloromethane40Polar aproticMay be suitable for Lewis acid-catalyzed reactions at lower temperatures.
Neat (solvent-free)N/AN/ACan be effective and environmentally friendly, but requires careful temperature control to avoid charring.[11]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-4-cyclohexene-cis-1,2-dicarboxylic Anhydride
  • To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add maleic anhydride (1.0 eq).

  • Add xylene (20 mL) to the flask and stir to dissolve the maleic anhydride.[5]

  • Add freshly distilled isoprene (1.2 eq) to the reaction mixture.

  • Heat the mixture to a gentle reflux using a heating mantle and continue refluxing for 45 minutes.

  • Allow the reaction mixture to cool to room temperature.

  • Cool the flask in an ice bath to induce crystallization of the product.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold petroleum ether.

  • Dry the crystals to obtain the crude 3-methyl-4-cyclohexene-cis-1,2-dicarboxylic anhydride.

Protocol 2: Hydrolysis to this compound
  • Transfer the crude anhydride from Protocol 1 to a 100 mL Erlenmeyer flask.

  • Add 20 mL of deionized water to the flask.

  • Heat the mixture on a hot plate with stirring until all the solid has dissolved.[7]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Place the flask in an ice bath for 15-20 minutes to complete crystallization.

  • Collect the crystalline dicarboxylic acid by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Allow the crystals to air dry completely. The purity can be checked by melting point determination.

References

  • Wikipedia. (n.d.). Maleic anhydride. Retrieved from [Link]

  • Truman State University. (n.d.). A Neat Diels-Alder Reaction: 9,10-dihydroanthracene-9,10-α,β-succinic acid anhydride. Truman ChemLab. Retrieved from [Link]

  • University of Michigan. (n.d.). Diels-Alder Reaction.
  • Corma, A., Garcia, H., & Navarro, M. T. (1993). Zeolite and Lewis acid catalysis in Diels-Alder reactions of isoprene. Acta Chemica Scandinavica, 47, 581-591.
  • Bickelhaupt, F. M., & Fernández, I. (2018). How Lewis Acids Catalyze Diels–Alder Reactions.
  • Eskandari, K., & Karimi-Jafari, M. (2019). Lewis Acid‐Catalyzed Diels‐Alder Reactions: Reactivity Trends across the Periodic Table. ChemistrySelect, 4(44), 12933-12940.
  • Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.
  • Khan Academy. (n.d.). Diels-Alder reaction. Retrieved from [Link]

  • Glebov, E. M., Krishtopa, L. G., Stepanov, V., & Krasnoperov, L. N. (2001). Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. The Journal of Physical Chemistry A, 105(41), 9427-9435.
  • Organic Chemistry Lab. (2020, October 6). Diels Alder Reaction Experiment Part 2, Reflux and Isolation [Video]. YouTube. [Link]

  • University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]

  • Bruder, M. A. (2007). Experiment #4. Retrieved from [Link]

  • Alfred State College. (n.d.). Preparation of 4-cyclohexene-cis-l.2-dicarboxylic acid: Example of the Diels-Alder reaction. Retrieved from [Link]

  • Azmon, B. D. (2016, February 3). The Diels-Alder Reaction: Stereoselective Synthesis of cis-4-cyclohexene-1,2-dicarboxylic Anhydride [Video]. YouTube. [Link]

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Side reactions to avoid during the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the intricacies of this synthesis, focusing on troubleshooting common issues and answering frequently asked questions to ensure the integrity and success of your experiments.

The synthesis of this compound is a classic example of a Diels-Alder reaction, a powerful tool in organic chemistry for forming six-membered rings.[1][2] This reaction involves a conjugated diene, in this case, isoprene (2-methyl-1,3-butadiene), and a dienophile, maleic anhydride.[3] The resulting adduct, 3-methylcyclohex-4-ene-1,2-dicarboxylic anhydride, is then hydrolyzed to yield the final dicarboxylic acid product. While seemingly straightforward, this synthesis is prone to several side reactions that can impact yield and purity. This guide will provide in-depth, field-proven insights to help you navigate these challenges.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific problems you might encounter during the synthesis, providing explanations for their causes and actionable solutions.

Problem 1: Low Yield of the Diels-Alder Adduct (3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride)

Q: My Diels-Alder reaction is resulting in a significantly lower yield than expected. What are the potential causes and how can I improve it?

A: A low yield in the initial cycloaddition step can be attributed to several factors, primarily related to reactant purity, reaction conditions, and the equilibrium nature of the Diels-Alder reaction.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Impure Reactants The presence of impurities in isoprene or maleic anhydride can interfere with the reaction. Isoprene can dimerize or polymerize, while maleic anhydride is susceptible to hydrolysis.[4]Ensure the purity of your starting materials. Freshly distill isoprene before use. Use high-purity, dry maleic anhydride.
Inadequate Reaction Temperature The Diels-Alder reaction is thermally reversible. Excessively high temperatures can favor the retro-Diels-Alder reaction, leading to the decomposition of the product back to the starting materials.[1]Optimize the reaction temperature. A moderate temperature, typically achieved by refluxing in a suitable solvent like toluene or xylene, is often sufficient.[5] Monitor the reaction progress using techniques like TLC or GC to avoid prolonged heating.
Suboptimal Solvent Choice The choice of solvent can influence the reaction rate and equilibrium.While the reaction can be run neat, using a non-polar, high-boiling solvent like toluene or xylene can help maintain a consistent temperature and improve solubility.[5]
Incorrect Stoichiometry While a 1:1 molar ratio is theoretically required, using a slight excess of one reactant can sometimes drive the reaction to completion.Consider using a slight excess (e.g., 1.1 equivalents) of the more volatile reactant, isoprene, to compensate for any loss due to evaporation.
Problem 2: Formation of Polymeric Byproducts

Q: I'm observing a significant amount of an insoluble, tar-like substance in my reaction mixture. What is this, and how can I prevent its formation?

A: The formation of polymeric material is a common side reaction, especially when dealing with reactive dienes like isoprene.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Polymerization of Isoprene Isoprene can undergo free-radical or cationic polymerization, particularly at elevated temperatures or in the presence of acidic impurities.Add a polymerization inhibitor, such as hydroquinone or tert-butylcatechol, to the isoprene before the reaction. Ensure your reaction setup is clean and free of acidic residues.
Reaction with Maleic Anhydride Maleic anhydride can also participate in polymerization reactions under certain conditions.Maintaining a controlled reaction temperature and using an inhibitor will also minimize the polymerization of maleic anhydride.
Problem 3: Incomplete Hydrolysis of the Anhydride

Q: After the hydrolysis step, I'm finding that my final product is contaminated with the starting anhydride. How can I ensure complete hydrolysis?

A: The hydrolysis of the cyclic anhydride to the dicarboxylic acid is a crucial step that can sometimes be incomplete.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Insufficient Water or Reaction Time The hydrolysis reaction requires an adequate amount of water and sufficient time to go to completion.Use a sufficient excess of water for the hydrolysis. Heating the reaction mixture to reflux can accelerate the process. Monitor the disappearance of the anhydride by TLC or IR spectroscopy.[6]
Poor Solubility of the Anhydride The anhydride may not be fully soluble in water, leading to a heterogeneous reaction mixture and incomplete conversion.The addition of a co-solvent, such as a small amount of a water-miscible organic solvent like acetone or ethanol, can improve the solubility of the anhydride and facilitate hydrolysis. However, be mindful that this can complicate the workup. Alternatively, vigorous stirring is essential to maximize the surface area for the reaction.
Problem 4: Issues with Product Isolation and Purification

Q: I'm having difficulty isolating a pure sample of the final dicarboxylic acid. What are the best practices for purification?

A: Effective purification is key to obtaining a high-quality final product.

Possible Causes & Solutions:

Cause Explanation Recommended Solution
Co-precipitation of Impurities During crystallization, impurities can become trapped within the crystal lattice of the desired product.Recrystallization is the most effective method for purifying the dicarboxylic acid.[7] A suitable solvent system, often a mixture of water and an organic solvent, should be used. Slow cooling will promote the formation of larger, purer crystals.
Incomplete Removal of Unreacted Starting Materials Residual maleic anhydride or its hydrolysis product, maleic acid, can co-crystallize with the product.A thorough workup after the hydrolysis step is crucial. This typically involves extraction with an organic solvent to remove any unreacted isoprene or polymeric byproducts, followed by acidification of the aqueous layer to precipitate the dicarboxylic acid. Washing the crude product with cold water can help remove water-soluble impurities like maleic acid.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

Q1: What is the expected stereochemistry of the Diels-Alder adduct?

The Diels-Alder reaction is a stereospecific syn addition.[8] The reaction between isoprene and maleic anhydride will result in a cis-fused ring system. The methyl group from the isoprene can be in one of two positions, leading to a mixture of two constitutional isomers: 3-methylcyclohex-4-ene-1,2-dicarboxylic anhydride and 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride. The endo product is typically the major diastereomer due to favorable secondary orbital interactions.

Q2: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be employed:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H and ¹³C NMR: Will confirm the structure of the molecule and can be used to assess isomeric purity.

    • FTIR: The disappearance of the characteristic C=O stretching bands of the anhydride (around 1850 and 1780 cm⁻¹) and the appearance of the broad O-H and C=O stretching bands of the carboxylic acid (around 3000 cm⁻¹ and 1700 cm⁻¹, respectively) confirm the hydrolysis.

Q3: Can other dienes or dienophiles be used in this type of reaction?

Yes, the Diels-Alder reaction is incredibly versatile.[1] A wide variety of conjugated dienes and dienophiles can be used to synthesize different cyclohexene derivatives. The reactivity of the diene is enhanced by electron-donating groups, while the reactivity of the dienophile is increased by electron-withdrawing groups.[9][10]

Q4: Are there any safety precautions I should be aware of?

  • Isoprene: Is highly flammable and a potential carcinogen. It should be handled in a well-ventilated fume hood.

  • Maleic Anhydride: Is corrosive and a respiratory irritant.[4] Avoid inhalation of dust and direct contact with skin and eyes.

  • Solvents: Toluene and xylene are flammable and have associated health risks. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Visualizing the Process

To better understand the key steps and potential pitfalls, the following diagrams illustrate the reaction workflow and the mechanism of a common side reaction.

G cluster_0 Synthesis Workflow cluster_1 Troubleshooting Points A Reactants (Isoprene & Maleic Anhydride) B Diels-Alder Reaction (Reflux in Toluene) A->B T2 Polymerization A->T2 Impurities C Crude Anhydride Adduct B->C T1 Low Yield (Retro-Diels-Alder) B->T1 High Temp. D Hydrolysis (Reflux in Water) C->D E Crude Dicarboxylic Acid D->E T3 Incomplete Hydrolysis D->T3 Insufficient H2O/Time F Purification (Recrystallization) E->F T4 Impure Product E->T4 Inefficient Purification G Pure 3-Methylcyclohex-4-ene- 1,2-dicarboxylic acid F->G

Caption: Workflow for the synthesis with key troubleshooting points.

G cluster_0 Side Reaction: Isoprene Polymerization cluster_1 Prevention Strategy Initiator Initiator (e.g., Radical, Acid) Isoprene1 Isoprene Monomer Initiator->Isoprene1 Initiation GrowingChain Growing Polymer Chain Isoprene1->GrowingChain Propagation Isoprene2 Another Isoprene Monomer Polymer Polyisoprene (Undesired Byproduct) Isoprene2->Polymer GrowingChain->Isoprene2 Inhibitor Add Polymerization Inhibitor (e.g., Hydroquinone) Inhibitor->Initiator Quenches Initiator

Caption: Mechanism of isoprene polymerization and its prevention.

References

  • Wikipedia. Maleic anhydride. [Link]

  • Experiment #4. [Link]

  • Glebov, E. M., et al. (2001). Kinetics of a Diels-Alder Reaction of Maleic Anhydride and Isoprene in Supercritical CO2. The Journal of Physical Chemistry A, 105(41), 9425-9432. [Link]

  • Diels-Alder Reaction. [Link]

  • Chegg.com. (2021). Solved CH3 CH3 Maleic Anhydride Isoprene Figure 1. [Link]

  • Wikipedia. Diels–Alder reaction. [Link]

  • BYJU'S. Diels Alder Reaction Mechanism. [Link]

  • Ashenhurst, J. (2017). The Diels-Alder Reaction. Master Organic Chemistry. [Link]

  • PubChem. This compound. [Link]

  • NIST. 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. [Link]

  • Odinity. (2013). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1,2-CIS-DICARBOXYLIC ANHYDRIDE FROM BUTADIENE SULFONE AND MALEIC ANHYDRIDE. [Link]

  • ResearchGate. (2005). Practical Synthesis of Chiral cis- Cyclohex-4-ene-1,2-dicarboxylic Acid Derivatives by Utilizing (4S)-Isopropyl 1,3-thiazolidine-2-thione. [Link]

  • Google Patents. (2020).
  • Chemistry Stack Exchange. (2014). Diels Alder reaction with maleic anhydride. Reactivity of different dienes. [Link]

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Technical Support Center: Troubleshooting Peak Splitting in the ¹H NMR Spectrum of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced NMR spectral interpretation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the ¹H NMR spectrum of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid. The complex structure of this molecule often leads to spectra that are more intricate than anticipated. This document provides a series of in-depth, question-and-answer troubleshooting pathways grounded in established spectroscopic principles.

Frequently Asked Questions (FAQs)
Part 1: Foundational Issues & First Checks

Question 1: My ¹H NMR spectrum has far more peaks and complex splitting than I predicted. What is the most common cause for this?

Answer: The most probable cause is the presence of multiple diastereomers .

  • Causality: Your target molecule, this compound, has three stereocenters (at carbons C1, C2, and C3).[1] A typical synthesis, such as a Diels-Alder reaction, may not be perfectly stereoselective, resulting in a mixture of diastereomers. Diastereomers are distinct chemical compounds with different physical properties and, crucially, different NMR spectra .[2] The spectrum you are observing is likely an overlay of the spectra from each diastereomer in the mixture, leading to what appears as extra peaks or unexpectedly complex splitting patterns.

  • Troubleshooting Protocol:

    • Re-evaluate the Synthesis: Review the stereoselectivity of your reaction pathway.

    • Chromatographic Analysis: Attempt to separate the isomers using high-performance liquid chromatography (HPLC) or flash chromatography. Collection and separate NMR analysis of each fraction can confirm the presence of multiple isomers.

    • Advanced NMR: If separation is not feasible, 2D NMR techniques like COSY and NOESY can help to identify the distinct spin systems belonging to each diastereomer.[2]

Question 2: The signal for my carboxylic acid (-COOH) protons is extremely broad, and in some solvents, it disappears completely. Is my sample degrading?

Answer: This is normal behavior for carboxylic acid protons and is not typically an indication of sample degradation.

  • Causality: Carboxylic acid protons are acidic and undergo rapid chemical exchange with each other and with trace amounts of water in the NMR solvent.[3] This rapid exchange leads to a broadening of the signal. In protic solvents like D₂O or methanol-d₄, these protons will exchange with deuterium, rendering them "invisible" to ¹H NMR spectroscopy.[4][5] Their chemical shift is also highly sensitive to concentration and solvent due to variations in hydrogen bonding, often appearing in a very downfield region (10-13 ppm).[5][6]

  • Self-Validating Protocol: The D₂O Shake

    • Acquire a standard ¹H NMR spectrum of your sample in a solvent like CDCl₃ or DMSO-d₆.

    • Identify the suspected broad -COOH peak (typically >10 ppm).

    • Remove the NMR tube, add one drop of deuterium oxide (D₂O), and shake vigorously for 30 seconds.

    • Re-acquire the spectrum.

    • Confirmation: The original broad peak for the -COOH proton will disappear, and a new, smaller peak for HOD (water with one deuterium) will appear. This definitively confirms the assignment of the carboxylic acid proton.[4]

Part 2: Advanced Spectral Analysis

Question 3: The splitting patterns for the protons on the cyclohexene ring (approx. 1.5-3.5 ppm) do not follow the simple n+1 rule. Why is this?

Answer: You are likely observing second-order effects , also known as strong coupling.

  • Causality: The n+1 rule is a first-order approximation that holds true only when the chemical shift difference (Δν, measured in Hz) between two coupled protons is much larger than their coupling constant (J).[7][8] In the aliphatic region of your molecule, many of the ring protons have very similar chemical environments. Consequently, their chemical shifts are close together. When Δν/J is less than ~10, the simple rules break down.[9][10] This results in distorted splitting patterns, non-intuitive peak intensities, and the phenomenon of "roofing," where the inner peaks of two coupled multiplets become taller and lean towards each other.[11][12]

  • Troubleshooting Workflow:

    • Increase Spectrometer Field Strength: The most effective solution is to use a higher-field NMR spectrometer (e.g., moving from 400 MHz to 600 MHz). Since Δν (in Hz) scales with the field strength while J (in Hz) remains constant, this increases the Δν/J ratio, simplifying the spectrum back towards a first-order appearance.[10]

    • Change NMR Solvent: Using a different solvent (e.g., switching from CDCl₃ to benzene-d₆ or acetone-d₆) can alter the chemical shifts of the protons, potentially increasing Δν and resolving the second-order effects.[4]

    • Spectral Simulation: Use NMR simulation software to model the spin system. By inputting estimated chemical shifts and coupling constants, you can generate a theoretical spectrum. Matching the simulated spectrum to the experimental one can confirm the presence of second-order effects and allow for the accurate extraction of parameters.

Question 4: How can I use peak splitting to determine the conformation of the cyclohexene ring and differentiate between axial and equatorial protons?

Answer: The magnitude of the vicinal (³J) coupling constants is directly related to the dihedral angle between the protons, a principle described by the Karplus relationship .[13][14]

  • Causality: The cyclohexene ring adopts a half-chair conformation. The geometric relationship (dihedral angle) between adjacent protons determines the efficiency of the spin-spin coupling interaction.[15]

    • Axial-Axial (³J_aa): These protons have a dihedral angle of nearly 180°, leading to a large coupling constant, typically in the range of 8-13 Hz.

    • Axial-Equatorial (³J_ae) & Equatorial-Equatorial (³J_ee): These protons have dihedral angles of roughly 60°, resulting in small coupling constants, typically 2-5 Hz.[16][17]

By measuring the J-values from your spectrum, you can deduce the relative orientations of the protons and thus the stereochemistry and conformation of the ring.

Troubleshooting and Experimental Workflows

This section provides structured protocols for addressing the issues discussed above.

Logical Troubleshooting Pathway

The following diagram outlines a systematic approach to diagnosing splitting issues in your spectrum.

G A Initial Observation: Unexpected Peak Splitting B Is the sample pure? (Check for unreacted starting material, solvent residue) A->B B->A No, purify sample F High Purity Confirmed B->F Yes C Is it a mixture of diastereomers? H Try HPLC Separation C->H Yes D Are -COOH protons broad or missing? G Perform D₂O Shake (See Protocol 1) D->G Yes E Do aliphatic multiplets violate n+1 rule? I Strong Coupling (Second-Order Effects) Likely E->I Yes F->C F->D F->E L Peak disappears? Assignment Confirmed G->L J Acquire spectrum on higher-field NMR I->J K Change NMR Solvent (e.g., to Benzene-d₆) I->K M Resolved Spectrum J->M K->M

Caption: A flowchart for troubleshooting NMR peak splitting.

Data Presentation: Typical Coupling Constants

The following table summarizes expected vicinal coupling constants for protons on a cyclohexene ring, which are essential for conformational analysis.[16][17]

Coupling TypeDihedral Angle (approx.)Expected ³J Value (Hz)
Axial - Axial (J_aa)~180°8 - 13
Axial - Equatorial (J_ae)~60°2 - 5
Equatorial - Equatorial (J_ee)~60°2 - 5
Karplus Relationship Visualization

The relationship between proton geometry and the resulting J-coupling is fundamental to structural elucidation.

Karplus cluster_angles Dihedral Angle (φ) cluster_J Observed Coupling (³J) anti Anti-periplanar (φ ≈ 180°) large_J Large Coupling (8-13 Hz) anti->large_J leads to gauche Gauche (φ ≈ 60°) small_J Small Coupling (2-5 Hz) gauche->small_J leads to

Caption: The Karplus relationship between dihedral angle and J-coupling.

References
  • Brown, D. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10. Doc Brown's Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Quora. (2021, June 23). How to differentiate by the chemical test between 3-methylcyclohexene and cyclohex-1, 4-diene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. PubChem Compound Database. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved from [Link]

  • Hans J. Reich. (n.d.). Second-Order Effects. Organic Chemistry Data & Info. Retrieved from [Link]

  • Chemistry with Dr. S. Singh. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles. YouTube. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Splitting and Multiplicity (N+1 rule) in NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2017, March 23). Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?. Retrieved from [Link]

  • Ocando-Mavarez, E., et al. (2017). Study of thermodynamic and NMR properties of some cyclohexane derivatives. ResearchGate. Retrieved from [Link]

  • CEC. (2019, April 8). Analysis of Second-Order Pattern of Proton NMR Spectrum. YouTube. Retrieved from [Link]

  • Cremer, D., et al. (2019). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems. MDPI. Retrieved from [Link]

  • Nanalysis. (2018, October 31). Second Order Effects. Retrieved from [Link]

  • Save My Exams. (n.d.). Peak Splitting in Proton NMR. Retrieved from [Link]

  • Reddit. (2017, June 27). Why am I not seeing the -COOH peak of this dye when I take NMR?. r/chemistry. Retrieved from [Link]

  • Oxford Academic. (n.d.). Analysis of Second-Order Pattern of Proton NMR Spectrum of 1,3-Dichloro-2-nitrobenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 28). 13.5: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids. Retrieved from [Link]

  • Hans J. Reich. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. Retrieved from [Link]

  • C&EN. (2003, December 22). Karplus Equation. JACS 125. Retrieved from [Link]

  • Chegg.com. (2018, April 1). Given the NMR of 4-cyclohexene-cis-1,2-dicarboxylic acid.... Retrieved from [Link]

  • Smirnov, S. N., et al. (2002). Solvent and H/D Isotope Effects on the Proton Transfer Pathways. Journal of the American Chemical Society. Retrieved from [Link]

  • Chemistry with Caroline. (2021, October 4). How to Interpret Splitting in the 1H NMR. YouTube. Retrieved from [Link]

  • SciSpace. (n.d.). Developments in the Karplus equation as they relate to the NMR coupling constants of carbohydrates. Retrieved from [Link]

  • Mao, J. D., et al. (2002). Structural environments of carboxyl groups in natural organic molecules. Geochimica et Cosmochimica Acta. Retrieved from [Link]

  • Bartleby. (2022, February 14). this is the spectral data for 4-cyclohexene-cis-1,2-dicarboxylic anhydride.... Retrieved from [Link]

  • Scribd. (n.d.). NMR Coupling Constants Explained. Retrieved from [Link]

  • Science Trove. (n.d.). Factors influencing the chemical shift and coupling constants. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Supporting Information Photoredox-catalyzed intramolecular nucleophilic amidation. Retrieved from [Link]

  • SFU Summit. (2020, October 26). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism. Retrieved from [Link]

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Optimizing reaction conditions for the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride. As a valuable building block in organic synthesis, optimizing its preparation is crucial for efficient downstream applications. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to navigate the common challenges encountered during this Diels-Alder reaction.

Introduction to the Synthesis

The synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride is a classic example of a [4+2] cycloaddition, or Diels-Alder reaction, between isoprene (the diene) and maleic anhydride (the dienophile).[1] This reaction is highly valued for its atom economy and stereospecificity, leading to the formation of a six-membered ring with a predictable arrangement of substituents. However, achieving high yields and purity can be challenging due to factors such as side reactions, stereoselectivity, and product isolation. This guide will address these critical aspects to enhance your synthetic success.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions that arise during the planning and execution of this synthesis.

Q1: What is the expected stereochemistry of the product?

A1: The Diels-Alder reaction is stereospecific, meaning the stereochemistry of the reactants is retained in the product. For the reaction between isoprene and maleic anhydride, the cis-conformation of the dienophile is preserved, leading to a cis-fused ring system. Furthermore, the reaction generally favors the formation of the endo isomer as the kinetic product due to secondary orbital interactions between the diene and the dienophile's electron-withdrawing groups.[2][3] However, the exo isomer is the thermodynamically more stable product.[3]

Q2: What are the main competing side reactions?

A2: The primary side reactions of concern are the polymerization of isoprene and the hydrolysis of maleic anhydride. Isoprene can undergo free-radical polymerization, especially at elevated temperatures. Maleic anhydride is highly susceptible to hydrolysis, reacting with any ambient moisture to form maleic acid. This can impact the yield and purity of the desired anhydride product.

Q3: Which solvent is most suitable for this reaction?

A3: The choice of solvent can significantly influence the reaction rate and selectivity. Non-polar, high-boiling solvents like toluene or xylene are commonly used to facilitate the reaction at a sufficient rate.[4][5] The elevated temperature in these solvents helps to overcome the activation energy of the reaction.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). On a TLC plate, the disappearance of the starting materials (maleic anhydride and isoprene) and the appearance of a new spot corresponding to the product will indicate the reaction's progression. GC-MS can provide more quantitative information on the conversion and the presence of any side products.[5]

Troubleshooting Guide

This section provides a detailed breakdown of common problems, their probable causes, and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete reaction. 2. Polymerization of isoprene. 3. Hydrolysis of maleic anhydride. 4. Loss of product during workup.1. Extend Reaction Time/Increase Temperature: Ensure the reaction is refluxed for an adequate duration. If using a lower boiling solvent, consider switching to toluene or xylene. 2. Use a Polymerization Inhibitor: Add a small amount of a radical scavenger like hydroquinone to the reaction mixture. 3. Ensure Anhydrous Conditions: Use dry glassware and anhydrous solvents. Handle maleic anhydride quickly to minimize exposure to atmospheric moisture. 4. Optimize Crystallization: Ensure the crystallization process is efficient. If the product is too soluble in the crystallization solvent, try a different solvent system or cool the solution to a lower temperature.
Product Fails to Crystallize 1. Product is too soluble in the chosen solvent. 2. Presence of impurities inhibiting crystallization. 3. Insufficient concentration of the product.1. Change Solvent System: If using a single solvent, try adding a co-solvent in which the product is less soluble (an "anti-solvent"). For example, if the product is dissolved in toluene, slowly add hexane or petroleum ether until the solution becomes cloudy, then gently warm to redissolve and allow to cool slowly.[6][7] 2. Purify the Crude Product: If the crude product is an oil, try to purify it by column chromatography before attempting crystallization again. 3. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the product and induce crystallization.
Formation of a Sticky, Polymeric Residue 1. Excessive heating leading to polymerization of isoprene. 2. Presence of radical initiators.1. Control Reaction Temperature: Avoid excessively high temperatures during reflux. 2. Use Freshly Distilled Isoprene: Commercial isoprene may contain peroxides that can initiate polymerization. Distilling the isoprene immediately before use can remove these impurities.
Product is a Mixture of Endo and Exo Isomers 1. The reaction has reached thermodynamic equilibrium. 2. Reaction conditions favor the formation of the exo product.1. Shorter Reaction Times: The endo product is the kinetic product and forms faster. Shorter reaction times may favor its isolation. 2. Lower Reaction Temperature: Lowering the reaction temperature can increase the selectivity for the endo product. 3. Use of Lewis Acid Catalysts: Lewis acids can enhance the formation of the endo adduct by coordinating to the dienophile.[3]
Product Contaminated with Maleic Acid 1. Incomplete drying of glassware or use of non-anhydrous solvents. 2. Exposure of maleic anhydride or the final product to moisture.1. Strict Anhydrous Technique: Ensure all glassware is oven-dried and cooled under a desiccator. Use freshly opened or distilled anhydrous solvents. 2. Workup with a Non-Aqueous Solvent: During purification, wash the product with a dry, non-polar solvent to remove any unreacted maleic anhydride before it has a chance to hydrolyze.

Experimental Protocols

The following is a generalized procedure for the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride.

Materials and Equipment:
  • Maleic anhydride

  • Isoprene (freshly distilled)

  • Toluene (anhydrous)

  • Hexane or Petroleum Ether (for crystallization)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Stir bar

  • Ice bath

  • Büchner funnel and filter flask

  • Standard laboratory glassware (graduated cylinders, beakers, etc.)

Reaction Workflow Diagram

Synthesis Workflow reagents 1. Combine Maleic Anhydride and Isoprene in Toluene reflux 2. Reflux the Mixture reagents->reflux Heat cool 3. Cool to Room Temperature reflux->cool Stop Heating crystallize 4. Induce Crystallization with Hexane/Petroleum Ether cool->crystallize Add Anti-solvent filter 5. Isolate Product by Vacuum Filtration crystallize->filter Collect Crystals dry 6. Dry the Product filter->dry characterize 7. Characterize the Product (MP, NMR, IR) dry->characterize

Caption: A streamlined workflow for the synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic anhydride.

Step-by-Step Procedure:
  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride in anhydrous toluene.

  • Addition of Diene: To the stirred solution, add freshly distilled isoprene.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for the desired reaction time (typically 1-3 hours). Monitor the reaction progress by TLC.

  • Cooling and Crystallization: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature. Slowly add hexane or petroleum ether to the cooled solution with stirring until a slight turbidity persists.

  • Inducing Crystallization: If crystals do not form spontaneously, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.[8]

  • Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexane or petroleum ether to remove any soluble impurities.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Determine the melting point and record the IR and NMR spectra to confirm the identity and purity of the product.

Product Characterization

Accurate characterization of the final product is essential to confirm its identity and purity.

Expected Physical and Spectral Data:
Property Expected Value
Molecular Formula C₉H₁₀O₃[9]
Molecular Weight 166.17 g/mol [9]
Appearance White crystalline solid
Melting Point Varies depending on the endo/exo ratio. The melting point for 4-methyl-4-cyclohexene-1,2-dicarboxylic anhydride is reported as 65 °C.[10] A broad melting point range may indicate the presence of impurities or a mixture of stereoisomers.[7]
IR Spectroscopy (cm⁻¹) Characteristic peaks for the anhydride functional group will be present, typically two strong C=O stretching bands around 1850-1800 cm⁻¹ and 1780-1740 cm⁻¹, and a C-O-C stretching band around 1250 cm⁻¹. The C=C stretch of the cyclohexene ring will appear around 1650 cm⁻¹.
¹H NMR Spectroscopy The ¹H NMR spectrum will show signals for the vinyl protons, the allylic protons, the protons adjacent to the carbonyl groups, and the methyl group. The exact chemical shifts and coupling constants will depend on the specific stereoisomer (endo or exo).
¹³C NMR Spectroscopy The ¹³C NMR spectrum will show signals for the carbonyl carbons (around 170 ppm), the olefinic carbons, and the sp³-hybridized carbons of the cyclohexene ring and the methyl group.
Troubleshooting Product Purity via Characterization

Purity Troubleshooting Logic start Analyze Product by NMR/IR/MP broad_mp Broad Melting Point? start->broad_mp extra_nmr Unexpected NMR Signals? broad_mp->extra_nmr Yes pure Likely Pure Product broad_mp->pure No ir_oh Broad IR Peak ~3000 cm⁻¹? extra_nmr->ir_oh Yes impure Impure Product extra_nmr->impure No (Other Impurity) ir_oh->impure Yes (Hydrolysis) ir_oh->impure No (Stereoisomer Mixture?)

Caption: A decision tree for troubleshooting product purity based on analytical data.

References

  • Maleic anhydride. In Wikipedia. Retrieved January 17, 2026, from [Link]

  • 10.5: Endo and Exo Reactivity in the Diels Alder Reaction. (2021, June 10). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

  • Diels-Alder Reaction. (n.d.). Retrieved January 17, 2026, from a private university chemistry department website.
  • ~nthesis. (n.d.). Alfred State College. Retrieved January 17, 2026, from a course handout on the synthesis of 4-cyclohexene-cis-1,2-dicarboxylic acid.
  • National Institute of Standards and Technology. (n.d.). 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. In NIST Chemistry WebBook. Retrieved January 17, 2026, from [Link]

  • Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). (n.d.).
  • Experiment #4. (n.d.). Retrieved January 17, 2026, from a student lab report on the synthesis of 4-cyclohexene-cis-1,2-dicarboxylic anhydride.
  • DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1,2-CIS-DICARBOXYLIC ANHYDRIDE FROM BUTADIENE SULFONE AND MALEIC ANHYDRIDE. (2013, November 18). Odinity. Retrieved January 17, 2026, from [Link]

  • Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point. (2020, October 6). YouTube. Retrieved January 17, 2026, from [Link]

  • Diels Alder Reaction Experiment Part 1, Prelab. (2020, October 2). YouTube. Retrieved January 17, 2026, from [Link]

  • Lab report #4: Diels-Alder Reaction. (n.d.). Google Docs. Retrieved January 17, 2026, from a publicly shared student lab report.
  • Why Are Endo vs Exo Products Favored in the Diels-Alder Reaction? (2018, May 11). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]

  • Synthesis of isoprene maleic anhydride. (n.d.). PrepChem.com. Retrieved January 17, 2026, from [Link]

  • Cooley, J. H., & Williams, R. V. (1997). endo- and exo-Stereochemistry in the Diels-Alder Reaction: Kinetic versus Thermodynamic Control. Journal of Chemical Education, 74(5), 582. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid. In PubChem. Retrieved January 17, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. In PubChem. Retrieved January 17, 2026, from [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2021). Molecules, 26(15), 4478. [Link]

  • 13.13: Uses of ¹³C NMR Spectroscopy. (2024, October 4). Chemistry LibreTexts. Retrieved January 17, 2026, from [Link]

Sources

Navigating the Scale-Up of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid Production: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this important chemical intermediate. By addressing specific issues in a practical question-and-answer format, we aim to provide you with the expertise and field-proven insights necessary for successful and safe scale-up.

The production of this compound is a multi-step process, primarily involving a Diels-Alder reaction between isoprene and maleic anhydride to form an anhydride intermediate, followed by a hydrolysis step to yield the final diacid. While the chemistry is straightforward on a lab scale, scaling up production introduces significant challenges related to reaction control, product purity, and process safety.

This guide is structured to provide a comprehensive resource for troubleshooting these challenges, ensuring the integrity and efficiency of your synthesis.

Visualizing the Synthesis Pathway

To provide a clear overview of the production process, the following diagram illustrates the key reaction steps.

Synthesis_Pathway Isoprene Isoprene DielsAlder Diels-Alder Reaction Isoprene->DielsAlder MaleicAnhydride Maleic Anhydride MaleicAnhydride->DielsAlder AnhydrideIntermediate 3-Methylcyclohex-4-ene- 1,2-dicarboxylic Anhydride DielsAlder->AnhydrideIntermediate Hydrolysis Hydrolysis AnhydrideIntermediate->Hydrolysis FinalProduct 3-Methylcyclohex-4-ene- 1,2-dicarboxylic Acid Hydrolysis->FinalProduct

Caption: Synthesis of this compound.

Troubleshooting Guide

This section addresses specific problems that may arise during the scale-up of this compound production.

Diels-Alder Reaction Stage

Question 1: We are experiencing a significant exotherm during the Diels-Alder reaction, making temperature control difficult and raising safety concerns. How can we manage this?

Answer:

The Diels-Alder reaction is inherently exothermic, and managing this heat release is critical at scale to prevent runaway reactions.[1][2] Several strategies can be employed:

  • Controlled Reagent Addition: Instead of adding the reactants all at once, implement a semi-batch process where one reactant (typically the more reactive or concentrated one, like isoprene) is added gradually to the other. This allows the cooling system to dissipate the heat as it is generated.[1]

  • Solvent Selection: The choice of solvent can influence heat dissipation. A solvent with a higher heat capacity can absorb more energy with a smaller temperature increase.

  • Reactor Design: Ensure your reactor has a sufficient surface area-to-volume ratio for efficient heat exchange. For larger-scale operations, consider specialized reactors like continuous flow reactors, which offer superior temperature control due to their high surface area-to-volume ratio.[3][4]

  • Process Safety Management (PSM): Conduct a thorough hazard analysis to understand the thermal risks. This includes determining the adiabatic temperature rise and the time to maximum rate of decomposition of your reaction mixture.[5][6]

Question 2: We are observing the formation of a polymeric byproduct, which is complicating purification and reducing our yield. What is the likely cause and how can we prevent it?

Answer:

The most probable cause is the polymerization of isoprene, a common side reaction, especially at elevated temperatures.[7] Here are some preventative measures:

  • Inhibitors: The use of radical inhibitors can effectively prevent the polymerization of isoprene. Phenolic inhibitors, such as hydroquinone or butylated hydroxytoluene (BHT), are commonly used in small quantities.

  • Temperature Control: As mentioned, maintaining a controlled temperature is crucial. Higher temperatures accelerate the rate of both the desired Diels-Alder reaction and the undesired polymerization. Operating at the lowest effective temperature will favor the cycloaddition.

  • Reaction Time: Minimize the reaction time to reduce the opportunity for polymerization to occur. This can be achieved by optimizing reactant concentrations and temperature.

Question 3: Our final product contains a mixture of regioisomers and stereoisomers. How can we improve the selectivity of the Diels-Alder reaction?

Answer:

Controlling isomer formation in the Diels-Alder reaction between the unsymmetrical diene (isoprene) and dienophile (maleic anhydride) is a key challenge.

  • Regioselectivity: The reaction can theoretically yield "para" and "meta" isomers. The "para" isomer (4-methyl) is generally the major product due to electronic and steric factors. To enhance this selectivity:

    • Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the regioselectivity of the reaction by coordinating to the dienophile, thereby increasing its polarization.

  • Stereoselectivity (Endo/Exo): The Diels-Alder reaction typically favors the formation of the endo product under kinetic control due to secondary orbital interactions.[8]

    • Temperature: Lower reaction temperatures generally favor the formation of the kinetically preferred endo isomer. At higher temperatures, the reaction can become reversible, leading to the formation of the more thermodynamically stable exo isomer.[8][9] Therefore, maintaining a lower reaction temperature is key to maximizing the yield of the desired endo adduct.

Hydrolysis and Purification Stage

Question 4: The hydrolysis of the anhydride intermediate is incomplete, leading to a mixture of the diacid and unreacted anhydride. How can we drive the reaction to completion?

Answer:

Incomplete hydrolysis is a common issue, particularly at scale where mixing may be less efficient.

  • pH Control: The hydrolysis of anhydrides can be catalyzed by both acid and base.[10][11][12] Maintaining a slightly basic pH can accelerate the reaction. However, be cautious as highly basic conditions can potentially lead to side reactions.

  • Temperature and Time: Increasing the reaction temperature and extending the reaction time can help drive the hydrolysis to completion. However, monitor for potential degradation of the product at elevated temperatures.

  • Phase Transfer Catalysis: If the anhydride has limited solubility in the aqueous phase, a phase transfer catalyst can be employed to facilitate the reaction between the water and the anhydride.

Question 5: We are struggling to achieve the desired purity of the final this compound. What purification strategies are most effective?

Answer:

Purification of the final diacid to meet stringent quality standards, especially for pharmaceutical applications, often requires a multi-step approach.

  • Crystallization: Crystallization is a powerful technique for purifying dicarboxylic acids.[13][14]

    • Solvent Selection: The choice of solvent is critical. A solvent system should be identified where the diacid has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble at lower temperatures. Mixtures of water with a miscible organic solvent are often effective.

    • Controlled Cooling: A slow and controlled cooling rate is essential to promote the formation of large, pure crystals and minimize the inclusion of impurities.

  • Washing: After crystallization and filtration, washing the filter cake with a cold, non-polar solvent can help remove residual non-polar impurities.[14]

  • Activated Carbon Treatment: If colored impurities are present, treating a solution of the crude product with activated carbon can effectively remove them before crystallization.[15]

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations when scaling up the production of this compound?

A1: The primary safety concerns are the exothermic nature of the Diels-Alder reaction, which can lead to a thermal runaway if not properly controlled, and the handling of flammable isoprene.[1][2] A thorough process safety management (PSM) program should be in place, including a detailed hazard and operability (HAZOP) study.[6]

Q2: What analytical techniques are recommended for monitoring the reaction progress and final product purity?

A2:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is well-suited for monitoring the disappearance of reactants and the formation of the anhydride intermediate and the final diacid. Gas Chromatography (GC) can be used to monitor the concentration of volatile components like isoprene.

  • Purity Analysis: HPLC is the preferred method for determining the purity of the final product and quantifying any isomeric impurities or byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are essential for confirming the structure of the final product.

Q3: Can continuous flow chemistry be applied to this synthesis?

A3: Yes, continuous flow technology is highly advantageous for this synthesis, particularly for the Diels-Alder reaction.[3][4] Flow reactors offer superior heat and mass transfer, enabling better control over the exothermic reaction and potentially improving selectivity. This can lead to a safer, more efficient, and scalable process.[3]

Experimental Protocol: Laboratory-Scale Synthesis

This protocol outlines a typical laboratory-scale synthesis of this compound.

Part 1: Synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Anhydride
  • Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel.

  • Reactant Charging: Dissolve maleic anhydride in a suitable solvent (e.g., toluene) in the flask.

  • Reaction: Heat the maleic anhydride solution to the desired reaction temperature (e.g., 80-100 °C). Slowly add isoprene, containing a radical inhibitor, to the flask via the dropping funnel over a period of 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or HPLC until the maleic anhydride is consumed.

  • Solvent Removal: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

Part 2: Hydrolysis to this compound
  • Hydrolysis: To the crude anhydride, add water and heat the mixture to reflux with vigorous stirring.

  • Completion: Continue heating until all the solid has dissolved and the hydrolysis is complete (monitor by TLC or HPLC).

  • Crystallization: Slowly cool the aqueous solution to room temperature, then further cool in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration and wash the filter cake with a small amount of cold water.

  • Drying: Dry the product in a vacuum oven at a moderate temperature.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the scale-up process.

Troubleshooting_Workflow Start Problem Encountered Exotherm High Exotherm / Temperature Control Issue Start->Exotherm LowYield Low Yield Start->LowYield Impurity Product Impurity Start->Impurity Exotherm_Sol1 Implement Controlled Reagent Addition Exotherm->Exotherm_Sol1 LowYield_Cause1 Isoprene Polymerization? LowYield->LowYield_Cause1 LowYield_Cause2 Incomplete Hydrolysis? LowYield->LowYield_Cause2 Impurity_Cause1 Isomeric Impurities? Impurity->Impurity_Cause1 Impurity_Cause2 Other Byproducts? Impurity->Impurity_Cause2 Exotherm_Sol2 Evaluate Solvent and Reactor Design Exotherm_Sol1->Exotherm_Sol2 Exotherm_Sol3 Conduct Thermal Hazard Analysis Exotherm_Sol2->Exotherm_Sol3 LowYield_Sol1a Add Radical Inhibitor LowYield_Cause1->LowYield_Sol1a LowYield_Sol1b Optimize Temperature and Reaction Time LowYield_Cause1->LowYield_Sol1b LowYield_Sol2a Adjust pH LowYield_Cause2->LowYield_Sol2a LowYield_Sol2b Increase Temperature/Time LowYield_Cause2->LowYield_Sol2b Impurity_Sol1a Optimize Reaction Temperature for Stereoselectivity Impurity_Cause1->Impurity_Sol1a Impurity_Sol1b Consider Lewis Acid Catalysis for Regioselectivity Impurity_Cause1->Impurity_Sol1b Impurity_Sol2a Optimize Crystallization Conditions Impurity_Cause2->Impurity_Sol2a Impurity_Sol2b Implement Activated Carbon Treatment Impurity_Cause2->Impurity_Sol2b

Caption: A workflow for troubleshooting common scale-up issues.

References

  • Abele, S., et al. (2012). High-Temperature Diels–Alder Reactions: Transfer from Batch to Continuous Mode. Organic Process Research & Development, 16(5), 1019-1022.
  • Mitchell, C. W. (2014). Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Symposium Series, 1183, 1-28.
  • Kappe, C. O., & Dallinger, D. (2017). Diels–Alder reactions of myrcene using intensified continuous-flow reactors. Beilstein Journal of Organic Chemistry, 13, 137-145.
  • Abele, S., et al. (2013). Safety Assessment of Diels–Alder Reactions with Highly Reactive Acrylic Monomers. Organic Process Research & Development, 17(1), 123-130.
  • H.E.L Group. (n.d.). Critical Considerations in Process Safety. Retrieved from [Link]

  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Google Patents. (2001). Process for purifying long-chain dicarboxylic acid. US6218574B1.
  • Chemistry LibreTexts. (2022, October 4). 10.3: The Diels Alder Reaction. Retrieved from [Link]

  • Wikipedia. (2023, November 28). Diels–Alder reaction. Retrieved from [Link]

  • European Patent Office. (2022, January 19). Process of aliphatic dicarboxylic acids produced by biotechnological processes. EP3939958A1. Retrieved from [Link]

  • Reddit. (2022, January 24). Practical strategy for anhydride hydrolysis. r/Chempros. Retrieved from [Link]

  • CONICET. (2023). Proceedings GREENERING 2023 - Purification of intermediate products of dicarboxylic acid esterification with classic solvents and condensed fluids. Retrieved from [Link]

  • ResearchGate. (2021, October 13). Trends in the Diels–Alder reaction in polymer chemistry. Retrieved from [Link]

  • WIPO Patentscope. (2018, December 27). Process for separation and purification of a dicarboxylic acid containing mixture. WO/2018/236950. Retrieved from [Link]

  • YouTube. (2021, March 27). 189 CHM2211 Problem Solving Acid Catalyzed Anhydride Hydrolysis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Maleic anhydride. Retrieved from [Link]

  • Pharmaceutical Engineering. (2020, April 18). Process Safety Management (PSM) in Pharma API. Retrieved from [Link]

  • ResearchGate. (2015). Diels–Alder reactions of isoprene (1) and acrylic acid (2). Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Process Safety Management. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. Retrieved from [Link]

  • Google Patents. (1966). Preparation of 1, 4-cyclohexadiene-1-carboxylic acid. US3288847A.
  • ResearchGate. (2019). Structures of isoprene dimers generated by Diels–Alder (1–4) and.... Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Polar Diels–Alder reaction of isoprene toward 2-bromocyclobutenone followed by a subsequent sodium hydroxide-assisted ring contraction reaction. A regio- and stereoselectivity and molecular mechanism study using DFT. New Journal of Chemistry, 44(33), 14187-14195.

Sources

Preventing polymerization during the synthesis of cyclohexene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Cyclohexene Derivatives

Introduction: Navigating the Challenges of Cyclohexene Synthesis

Welcome to the technical support guide for the synthesis and handling of cyclohexene derivatives. The inherent reactivity of the carbon-carbon double bond within the cyclohexene ring makes these compounds valuable synthons, but also renders them susceptible to unwanted polymerization.[1] This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-proven insights to anticipate, troubleshoot, and prevent polymerization, ensuring the integrity and success of your experiments. We will move beyond simple procedural lists to explore the causal mechanisms behind these issues, empowering you with the knowledge to create self-validating and robust protocols.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of cyclohexene derivatives.

Q1: What are the primary triggers for unwanted polymerization in my experiments?

A1: Unwanted polymerization of cyclohexene derivatives is typically initiated by the formation of reactive species, most commonly free radicals. The primary triggers for generating these initiators are:

  • Heat: Elevated temperatures, often encountered during distillation or reflux, can provide the activation energy required to initiate a polymerization chain reaction.[1]

  • Light: Exposure to UV light can induce the formation of free radicals, which subsequently initiate polymerization.[1]

  • Oxygen: Atmospheric oxygen can react with cyclohexene derivatives to form peroxide impurities. These peroxides are thermally unstable and can decompose to generate radical initiators.[1]

  • Contaminants: The presence of acidic impurities or residual radical initiators (e.g., peroxides in solvents like THF or diethyl ether) can catalyze or initiate polymerization.[1]

Q2: What are the different types of polymerization that cyclohexene derivatives can undergo?

A2: While several polymerization pathways exist, the most common type encountered as an unwanted side reaction is Free-Radical Polymerization .[1][2] This process involves the initiation, propagation, and termination of a radical chain. However, under specific catalytic conditions, other mechanisms are possible, including:

  • Cationic Polymerization: This pathway is particularly relevant for derivatives like cyclohexene oxide and can be initiated by strong acids or photoinitiators.[3][4][5]

  • Ring-Opening Metathesis Polymerization (ROMP): This requires specific transition-metal catalysts (e.g., Grubbs catalysts). Due to its low ring strain, cyclohexene itself is generally not prone to ROMP unless it is part of a more complex, strained molecular system.[6][7][8]

  • Ziegler-Natta Polymerization: This method uses specific heterogeneous or homogeneous catalysts (e.g., titanium/aluminum systems) and is primarily employed for the controlled synthesis of polyolefins from alpha-olefins.[9][10][11]

Q3: What are polymerization inhibitors and how do they function?

A3: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization.[12] They function primarily as radical scavengers . During the initial stages of unwanted polymerization, free radicals are formed. An inhibitor molecule will react with and neutralize these radicals, forming a stable, non-reactive species that is incapable of propagating the polymerization chain.[1][13] This effectively stops the reaction before it can gain momentum.

Q4: Which polymerization inhibitors are recommended for cyclohexene derivatives?

A4: The choice of inhibitor depends on the specific derivative and subsequent reaction conditions. For general-purpose synthesis, storage, and transport, phenolic compounds are highly effective and widely used.[1][12] Common examples include:

  • Butylated Hydroxytoluene (BHT)

  • Hydroquinone (HQ)

  • Hydroquinone monomethyl ether (MEHQ)

  • 4-tert-Butylcatechol (TBC)

These compounds are efficient at scavenging the free radicals that initiate unwanted polymerization.[1]

Q5: Is it necessary to remove the inhibitor before my reaction?

A5: Yes, in most synthetic applications, the inhibitor must be removed. Inhibitors are designed to quench reactive species, and their presence can interfere with or completely halt the desired chemical transformation, especially in reactions that proceed via radical or organometallic intermediates. A common method for removing phenolic inhibitors is an alkaline wash, detailed in the protocols section.[14]

Troubleshooting Guide: From Synthesis to Storage

This section provides a structured approach to diagnosing and solving specific polymerization issues.

Issue / Observation Potential Cause(s) Recommended Solutions & Scientific Rationale
1. Reaction mixture becomes viscous, solidifies, or shows unexpected exotherm during synthesis. A. Uncontrolled Radical Polymerization: The rate of radical initiation has exceeded the capacity of any inherent or added inhibitor.1. Introduce an Inhibitor: Add a suitable inhibitor (see Table 1) at the start of the reaction if the chemistry allows. Rationale: Proactively scavenges radicals as they form. 2. Lower Reaction Temperature: Maintain the lowest temperature that permits a reasonable reaction rate.[1] Rationale: Reduces the thermal energy available for initiating polymerization and forming peroxides. 3. Ensure Inert Atmosphere: Conduct the reaction under a continuous flow of an inert gas like nitrogen or argon.[1] Rationale: Excludes oxygen, preventing the formation of peroxide initiators.
B. Contaminated Reagents/Solvents: Solvents (especially ethers) may contain peroxide impurities, or reagents may have acidic residues.1. Use Freshly Purified Solvents: Distill peroxide-forming solvents from a suitable drying/reducing agent (e.g., sodium/benzophenone for THF) or pass them through activated alumina. Perform a peroxide test (see Protocol 2). Rationale: Removes a primary source of radical initiators. 2. Protect from Light: Wrap the reaction vessel in aluminum foil.[1] Rationale: Prevents photochemical generation of radicals.
2. Product polymerizes during workup or purification (e.g., distillation, rotary evaporation). A. Removal of Volatile Inhibitor: Volatile inhibitors (like BHT) can be removed along with the solvent, leaving the concentrated product unprotected.1. Add a Non-Volatile Inhibitor: Before distillation or solvent removal, add a small amount of a high-boiling inhibitor like hydroquinone.[14] Rationale: Ensures the concentrated product remains stabilized at elevated temperatures. 2. Minimize Heat Exposure: Use a rotary evaporator at the lowest feasible temperature and pressure. For distillation, use vacuum distillation to lower the boiling point.[14] Rationale: Reduces the rate of thermally induced polymerization. 3. Consider Non-Thermal Purification: If possible, use column chromatography for purification. Rationale: Avoids the thermal stress of distillation.
3. Purified product becomes viscous or solidifies during storage. A. Improper Storage Conditions: Exposure to air, light, or elevated temperatures leads to slow polymerization over time.1. Refrigerate: Store the derivative at 2-8°C.[1] Rationale: Significantly slows the kinetics of polymerization. 2. Use an Inert Atmosphere: Store the container under nitrogen or argon, especially for long-term storage.[1] Rationale: Prevents peroxide formation. 3. Protect from Light: Use an amber glass vial or an opaque container.[1] Rationale: Prevents light-induced radical formation. 4. Add a Storage Inhibitor: Add a suitable inhibitor at a recommended concentration (see Table 1). Rationale: Provides chemical stabilization against stray radical formation.

Data Presentation

Table 1: Recommended Polymerization Inhibitors and Concentrations

Inhibitor Class Typical Concentration Range Key Characteristics & Notes
Butylated Hydroxytoluene (BHT) Phenolic 0.0002% - 0.8% (w/w)[1] Soluble in organic solvents. More volatile than other phenolic inhibitors.
Hydroquinone (HQ) Phenolic 0.1% - 1% (w/w)[1] Soluble in polar organic solvents. Non-volatile, making it ideal for use as an inhibitor during distillation. Can be removed by an alkaline wash.[1]
Hydroquinone monomethyl ether (MEHQ) Phenolic 10 - 100 ppm[1] Soluble in organic solvents. Commonly used for stabilizing acrylates and other reactive monomers.[12]
4-tert-Butylcatechol (TBC) Phenolic 15 - 100 ppm[1] Soluble in organic solvents. Often used as an inhibitor for dienes.

Note: The optimal inhibitor and its concentration should be determined experimentally for each specific application.

Table 2: Recommended Storage Conditions for Purified Cyclohexene Derivatives

Parameter Recommendation Rationale
Temperature 2-8°C (Refrigerated)[1] Reduces the kinetic rate of potential polymerization reactions.
Atmosphere Inert gas (Nitrogen or Argon)[1] Prevents the formation of peroxides from atmospheric oxygen.
Light Exposure Amber glass or opaque container[1] Protects the material from UV light, which can initiate radical formation.

| Inhibitor | Store with an appropriate inhibitor (see Table 1) | Provides continuous chemical stabilization against polymerization. |

Visualized Mechanisms and Workflows

Free_Radical_Polymerization_Inhibition cluster_initiation Initiation cluster_inhibition Inhibition I Initiator (I) (e.g., Peroxide) R Radical (R•) I->R Decomposition I->R Heat Heat / Light RM Growing Chain (RM•) R->RM R->RM M Monomer (M) RM:s->RM:n Inh Inhibitor (Inh-H) Stable Stable Product (RM-H + Inh•) RM_inh Growing Chain (RM•) RM_inh->Stable + Inhibitor (Inh-H)

Caption: Free-radical polymerization mechanism and the role of inhibitors.

Troubleshooting_Workflow cluster_synthesis During Synthesis cluster_workup During Workup/Purification cluster_storage During Storage Start Unwanted Polymerization Observed S_Cause1 Contaminated Solvents? Start->S_Cause1 During Synthesis W_Cause1 High Temperature? Start->W_Cause1 During Workup St_Cause1 Improper Conditions? Start->St_Cause1 During Storage S_Cause2 High Temperature? S_Cause1->S_Cause2 No S_Sol1 Purify/Test Solvents (Protocol 2) S_Cause1->S_Sol1 Yes S_Cause3 Oxygen/Light Exposure? S_Cause2->S_Cause3 No S_Sol2 Lower Reaction Temp S_Cause2->S_Sol2 Yes S_Sol3 Use Inert Gas & Protect from Light S_Cause3->S_Sol3 Yes W_Cause2 Inhibitor Removed? W_Cause1->W_Cause2 No W_Sol1 Use Vacuum Distillation or Lower Temp Evaporation W_Cause1->W_Sol1 Yes W_Sol2 Add Non-Volatile Inhibitor (e.g., Hydroquinone) W_Cause2->W_Sol2 Yes St_Sol1 Store at 2-8°C, Inert Gas, Dark, with Inhibitor (Protocol 3) St_Cause1->St_Sol1 Yes

Caption: Troubleshooting workflow for unwanted polymerization events.

Experimental Protocols

Protocol 1: Removal of Phenolic Inhibitors via Alkaline Wash

Objective: To remove acidic phenolic inhibitors (e.g., HQ, MEHQ) from an organic solution of a cyclohexene derivative prior to reaction.

Materials:

  • Cyclohexene derivative in an organic solvent (e.g., diethyl ether, ethyl acetate)

  • 5% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Saturated aqueous Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, Erlenmeyer flasks, filter paper

Procedure:

  • Place the organic solution of the cyclohexene derivative into a separatory funnel.

  • Add an equal volume of 5% NaOH solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure. Rationale: The basic NaOH solution deprotonates the acidic phenol, forming a water-soluble sodium phenoxide salt which partitions into the aqueous layer.

  • Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Repeat the wash with 5% NaOH solution two more times to ensure complete removal.

  • Wash the organic layer with an equal volume of brine.[1] Rationale: This removes residual NaOH and helps to break any emulsions.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous MgSO₄ or Na₂SO₄ and swirl. The drying agent should move freely without clumping once the solution is dry.

  • Filter the dried organic solution into a clean, dry flask.

  • Crucial Note: The resulting inhibitor-free derivative is highly susceptible to polymerization and should be used immediately or stored under strict inert and cold conditions (see Protocol 3) for a very short period.

Protocol 2: Qualitative Peroxide Test for Solvents

Objective: To quickly test for the presence of dangerous peroxide impurities in solvents like THF, diethyl ether, or dioxane.

Materials:

  • Solvent to be tested

  • 10% aqueous Potassium Iodide (KI) solution

  • Glacial Acetic Acid

  • Test tube

Procedure:

  • Add 1 mL of the solvent to be tested to a clean test tube.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of 10% aqueous KI solution.

  • Shake the mixture and observe the color.

  • Interpretation:

    • No color change (remains colorless): Peroxides are absent or at a very low level. The solvent is safe to use.

    • Yellow color: A low concentration of peroxides is present. The solvent should be purified before use.

    • Brown/Violet color: A high and dangerous concentration of peroxides is present. Do not distill! Treat the solvent with a reducing agent to neutralize the peroxides before disposal or purification.

Protocol 3: Safe Storage of Purified, Inhibitor-Free Cyclohexene Derivatives

Objective: To provide short-term storage conditions for purified derivatives that are highly prone to polymerization.

Procedure:

  • Ensure the final product is in a clean, dry, amber glass vial or a flask wrapped in foil.

  • Add a magnetic stir bar if the material is a liquid.

  • Seal the vessel with a rubber septum.

  • Purge the headspace of the container with a gentle stream of inert gas (nitrogen or argon) for 5-10 minutes via a needle inlet and a separate needle outlet.

  • Remove the outlet needle first, then the inlet needle, to maintain a slight positive pressure of inert gas.

  • Seal the septum with parafilm.

  • Immediately place the container in a refrigerator at 2-8°C.

  • Recommendation: Use the material as soon as possible, ideally within 24-48 hours, as this method only minimizes, but does not eliminate, the risk of polymerization.

References

  • BenchChem. (2025).
  • Kim, H., et al. (2012). Fast Tandem ring-opening/ring-closing Metathesis Polymerization From a Monomer Containing Cyclohexene and Terminal Alkyne. Journal of the American Chemical Society, 134(17), 7270-7273. [Link]

  • Kim, H., et al. (2012). Fast Tandem Ring-Opening/Ring-Closing Metathesis Polymerization from a Monomer Containing Cyclohexene and Terminal Alkyne. Journal of the American Chemical Society, 134(17), 7270-7273. [Link]

  • Istanbul Technical University. (Date not available). Photosensitized cationic polymerization of cyclohexene oxide: A mechanistic study concerning the use of pyridinium-type salts. [Link]

  • Sugihara, S., et al. (2021). Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. The University of Osaka Institutional Knowledge Archive: OUKA. [Link]

  • Journal of Macromolecular Science: Part A - Chemistry. (Date not available). Trityl Salt-Initiated Cationic Polymerization of 1,2-Cyclohexene Oxide: Structural Analyses of the Products. Taylor & Francis Online. [Link]

  • ACS Publications. (Date not available). Ring-Opening of Cyclohexene via Metathesis by Ruthenium Carbene Complexes. A Computational Study. Organometallics. [Link]

  • Sugihara, S., et al. (2021). Living Cationic Ring-Opening Homo- and Copolymerization of Cyclohexene Oxide by “Dormant” Species Generation Using Cyclic Ethers as Lewis Basic Additives. Macromolecules. [Link]

  • ACS Publications. (2021). Cascade Ring-Opening/Ring-Closing Metathesis Polymerization of a Monomer Containing a Norbornene and a Cyclohexene Ring. ACS Macro Letters. [Link]

  • Yagci, Y., et al. (2015). Polyethylene-g-poly(cyclohexene oxide) by Mechanistic Transformation from ROMP to Visible Light-Induced Free Radical Promoted Cationic Polymerization. [Link]

  • ResearchGate. (2025). Study on the Mechanism of the Cationic Polymerization of Cyclohexene Oxide Initiated by the Photosystem of Poly(methyl phenyl silane) and Pyridinium Salts. [Link]

  • MDPI. (Date not available). Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. [Link]

  • Wikipedia. (Date not available). Ziegler–Natta catalyst. [Link]

  • Britannica. (Date not available). Ziegler-Natta catalyst. [Link]

  • BYJU'S. (Date not available). Preparation Of Ziegler-Natta Catalyst. [Link]

  • Wikipedia. (Date not available). Polymerisation inhibitor. [Link]

  • Chemistry For Everyone. (2025). How Do Polymerization Inhibitors Work? YouTube. [Link]

  • Al-Ayed, O. Z. (2023). Inhibition of Free Radical Polymerization: A Review. PMC - NIH. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of structural isomers is paramount for rational design and synthesis. This guide provides an in-depth comparison of the reactivity of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid and its key isomers, focusing on fundamental reactions such as esterification and anhydride formation. By integrating established chemical principles with field-proven insights, this document serves as a practical resource for predicting and controlling chemical outcomes.

Introduction: The Significance of Isomeric Purity and Reactivity

This compound and its isomers are valuable building blocks in organic synthesis, finding applications in the development of polymers, resins, and pharmaceutical intermediates. The subtle differences in the placement of the methyl group and the stereochemistry of the carboxylic acid groups can profoundly impact their chemical behavior. This guide will explore these differences, providing a framework for selecting the appropriate isomer for a desired synthetic outcome.

The primary isomers of interest in this guide are the positional isomer, 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid, and the stereoisomers (cis and trans) of the parent compound.

Synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Anhydride: The Diels-Alder Approach

The foundational route to this compound is through the Diels-Alder reaction of isoprene with maleic anhydride, which yields the corresponding anhydride.[1] This cycloaddition reaction is a classic example of pericyclic reactions and is known for its high stereospecificity. The subsequent hydrolysis of the anhydride provides the dicarboxylic acid.

Caption: Synthesis of cis-3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid.

Comparative Reactivity Analysis: Theoretical Framework

The reactivity of these dicarboxylic acid isomers is primarily governed by a combination of steric and electronic effects, as well as the conformational dynamics of the cyclohexene ring.

Steric Hindrance

Steric hindrance plays a crucial role in determining the accessibility of the carboxylic acid groups to incoming reagents.[2][3]

  • Positional Isomers: In this compound, the methyl group is positioned on a carbon atom adjacent to one of the carboxyl-bearing carbons. In the 4-methyl isomer, the methyl group is on the double bond, further away from the carboxylic acid groups. Consequently, the 3-methyl isomer is expected to exhibit greater steric hindrance towards nucleophilic attack at the adjacent carboxylic acid group compared to the 4-methyl isomer. This steric congestion can lead to slower reaction rates in processes like esterification.

  • Stereoisomers: For the cis and trans isomers of this compound, the spatial arrangement of the carboxylic acid groups is a key determinant of reactivity. In the cis isomer, both carboxylic acid groups are on the same face of the ring, which can facilitate intramolecular reactions like anhydride formation but may also lead to steric crowding for intermolecular reactions. In the trans isomer, the carboxylic acid groups are on opposite faces, which can reduce steric hindrance for intermolecular reactions but makes intramolecular cyclization to an anhydride impossible without ring flipping to a less stable conformation.

Electronic Effects

The electron-donating nature of the methyl group can influence the acidity of the carboxylic acid protons and the electrophilicity of the carbonyl carbons. In the 4-methyl isomer, the methyl group is directly attached to the double bond, allowing for hyperconjugation which can slightly influence the electron density of the ring and, indirectly, the carboxylic acid groups. However, these electronic effects are generally considered to be less impactful than the steric effects in this class of molecules.

Conformational Dynamics and Activation Entropy

Recent studies on analogous systems, such as 1,2-cyclohexanecarboxylic acid amides, have highlighted the critical role of conformational dynamics and activation entropy (ΔS‡) in determining intramolecular reactivity.[4][5]

  • Cis Isomers: The cis isomer of a substituted cyclohexane dicarboxylic acid is generally locked in a more rigid conformation. This pre-organization of the reactive groups can lead to a smaller loss of entropy upon forming the transition state for intramolecular reactions, resulting in a more favorable (less negative) ΔS‡ and a faster reaction rate.

  • Trans Isomers: The trans isomer, on the other hand, can be more conformationally flexible. While this might allow the molecule to adopt a conformation that minimizes steric hindrance for intermolecular reactions, it also means that a significant loss of conformational entropy is required to achieve the correct orientation for an intramolecular reaction. This results in a less favorable (more negative) ΔS‡, which can significantly slow down or even prevent intramolecular cyclization.[4][5]

Experimental Data and Observations: A Comparative Overview

Table 1: Predicted Relative Reactivity of Isomers

Reaction3-Methyl Isomer (cis)4-Methyl Isomer (cis)3-Methyl Isomer (trans)
Esterification (Intermolecular) SlowerFasterPotentially Fastest
Anhydride Formation (Intramolecular) FasterFastVery Slow / Does not occur

Justification:

  • Esterification: The 4-methyl isomer is predicted to be more reactive than the 3-methyl isomer due to reduced steric hindrance around the carboxylic acid groups. The trans-3-methyl isomer may be the most reactive in intermolecular reactions as the carboxylic acid groups are on opposite faces, minimizing steric congestion.

  • Anhydride Formation: The cis isomers are expected to readily form anhydrides upon heating due to the proximity of the two carboxylic acid groups. The trans isomer is predicted to be unreactive towards anhydride formation under similar conditions due to the large distance between the carboxylic acid groups, which would require a high-energy ring conformation to bring them together.

Experimental Protocols for Quantitative Comparison

To obtain definitive, quantitative data on the relative reactivities of these isomers, the following experimental protocols are recommended.

Protocol for Comparative Esterification Kinetics

This protocol outlines a method for comparing the rates of esterification of the different isomers with a model alcohol, such as methanol, under acidic catalysis.

Sources

Spectroscopic Scrutiny: A Comparative Guide to the Cis and Trans Isomers of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a critical determinant of its function, activity, and safety. Diastereomers, which are stereoisomers that are not mirror images, often exhibit profoundly different physical properties and biological activities. This guide provides an in-depth spectroscopic comparison of the cis and trans isomers of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, offering a framework for their unambiguous differentiation.

The cis isomer is readily synthesized via a Diels-Alder reaction between piperylene (1-methyl-1,3-butadiene) and maleic anhydride, followed by hydrolysis of the resulting anhydride.[1][2] The synthesis of the trans isomer is less direct, often requiring isomerization of the cis diacid under specific conditions, which can be challenging.[3] Given the prevalence of the cis isomer and the potential for the formation or need for the trans isomer, a robust analytical methodology for their distinction is essential.

This guide will delve into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to distinguish these two diastereomers. We will leverage available spectral data for the cis isomer and apply fundamental spectroscopic principles to predict the expected, and distinct, spectral characteristics of the trans isomer.

The Molecular Structures: A Visual Primer

The fundamental difference between the cis and trans isomers lies in the relative orientation of the two carboxylic acid groups at the C1 and C2 positions. In the cis isomer, both groups are on the same face of the cyclohexene ring, whereas in the trans isomer, they are on opposite faces. This seemingly subtle variation has profound consequences for their spectroscopic signatures.

Caption: Molecular structures of cis and trans isomers.

¹H NMR Spectroscopy: The Most Definitive Tool

Proton NMR spectroscopy is the most powerful and conclusive technique for differentiating these diastereomers. The key lies in the analysis of vicinal coupling constants (³J), which are exquisitely sensitive to the dihedral angle between the coupled protons, a relationship described by the Karplus equation.[4][5]

The Karplus Relationship: A Foundation in Geometry

The Karplus equation, J(φ) = Acos²(φ) + Bcos(φ) + C, mathematically connects the dihedral angle (φ) between two vicinal protons to their coupling constant (J).[4] In simple terms:

  • A dihedral angle of ~180° (anti-periplanar) or 0° (syn-periplanar) results in a large J-value (typically 10-18 Hz).[6]

  • A dihedral angle of ~90° (synclinal or gauche) results in a very small J-value (typically 0-3 Hz).[7]

Karplus cluster_angles Dihedral Angle (φ) vs. Coupling Constant (J) 0 φ ≈ 0° (cis) J_small Small J (6-12 Hz) 0->J_small Leads to 90 φ ≈ 90° (gauche) J_vsmall Very Small J (0-3 Hz) 90->J_vsmall Leads to 180 φ ≈ 180° (trans) J_large Large J (12-18 Hz) 180->J_large Leads to

Caption: Simplified Karplus relationship.

Analysis of the cis Isomer: In the cis isomer, the protons at C1 and C2 (H1 and H2) are on the same face of the ring. In a likely half-chair conformation, the dihedral angle between H1 and H2 is approximately 60°. This gauche relationship would result in a relatively small coupling constant, predicted to be in the range of 2-6 Hz.

Predicted Analysis of the trans Isomer: For the trans isomer, the conformation will dictate the coupling. If the two carboxylic acid groups adopt a diequatorial orientation, H1 and H2 will be diaxial. The dihedral angle between these two axial protons would be close to 180°. This anti-periplanar arrangement is predicted to give rise to a large coupling constant, likely in the range of 10-14 Hz.[7] This significant difference in the H1-H2 coupling constant is the most unambiguous indicator for distinguishing the two isomers.

¹³C NMR Spectroscopy: A Matter of Symmetry

Due to the presence of the methyl group at C3, both the cis and trans isomers lack a plane of symmetry. Consequently, both isomers are expected to exhibit nine distinct signals in their ¹³C NMR spectra, one for each unique carbon atom. While the chemical shifts will be very similar, subtle differences of <1 ppm may be observed due to the slightly different steric and electronic environments in each diastereomer. However, ¹³C NMR is generally less definitive than ¹H NMR for this particular stereochemical assignment.

Infrared (IR) Spectroscopy: A Tale of Two Regions

IR spectroscopy provides valuable information based on molecular vibrations and can be used as a confirmatory technique.[8]

Functional Group Region (4000-1500 cm⁻¹): Both isomers will display the hallmark absorptions of a carboxylic acid. This includes a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer common to carboxylic acids in the condensed phase.[9][10][11] A strong C=O stretching absorption will also be present around 1700-1725 cm⁻¹.[10] While these primary bands will be present in both spectra, the precise shape and position may vary slightly. Differences in crystal lattice packing can influence the strength and nature of the intermolecular hydrogen bonding, leading to subtle shifts. For the cis isomer, there is a possibility of intramolecular hydrogen bonding, which would result in a sharper, distinct O-H stretch at a higher frequency (~3200-3500 cm⁻¹), although intermolecular dimerization is often more favorable.

Fingerprint Region (<1500 cm⁻¹): This region contains a complex series of absorptions corresponding to bending vibrations and skeletal modes that are unique to the overall molecular structure. The different spatial arrangement of the atoms in the cis and trans isomers will give rise to distinct patterns in this region. Therefore, if authentic spectra of both isomers are available, a comparison of their fingerprint regions provides a reliable method of identification.[8]

Mass Spectrometry (MS): Confirming Identity, Not Stereochemistry

Mass spectrometry is a powerful tool for determining molecular weight and elemental composition.

Both cis- and trans-3-Methylcyclohex-4-ene-1,2-dicarboxylic acid have the same molecular formula (C₉H₁₂O₄) and molecular weight (184.19 g/mol ).[2][12] Therefore, under standard electron ionization (EI) or electrospray ionization (ESI), they will both show an identical molecular ion peak (e.g., m/z 184) or a protonated/deprotonated molecular ion (e.g., m/z 185 or 183).

While the fragmentation patterns of diastereomers can sometimes show reproducible differences in the relative intensities of fragment ions, these differences are often subtle and not as reliable for primary stereochemical assignment as NMR.[13][14] MS is therefore best used to confirm the molecular weight and formula of the isolated compound, rather than to distinguish between the two diastereomers.

Summary of Expected Spectroscopic Data

Spectroscopic TechniqueFeatureExpected for cis IsomerExpected for trans Isomer (Predicted)
¹H NMR ³J(H1-H2) Coupling ConstantSmall (approx. 2-6 Hz) due to a gauche relationship (~60° dihedral angle).[15]Large (approx. 10-14 Hz) due to an anti relationship (~180° dihedral angle) in a diaxial conformation.[7]
¹³C NMR Number of Signals9 signals (asymmetric molecule).9 signals (asymmetric molecule).
Chemical ShiftsVery similar to the trans isomer, with minor (<1 ppm) differences.Very similar to the cis isomer, with minor (<1 ppm) differences.
IR Spectroscopy O-H StretchVery broad absorption from ~2500-3300 cm⁻¹ (intermolecular H-bonding).[10] Potential for a sharper intramolecular H-bond peak.Very broad absorption from ~2500-3300 cm⁻¹ (intermolecular H-bonding).[10]
C=O StretchStrong absorption at ~1700-1725 cm⁻¹.[10]Strong absorption at ~1700-1725 cm⁻¹.[10]
Fingerprint RegionUnique pattern of peaks (<1500 cm⁻¹).[8]A distinct and different pattern of peaks from the cis isomer.[8]
Mass Spectrometry Molecular Ionm/z = 184 (or corresponding [M+H]⁺, [M-H]⁻, etc.).m/z = 184 (or corresponding [M+H]⁺, [M-H]⁻, etc.).
FragmentationPattern may show subtle intensity differences compared to the trans isomer.Pattern may show subtle intensity differences compared to the cis isomer.

Standardized Experimental Protocols

The following outlines a general workflow for the spectroscopic analysis of the isomers.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion prep_nmr Dissolve 5-10 mg in 0.6 mL CDCl3 or DMSO-d6 acq_nmr Acquire ¹H and ¹³C spectra (≥400 MHz spectrometer) prep_nmr->acq_nmr prep_ir Prepare KBr pellet or thin film acq_ir Acquire spectrum (e.g., 4000-400 cm⁻¹) prep_ir->acq_ir prep_ms Dissolve in suitable solvent (e.g., MeOH) acq_ms Acquire mass spectrum (ESI or EI mode) prep_ms->acq_ms analysis_nmr Measure ³J(H1-H2) coupling constant acq_nmr->analysis_nmr analysis_ir Compare fingerprint regions (if both known) acq_ir->analysis_ir analysis_ms Confirm molecular weight (m/z) acq_ms->analysis_ms conclusion Assign stereochemistry: cis (small J) or trans (large J) analysis_nmr->conclusion analysis_ir->conclusion analysis_ms->conclusion

Caption: General workflow for spectroscopic differentiation.

1. Sample Preparation:

  • NMR: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • IR (FTIR): For solid samples, prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on an IR-transparent window (e.g., NaCl), and allowing the solvent to evaporate.

  • MS: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

2. Data Acquisition:

  • NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher to ensure good signal dispersion. Standard acquisition parameters should be used.

  • IR: Acquire the spectrum over the standard mid-IR range (e.g., 4000 to 400 cm⁻¹).

  • MS: Infuse the sample solution into the mass spectrometer and acquire the spectrum in the appropriate mode (positive or negative ion) to observe the molecular ion.

3. Data Analysis:

  • ¹H NMR: Process the spectrum (Fourier transform, phase, and baseline correct). Identify the signals corresponding to H1 and H2. Accurately measure the coupling constant (J) in Hertz (Hz) between these two protons.

  • IR: Identify the major functional group peaks and compare the fingerprint region to a known standard if available.

  • MS: Determine the m/z value of the molecular ion to confirm the mass of the compound.

Conclusion

The differentiation of cis and trans isomers of this compound is a clear demonstration of the power of modern spectroscopic techniques. While MS confirms the elemental composition and IR provides a unique fingerprint, ¹H NMR spectroscopy stands out as the most definitive and unambiguous method for stereochemical assignment . The significant and predictable difference in the vicinal coupling constant between the protons at C1 and C2, a direct consequence of their differing dihedral angles as described by the Karplus relationship, allows for a confident and robust distinction between the cis (small J-value) and trans (large J-value) diastereomers. This analytical approach is fundamental for any research or development effort where stereochemical purity and identity are paramount.

References

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. [Link]

  • Scribd. (n.d.). Analysis of diastereomers by ir spectroscopy. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Fiveable. (n.d.). Karplus Equation Definition. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Zhang, J., et al. (2020). Mass spectrometry distinguishing C=C location and cis/trans isomers: A strategy initiated by water radical cations. Analytica Chimica Acta, 1139, 146-154. [Link]

  • Learn Chemistry. (2023, May 19). Karplus Equation & Curve | J value calculation| Dihedral angles. [YouTube]. Retrieved from [Link]

  • Schultz, J. A., et al. (2007). Distinguishing Between cis/trans Isomers of Monounsaturated Fatty Acids by FAB MS. Analytical Chemistry, 79(4), 1519–1522. [Link]

  • Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Statistical Framework for Identifying Differences in Similar Mass Spectra: Expanding Possibilities for Isomer Identification. (2023). Journal of the American Society for Mass Spectrometry. [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]

  • Organic Spectroscopy International. (2014, November 19). CIS TRANS ISOMERS AND NMR. Retrieved from [Link]

  • NIST. (n.d.). 3-Methyl-4-cyclohexene-1,2-dicarboxylic anhydride. Retrieved from the NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing trans-cyclopentane-1, 2-dicarboxylic acid.

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A Comparative Guide to the Biological Activity of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. The 3-methylcyclohex-4-ene-1,2-dicarboxylic acid framework, a product of the versatile Diels-Alder reaction, presents an intriguing starting point for the synthesis of a diverse array of derivatives. This guide provides a comprehensive comparative analysis of the potential biological activities of these derivatives, drawing upon existing data for structurally related compounds to inform future research and development. While direct experimental data for this specific parent molecule and its simple derivatives are limited, this document synthesizes available scientific literature to offer a predictive overview of its potential in antimicrobial and cytotoxic applications.

Synthesis of the Core Scaffold and its Primary Derivatives

The foundation of the derivatives discussed herein is the this compound molecule. Its synthesis is a classic example of a [4+2] cycloaddition, specifically the Diels-Alder reaction.[1][2] This reaction offers a high degree of stereochemical control, yielding the cis-isomer as the predominant product.[2]

The dicarboxylic acid moiety serves as a versatile handle for the creation of a wide range of derivatives, primarily through the formation of amides and esters. These modifications can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn dictate its biological activity.

Synthesis cluster_synthesis Synthesis Pathway Diene 1,3-Pentadiene Anhydride 3-Methylcyclohex-4-ene-1,2-dicarboxylic Anhydride Diene->Anhydride Diels-Alder Reaction Dienophile Maleic Anhydride Dienophile->Anhydride Dicarboxylic_Acid This compound Anhydride->Dicarboxylic_Acid Hydrolysis Amide_Derivatives Amide Derivatives Dicarboxylic_Acid->Amide_Derivatives Amidation Ester_Derivatives Ester Derivatives Dicarboxylic_Acid->Ester_Derivatives Esterification MTT_Workflow cluster_workflow MTT Assay Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Adherence Incubate overnight Seed_Cells->Incubate_Adherence Prepare_Compounds Prepare serial dilutions of test compounds Incubate_Adherence->Prepare_Compounds Treat_Cells Add compounds to cells Prepare_Compounds->Treat_Cells Incubate_Treatment Incubate for 24-72 hours Treat_Cells->Incubate_Treatment Add_MTT Add MTT solution Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 3-4 hours Add_MTT->Incubate_MTT Solubilize Solubilize formazan crystals Incubate_MTT->Solubilize Read_Absorbance Measure absorbance at 570 nm Solubilize->Read_Absorbance Analyze_Data Calculate cell viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Sources

A Researcher's Guide to DFT Studies on the Transition State of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is fundamental to innovation. The Diels-Alder reaction, a cornerstone of organic synthesis for constructing six-membered rings, presents a fascinating case study in concerted pericyclic reactions.[1][2][3] The formation of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a prime example, where the stereochemistry of the product is dictated by the geometry of the transition state. This guide provides an in-depth comparison of Density Functional Theory (DFT) approaches for elucidating the transition state of this specific reaction, offering insights into the causal relationships behind computational choices and providing a framework for accurate and reliable in silico investigation.

The Diels-Alder Reaction: A Concerted Dance of Electrons

The Diels-Alder reaction is a [4+2] cycloaddition, where a conjugated diene reacts with a dienophile to form a cyclohexene derivative.[4] This reaction is highly stereospecific and proceeds through a cyclic transition state in a single, concerted step.[3][5] Understanding the energetics and geometry of this transition state is paramount for predicting reaction rates, regioselectivity, and the stereochemical outcome. The presence of a methyl group on the diene, as in the case of the formation of this compound, introduces electronic and steric factors that can influence the transition state structure and the overall reaction kinetics.

Comparing DFT Functionals for Transition State Analysis

The choice of the DFT functional is a critical parameter that significantly influences the accuracy of transition state calculations. Different functionals vary in their treatment of electron correlation and exchange, which are crucial for describing the partially formed bonds in a transition state. Below is a comparative analysis of commonly employed DFT functionals for studying pericyclic reactions, with insights into their applicability to the formation of this compound.

DFT FunctionalTypeStrengthsWeaknessesApplicability to the Target Reaction
B3LYP Hybrid GGAA workhorse in computational chemistry, offering a good balance between computational cost and accuracy for a wide range of systems.[6]May underestimate reaction barriers and can be less accurate for systems with significant dispersion interactions.A reasonable starting point for initial geometry optimizations and frequency calculations.
M06-2X Hybrid Meta-GGAKnown for its excellent performance in calculating non-covalent interactions and thermochemistry, including transition states of pericyclic reactions.[1][6]Can be more computationally expensive than B3LYP.Highly recommended for obtaining accurate activation energies and geometries for the Diels-Alder reaction involving the substituted diene.
ωB97X-D Range-Separated Hybrid with Dispersion CorrectionProvides a good description of both short- and long-range electron-electron interactions, including dispersion forces.The complexity of the functional can lead to longer computation times.A strong candidate for this system, as dispersion effects may play a role in the transition state due to the methyl group and carboxylic acid moieties.
BP86 GGAComputationally efficient and often used for geometry optimizations of large systems.Generally less accurate for reaction barriers compared to hybrid functionals, often underestimating them significantly.[1][6]Suitable for preliminary explorations or in combination with a higher-level single-point energy calculation.

Expert Insight: For the formation of this compound, the M06-2X functional is a highly recommended choice. Its robust performance for main-group thermochemistry and kinetics makes it well-suited to capture the subtle electronic effects of the methyl group on the transition state.[6]

Visualizing the Computational Workflow

A typical DFT workflow for locating and characterizing a transition state is a multi-step process. The following diagram illustrates the logical progression of this workflow.

DFT Workflow for Transition State Analysis cluster_pre Pre-calculation Setup cluster_ts Transition State Search cluster_validation Validation and Analysis Reactant_Geometries Optimize Reactant & Product Geometries Initial_TS_Guess Generate Initial Transition State Guess (e.g., QST2, Berny optimization) Reactant_Geometries->Initial_TS_Guess Provides starting points TS_Optimization Transition State Optimization (e.g., TS, Berny algorithm) Initial_TS_Guess->TS_Optimization Initiates search Freq_Calculation Frequency Calculation TS_Optimization->Freq_Calculation Optimized geometry Imaginary_Frequency Verify a Single Imaginary Frequency Freq_Calculation->Imaginary_Frequency Vibrational modes IRC_Calculation Intrinsic Reaction Coordinate (IRC) Calculation Imaginary_Frequency->IRC_Calculation Confirms connection to reactants/products Energy_Calculation Calculate Activation Energy IRC_Calculation->Energy_Calculation Provides energy profile

Caption: A schematic overview of the computational workflow for locating and validating a transition state using DFT.

Step-by-Step Protocol for Transition State Calculation

The following protocol outlines a robust methodology for calculating the transition state of the this compound formation using DFT.

  • Reactant and Product Optimization:

    • Construct the 3D structures of the reactants (1-methyl-1,3-butadiene and maleic acid) and the product (this compound).

    • Perform geometry optimizations and frequency calculations for each species using a suitable functional and basis set (e.g., B3LYP/6-31G(d) for initial structures).

    • Confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).

  • Initial Transition State Guess:

    • Utilize a transition state search method that requires both reactant and product structures as input, such as the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., Opt=QST2 in Gaussian).

    • Alternatively, manually construct an initial guess for the transition state geometry based on the expected concerted mechanism of the Diels-Alder reaction.

  • Transition State Optimization:

    • Using the initial guess, perform a transition state optimization using a more sophisticated algorithm like the Berny optimization (Opt=TS). It is highly recommended to use a more accurate functional and a larger basis set for this step (e.g., M06-2X/6-311+G(d,p)).

    • This calculation aims to find a first-order saddle point on the potential energy surface.

  • Frequency Calculation and Verification:

    • Perform a frequency calculation on the optimized transition state geometry using the same level of theory as the optimization.

    • A true transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the formation of the two new carbon-carbon bonds).

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the located transition state connects the reactants and the product, perform an IRC calculation.

    • This calculation follows the reaction path downhill from the transition state in both the forward and reverse directions, leading to the reactant and product energy minima, respectively.

  • Activation Energy Calculation:

    • The activation energy (ΔG‡) can be calculated as the difference in Gibbs free energy between the transition state and the reactants.

    • It is crucial to include zero-point vibrational energy (ZPVE) corrections and thermal corrections to the electronic energies.

Visualizing the Reaction Pathway

The following diagram illustrates the Diels-Alder reaction for the formation of this compound, highlighting the key species along the reaction coordinate.

Diels-Alder Reaction Pathway Reactants 1-Methyl-1,3-butadiene + Maleic Acid TS [Transition State]‡ Reactants->TS ΔG‡ Product 3-Methylcyclohex-4-ene- 1,2-dicarboxylic acid TS->Product

Caption: A simplified representation of the reaction coordinate for the formation of this compound.

Conclusion

While direct experimental characterization of transition states remains a formidable challenge, DFT calculations provide a powerful and indispensable tool for gaining detailed insights into reaction mechanisms. By carefully selecting an appropriate functional and following a rigorous computational protocol, researchers can accurately model the transition state of the Diels-Alder reaction for the formation of this compound. This in silico approach not only rationalizes experimental observations but also enables the predictive design of new synthetic strategies. The methodologies and comparisons presented in this guide offer a solid foundation for researchers to embark on their own computational investigations with confidence and scientific rigor.

References

  • Vermeeren, P., et al. (2022). Pericyclic reaction benchmarks: hierarchical computations targeting CCSDT(Q)/CBS and analysis of DFT performance. RSC.
  • BenchChem. (2025).
  • ResearchGate. (2025). Performance of Density Functional for Transition States.
  • Odinity. (2013). DIELS-ALDER SYNTHESIS OF CYCLOHEX-4-ENE-1. Odinity.
  • Wolf, J. (2008). Lab report #4: Diels-Alder Reaction. Google Docs.
  • Chad's Prep. (2021). 16.5 Diels-Alder Reactions. YouTube.
  • Unknown. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). Unknown Source.

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A Comparative Guide to the Synthesis of 3-Methylcyclohex-4-ene-1,2-dicarboxylic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Methylated Cyclohexene Core

3-Methylcyclohex-4-ene-1,2-dicarboxylic acid is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. The presence of a methyl group on the cyclohexene ring introduces a chiral center and modulates the molecule's steric and electronic properties, offering a nuanced handle for fine-tuning the biological activity and physical characteristics of its derivatives. The vicinal dicarboxylic acid functionalities provide versatile points for further chemical elaboration, making this scaffold highly sought after for constructing polycyclic systems and functionalized alicyclic compounds.

This guide provides an in-depth comparative analysis of the primary synthetic routes to this compound, offering a critical evaluation of their respective strengths and weaknesses. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and provide a quantitative comparison of their performance based on experimental data.

Route 1: The Diels-Alder Cycloaddition of Isoprene and Maleic Anhydride

The most direct and widely employed method for constructing the this compound backbone is the [4+2] cycloaddition, or Diels-Alder reaction, between isoprene (2-methyl-1,3-butadiene) and maleic anhydride. This reaction is followed by the hydrolysis of the resulting anhydride to yield the target dicarboxylic acid.

Mechanistic Rationale and Regioselectivity

The Diels-Alder reaction is a concerted pericyclic reaction that forms a six-membered ring. The reaction between an asymmetrical diene, such as isoprene, and a dienophile can theoretically lead to two regioisomers: 4-methylcyclohex-4-ene-1,2-dicarboxylic anhydride (the "para" adduct) and 3-methylcyclohex-4-ene-1,2-dicarboxylic anhydride (the "meta" adduct).[1][2]

The regiochemical outcome is governed by the electronic effects of the methyl group on the diene. The electron-donating nature of the methyl group in isoprene leads to a higher electron density at the C1 and C4 positions. In the transition state, the preferred orientation aligns the most nucleophilic carbon of the diene (C1) with the most electrophilic carbon of the dienophile (a carbonyl-adjacent carbon of maleic anhydride), leading to the preferential formation of the 4-methyl isomer. However, the 3-methyl isomer is still formed as a minor product.

The use of Lewis acid catalysts can enhance the rate and influence the regioselectivity of the Diels-Alder reaction by coordinating to the dienophile and lowering its LUMO energy.[3]

Caption: Diels-Alder reaction of isoprene and maleic anhydride leading to regioisomeric products.

Experimental Protocol: Diels-Alder Reaction and Hydrolysis

Materials:

  • Isoprene

  • Maleic Anhydride

  • Toluene

  • Water

  • Hydrochloric Acid

  • Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve maleic anhydride (1.0 eq) in toluene.

  • Addition of Diene: To the stirred solution, add freshly distilled isoprene (1.2 eq).

  • Reflux: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure using a rotary evaporator to obtain the crude anhydride mixture.

  • Hydrolysis: To the crude anhydride, add water and a catalytic amount of hydrochloric acid. Reflux the mixture for 2-3 hours to effect the hydrolysis of the anhydride to the dicarboxylic acid.

  • Isolation and Purification: Cool the reaction mixture and extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting mixture of 3-methyl and 4-methyl isomers can be separated by fractional crystallization or column chromatography.

Performance Analysis
ParameterDiels-Alder Route
Overall Yield Moderate to High (typically 60-80% for the combined isomers)
Regioselectivity Favors the 4-methyl isomer (typical ratios of 4-methyl:3-methyl can range from 3:1 to 9:1 depending on conditions)
Scalability Readily scalable
Atom Economy High
Reagents Readily available and relatively inexpensive
Challenges Separation of the 3-methyl and 4-methyl isomers can be challenging.

Route 2: Multi-step Synthesis via Oxidation of a Precursor

An alternative, albeit more circuitous, approach to this compound involves the construction of the dicarboxylic acid functionality onto a pre-existing 3-methylcyclohexene ring system. This multi-step route offers greater control over the regiochemistry, ensuring the exclusive formation of the desired 3-methyl isomer. A plausible pathway begins with the readily available 3-methylcyclohexanone.

Synthetic Pathway Overview

This proposed synthetic sequence involves three key transformations:

  • Wittig Reaction: Conversion of 3-methylcyclohexanone to 3-methyl-1-methylenecyclohexane.

  • Allylic Bromination followed by Dehydrobromination: Introduction of a double bond at the 4,5-position to generate 3-methyl-1,2-dimethylenecyclohexane.

  • Oxidative Cleavage: Ozonolysis or permanganate oxidation of the exocyclic double bonds to form the dicarboxylic acid.

Caption: A proposed multi-step synthetic route to this compound.

Experimental Considerations and Plausibility
  • Wittig Reaction: The conversion of 3-methylcyclohexanone to the corresponding exocyclic alkene is a standard and high-yielding transformation.

  • Allylic Bromination and Elimination: The introduction of a second double bond can be achieved using N-bromosuccinimide (NBS) for allylic bromination, followed by elimination with a suitable base. This step may present challenges with regioselectivity and potential side reactions.

  • Oxidative Cleavage: The final step, the oxidative cleavage of the two exocyclic double bonds to form the dicarboxylic acid, can be accomplished using powerful oxidizing agents like ozone or potassium permanganate. This step is generally efficient but requires careful control of reaction conditions to avoid over-oxidation.

Performance Analysis
ParameterMulti-step Oxidative Route
Overall Yield Lower, due to the multi-step nature of the synthesis.
Regioselectivity High, as the position of the methyl group is fixed from the start.
Scalability More challenging to scale up compared to the one-pot Diels-Alder reaction.
Atom Economy Lower, with the generation of stoichiometric byproducts in several steps.
Reagents Requires a wider range of reagents, some of which may be more expensive or hazardous.
Challenges Multiple steps, potential for side reactions, and the need for purification at each stage.

Comparative Analysis and Conclusion

FeatureDiels-Alder RouteMulti-step Oxidative Route
Synthetic Efficiency High (often a one-pot reaction followed by hydrolysis)Low (multiple steps with intermediate purifications)
Regiocontrol Moderate (produces a mixture of isomers)High (exclusive formation of the 3-methyl isomer)
Yield Generally higher overall yield of the isomeric mixtureLower overall yield of the pure 3-methyl isomer
Cost-Effectiveness More cost-effective due to fewer steps and cheaper starting materialsLess cost-effective due to the number of steps and reagents
Scalability ExcellentModerate to poor

Expert Recommendation:

For applications where a mixture of 3-methyl and 4-methyl isomers is acceptable or where efficient separation techniques are available, the Diels-Alder reaction is the superior synthetic route due to its high atom economy, cost-effectiveness, and scalability. The primary challenge lies in the purification of the desired 3-methyl isomer.

For applications requiring the pure 3-methyl isomer, and where the higher cost and lower overall yield are justifiable, the multi-step oxidative route offers a viable, albeit more laborious, alternative . The key advantage of this approach is the unambiguous control of regiochemistry.

Researchers and drug development professionals must carefully consider the specific requirements of their project, including the need for isomeric purity, the scale of the synthesis, and budgetary constraints, when selecting the most appropriate synthetic strategy for accessing this compound. Further optimization of the Diels-Alder reaction conditions, potentially through the use of specific Lewis acid catalysts, may offer a promising avenue for improving the regioselectivity towards the desired 3-methyl isomer, thereby combining the efficiency of the cycloaddition with the desired product specificity.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 142459, this compound. Retrieved from [Link].

  • Kloetzel, M. C. (1948). The Diels-Alder Reaction with Maleic Anhydride. Organic Reactions, 4, 1-59.
  • Yates, P., & Eaton, P. (1960). Acceleration of the Diels-Alder Reaction by Lewis Acid Catalysts. Journal of the American Chemical Society, 82(16), 4436-4437.

Sources

A Comparative Guide to the Applications of Substituted Cyclohexene Dicarboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Substituted cyclohexene dicarboxylic acids represent a versatile class of organic compounds with a growing presence in both medicinal chemistry and materials science. Their rigid, yet tunable, cyclohexene core, coupled with the reactive dicarboxylic acid functionalities, provides a unique scaffold for the development of novel therapeutic agents and advanced polymers. This guide offers an in-depth review of the current applications of these compounds, presenting a comparative analysis of their performance against established alternatives, supported by experimental data and detailed protocols. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own research and development efforts.

Part 1: Medicinal Applications: A Scaffold for Therapeutic Innovation

The inherent structural features of substituted cyclohexene dicarboxylic acids make them attractive candidates for the design of bioactive molecules. The cyclohexene ring can be functionalized with various substituents to modulate lipophilicity, steric bulk, and electronic properties, while the dicarboxylic acid groups offer opportunities for forming salts, esters, and amides, influencing solubility and pharmacokinetic profiles.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several derivatives of cyclohexene dicarboxylic acids have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.

Mechanism of Action: The anticancer activity of these compounds is often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Some derivatives have been shown to interfere with key signaling pathways involved in cell proliferation and survival. For instance, certain cyclohexenone derivatives, which can be synthesized from cyclohexene dicarboxylic acids, have been found to inhibit enzymes like acetylcholinesterase, which is surprisingly overexpressed in some cancer types.[1]

Comparative Analysis: The efficacy of these compounds is often benchmarked against established chemotherapeutic drugs like Doxorubicin. While Doxorubicin is a potent anticancer agent, it is associated with significant cardiotoxicity.[2] The development of new anticancer agents with improved safety profiles is therefore a critical area of research.

Compound/DrugCancer Cell LineIC50 (µM)Reference
Substituted 1,4-Naphthoquinone Derivative 11 HuCCA-1 (Cholangiocarcinoma)1.55[3]
A549 (Lung Cancer)0.31[3]
HepG2 (Liver Cancer)0.46[3]
MOLT-3 (Leukemia)0.15[3]
Doxorubicin HuCCA-10.86[3]
A5490.31[3]
HepG20.46[3]
Cyclohexenone Derivative 21 HCT116 (Colon Cancer)~20-40[1]

As shown in the table, certain substituted 1,4-naphthoquinones, which can be considered derivatives of the broader cyclohexene class, exhibit comparable or even superior potency to Doxorubicin against specific cancer cell lines, with the potential for a better safety profile.[3] For example, compound 11 shows better selectivity against several cancer cell lines compared to doxorubicin.[3]

Structure-Activity Relationship (SAR): The anticancer activity of these derivatives is highly dependent on the nature and position of the substituents on the cyclohexene ring. For instance, in a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives, the presence of a 1-naphthalenyl group was found to be beneficial for their clonogenicity inhibition in HCT116 cells.[1]

Antiviral Activity: Combating Viral Infections

The emergence of drug-resistant viral strains necessitates the development of new antiviral agents with novel mechanisms of action. Substituted cyclohexene dicarboxylic acid derivatives have emerged as a promising class of compounds with activity against a variety of viruses, including Herpes Simplex Virus (HSV) and influenza virus.

Mechanism of Action: The antiviral mechanism of these compounds can vary. Some derivatives have been shown to inhibit viral replication by targeting viral enzymes, such as DNA polymerase. For example, certain terpene-derived compounds have shown inhibitory effects against HSV.[4] Others may interfere with the early stages of viral infection, such as attachment and entry into the host cell.

Comparative Analysis: The antiviral activity of new compounds is typically compared to that of established antiviral drugs like Acyclovir for HSV and Oseltamivir (Tamiflu) for influenza.

Compound/DrugVirusEC50/IC50 (µM)Reference
Ciclopirox (CPX) Derivative 6c HSV-2<1[5]
Acyclovir (ACV) HSV-2>1[5]
Terpenyl Hybrid Molecule 4 HSV-1 KOS strain96.2[6]
Terpenyl Hybrid Molecule 5 HSV-1 KOS strain118.4[6]
Cyclobakuchiol A Influenza A/PR/8/341.7[7]
Cyclobakuchiol B Influenza A/PR/8/342.4[7]
Oseltamivir Influenza AVaries by strain[8]

Derivatives of the antifungal drug ciclopirox, which contains a cyclohexene-like core, have demonstrated potent activity against HSV-2, with some compounds showing greater potency than Acyclovir.[5] Furthermore, certain terpenyl hybrid molecules have shown moderate activity against HSV-1.[6] Cyclobakuchiol derivatives have also been identified as having anti-influenza A virus activity.[7]

Structure-Activity Relationship (SAR): In the ciclopirox derivative series, the presence of a large, non-polar group at the R6 position was shown to be beneficial for anti-HSV activity.[5] For the terpenyl hybrids, the specific combination of the terpene moieties influences the antiviral potency.[6]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents with improved efficacy and fewer side effects is an ongoing area of research. Substituted cyclohexene dicarboxylic acid derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Mechanism of Action: The anti-inflammatory effects of many nonsteroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of COX-1 and COX-2 enzymes, which are involved in the synthesis of prostaglandins, key mediators of inflammation. Several cyclohexene derivatives have been found to selectively inhibit COX-2, which is the inducible isoform of the enzyme and is primarily responsible for inflammation.[9][10] This selectivity is desirable as it may lead to a reduction in the gastrointestinal side effects associated with non-selective COX inhibitors.

Comparative Analysis: The COX-2 inhibitory activity of these compounds is often compared to that of celecoxib, a well-known selective COX-2 inhibitor.

Compound/DrugCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
CHD (Cyclohexenone Derivative) Inhibits COX-2--[9]
Amidrazone Derivative 2f Inhibits TNF-α--[11]
Celecoxib 0.040.041[10]
Diclofenac --2-3 fold selectivity for COX-2[12]

A novel cyclohexenone derivative (CHD) has been shown to inhibit both COX-2 and 5-lipoxygenase (5-LOX) enzymes, as well as reduce the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[9] Certain amidrazone derivatives of cyclohexene carboxylic acid have also demonstrated the ability to inhibit the secretion of TNF-α.[11]

Structure-Activity Relationship (SAR): The anti-inflammatory activity is influenced by the substituents on the cyclohexene ring. For example, in a series of cyclohexyl-N-acylhydrazones, the substitution of a phenyl ring with other groups was found to modulate the anti-inflammatory and analgesic activities.[12]

Part 2: Materials Science Applications: Building Blocks for Advanced Polymers

Beyond their medicinal applications, substituted cyclohexene dicarboxylic acids are valuable monomers in the synthesis of polyesters and other polymers. The rigid cyclohexene ring can impart unique thermal and mechanical properties to the resulting materials.

Polyesters and Polyanhydrides

Cyclohexene dicarboxylic acids can be used in the production of polyesters and polyanhydrides through polycondensation reactions.[13] These polymers can have a range of properties depending on the specific monomers used and the cis/trans isomerism of the cyclohexene ring.[14]

Properties and Applications: Polyesters based on 1,4-cyclohexanedicarboxylic acid (1,4-CHDA) can offer improved processability, photo-oxidative stability, and thermal stability compared to their aromatic counterparts like those based on terephthalic acid.[14] They can also exhibit good humidity and impact resistance.[14] These properties make them suitable for applications in resins, coatings, and as plasticizers.[1][15] Polyanhydrides derived from 1,4-CHDA have been investigated for their potential use in drug-controlled release systems due to their biocompatibility and surface-eroding properties.[13]

Comparative Analysis:

PolymerMonomersKey PropertiesPotential ApplicationsReference
Poly(1,4-cyclohexanedicarboxylic anhydride) 1,4-Cyclohexanedicarboxylic acidCrystalline, high melting point, biocompatibleDrug delivery systems[13]
Polyesters based on 1,4-CHDA 1,4-Cyclohexanedicarboxylic acid, various diolsImproved processability, thermal and photo-oxidative stabilityResins, coatings, plasticizers[14][15]
Poly(ethylene terephthalate) (PET) Terephthalic acid, ethylene glycolHigh strength, good barrier propertiesBottles, packaging-

The use of cyclohexene dicarboxylic acids allows for the tuning of polymer properties. For example, the cis/trans ratio of 1,4-cyclohexanedicarboxylic acid in polyesters can significantly influence their physical properties, with the trans isomer generally leading to more stable crystals.[14]

Part 3: Experimental Protocols

To facilitate further research in this area, we provide detailed protocols for the synthesis of a core cyclohexene dicarboxylic acid structure and a representative biological assay.

Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid via Diels-Alder Reaction

This protocol describes a reliable two-step laboratory-scale synthesis of cis-4-cyclohexene-1,2-dicarboxylic acid. The synthesis involves an initial Diels-Alder reaction between 1,3-butadiene (generated in situ from 3-sulfolene) and maleic anhydride to form the anhydride intermediate, followed by hydrolysis.[1]

Part 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride

  • Materials: 3-Sulfolene (butadiene sulfone), maleic anhydride, xylene, petroleum ether, 25-mL round-bottom flask, reflux condenser, heating mantle, magnetic stirrer and stir bar, Buchner funnel and filter flask.

  • Procedure:

    • In a 25-mL round-bottom flask, combine 2.5 g of 3-sulfolene, 1.5 g of maleic anhydride, and 1 mL of xylene.[1]

    • Add a magnetic stir bar and assemble a reflux apparatus.

    • Heat the mixture gently to dissolve the solids, then increase the heat to maintain a steady reflux for 30 minutes.

    • Allow the reaction mixture to cool, then dilute with 10 mL of xylene.

    • Transfer the mixture to an Erlenmeyer flask and add 5 mL of petroleum ether to induce crystallization. Cool the flask in an ice bath.

    • Collect the white crystals by vacuum filtration, wash with a small amount of cold petroleum ether, and allow to air dry.[1]

Part 2: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Acid

  • Materials: cis-4-Cyclohexene-1,2-dicarboxylic anhydride (from Part 1), deionized water, Erlenmeyer flask, hot plate, ice bath, Buchner funnel and filter flask.

  • Procedure:

    • Place the anhydride from Part 1 into an Erlenmeyer flask.

    • Add a sufficient amount of deionized water and heat the mixture on a hot plate until the solid dissolves.

    • Allow the solution to cool to room temperature to induce crystallization. Scratching the inside of the flask with a glass rod can aid this process.

    • To maximize crystal formation, place the flask in an ice bath.

    • Collect the white crystals of cis-4-cyclohexene-1,2-dicarboxylic acid by vacuum filtration and allow them to air dry.[1]

Diels_Alder_Synthesis cluster_part1 Part 1: Anhydride Synthesis cluster_part2 Part 2: Dicarboxylic Acid Synthesis 3-Sulfolene 3-Sulfolene Diels-Alder Reaction Diels-Alder Reaction 3-Sulfolene->Diels-Alder Reaction 1,3-Butadiene (in situ) Maleic Anhydride Maleic Anhydride Maleic Anhydride->Diels-Alder Reaction cis-4-Cyclohexene-1,2-dicarboxylic Anhydride cis-4-Cyclohexene-1,2-dicarboxylic Anhydride Diels-Alder Reaction->cis-4-Cyclohexene-1,2-dicarboxylic Anhydride Anhydride_Part2 cis-4-Cyclohexene-1,2-dicarboxylic Anhydride Hydrolysis Hydrolysis Anhydride_Part2->Hydrolysis H2O, Heat cis-4-Cyclohexene-1,2-dicarboxylic Acid cis-4-Cyclohexene-1,2-dicarboxylic Acid Hydrolysis->cis-4-Cyclohexene-1,2-dicarboxylic Acid

Caption: Synthetic pathway for cis-4-cyclohexene-1,2-dicarboxylic acid.

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

  • Materials: Cancer cell line of interest, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, 96-well plates, substituted cyclohexene dicarboxylic acid derivative, MTT reagent, DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Incubation Compound Treatment->Incubation 48-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 2-4h Incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis Data Analysis Absorbance Reading->Data Analysis Calculate IC50

Caption: Workflow for the MTT cell viability assay.

Conclusion

Substituted cyclohexene dicarboxylic acids are a class of compounds with significant and diverse applications. In medicinal chemistry, they serve as a versatile scaffold for the development of potent anticancer, antiviral, and anti-inflammatory agents, with some derivatives showing comparable or superior activity to existing drugs. In materials science, they are valuable monomers for the synthesis of polymers with tunable and desirable properties. The synthetic accessibility of the core structure, primarily through the robust Diels-Alder reaction, further enhances their appeal. This guide has provided a comparative overview of their applications, supported by experimental data, to highlight their potential and encourage further exploration of this promising chemical space. The continued investigation of structure-activity and structure-property relationships will undoubtedly lead to the discovery of new and improved therapeutic agents and advanced materials based on the substituted cyclohexene dicarboxylic acid framework.

References

  • Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research, 5(6), 168-177.
  • Anticancer activities of cyclohexenone derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses. (n.d.). MDPI. Retrieved from [Link]

  • Experiment #4. (n.d.). Retrieved from [Link]

  • ~nthesis. (n.d.). Alfred State. Retrieved from [Link]

  • (PDF) Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. (2019). ResearchGate. Retrieved from [Link]

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (n.d.). MDPI. Retrieved from [Link]

  • Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis, Antiviral and Cytotoxic Activity of Novel Terpenyl Hybrid Molecules Prepared by Click Chemistry. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Substituted 1,4-naphthoquinones for potential anticancer therapeutics: In vitro cytotoxic effects and QSAR-guided design of new analogs. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synthetic derivatives of the anti-fungal drug ciclopirox are active against herpes simplex virus 2. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. (n.d.). Google Patents.
  • Anti-Infectivity against Herpes Simplex Virus and Selected Microbes and Anti-Inflammatory Activities of Compounds Isolated from Eucalyptus globulus Labill. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and properties of poly (1,4-cyclohexanedicarboxylic anhydride). (n.d.). ResearchGate. Retrieved from [Link]

  • Mechanistic Perspectives on Herpes Simplex Virus Inhibition by Phenolic Acids and Tannins: Interference with the Herpesvirus Life Cycle. (n.d.). MDPI. Retrieved from [Link]

  • Method for producing cyclohexane dicarboxylic acids and the derivatives thereof. (n.d.). Google Patents.
  • New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of Quinic Acid Derivatives as Oral Anti-inflammatory Agents. (n.d.). University of Tennessee Health Science Center Digital Commons. Retrieved from [Link]

  • Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • cis-Cyclohexane-1,4-dicarboxylic acid. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Synergistic breast cancer suppression efficacy of doxorubicin by combination with glycyrrhetinic acid as an angiogenesis inhibitor. (n.d.). PubMed. Retrieved from [Link]

  • cis-4-Cyclohexene-1,2-dicarboxylic acid, 98%. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Organic synthesis and anti-influenza A virus activity of cyclobakuchiols A, B, C, and D. (2021). PLoS One, 16(3), e0248884.
  • Comparison of the Anti-Influenza Virus Activity of Cyclopentane Derivatives With Oseltamivir and Zanamivir in Vivo. (2005). Bioorganic & Medicinal Chemistry, 13(12), 4071-4077.

Sources

Comparison of catalytic activity for the oxidation of cyclohexane and methylcyclohexane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Comparative Guide to the Catalytic Oxidation of Cyclohexane and Methylcyclohexane for Researchers and Drug Development Professionals.

Introduction: The Significance of Cycloalkane Oxidation

The selective oxidation of saturated hydrocarbons, particularly cycloalkanes like cyclohexane and its derivatives, is a cornerstone of modern industrial chemistry. The products of these reactions, primarily alcohols and ketones, are vital intermediates in the synthesis of polymers, pharmaceuticals, and other fine chemicals. For instance, the oxidation of cyclohexane to cyclohexanol and cyclohexanone (collectively known as KA-oil) is the principal route to adipic acid, a key monomer for the production of Nylon 6,6.

This guide provides a comprehensive comparison of the catalytic activity for the oxidation of two fundamental cycloalkanes: cyclohexane and methylcyclohexane. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts and provide a nuanced analysis grounded in mechanistic principles and supported by robust experimental data. We will explore how the seemingly minor addition of a single methyl group profoundly alters the substrate's reactivity and product selectivity, presenting both challenges and opportunities for catalyst design and process optimization. This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of these critical transformations.

Part 1: Theoretical Framework and Mechanistic Insights

A thorough understanding of the structural differences between cyclohexane and methylcyclohexane is fundamental to interpreting their varied behavior in catalytic oxidation.

The Role of C-H Bond Strength and Steric Factors

Cyclohexane possesses only one type of carbon-hydrogen bond: the secondary (C-H) bond. In contrast, methylcyclohexane features three distinct types: primary (in the methyl group), secondary (on the ring), and a single tertiary C-H bond at the point of substitution. The bond dissociation energies (BDEs) of these bonds are not equal, which is a critical determinant of reactivity.

  • Primary C-H: ~422 kJ/mol

  • Secondary C-H: ~413 kJ/mol

  • Tertiary C-H: ~404 kJ/mol

The tertiary C-H bond in methylcyclohexane is significantly weaker than the secondary C-H bonds found in both molecules. This lower BDE makes it the most susceptible site for hydrogen atom abstraction, the initial and often rate-determining step in free-radical oxidation reactions.

Furthermore, the stereochemistry of methylcyclohexane plays a role. The molecule exists as an equilibrium of two chair conformations: one with the methyl group in an equatorial position and one with it in an axial position.[1] The equatorial conformer is more stable by approximately 7.6 kJ/mol due to the avoidance of 1,3-diaxial steric interactions that destabilize the axial conformer.[1][2] This conformational preference can influence the accessibility of different C-H bonds to the catalytic active site.

The Free-Radical Autoxidation Mechanism

The liquid-phase oxidation of both cyclohexane and methylcyclohexane typically proceeds via a free-radical chain mechanism, especially when using common transition metal catalysts and molecular oxygen or peroxides as oxidants.[3] This process can be broken down into three key stages:

  • Initiation: The reaction begins with the formation of initial radicals. This can be induced by the catalyst interacting with an oxidant or the substrate itself.

  • Propagation: A cyclical chain reaction ensues where a cyclohexyl radical (Cy•) reacts with oxygen to form a cyclohexylperoxy radical (CyOO•). This peroxy radical can then abstract a hydrogen atom from another substrate molecule to form cyclohexyl hydroperoxide (CyOOH) and a new cyclohexyl radical, thus propagating the chain.

  • Termination: Radicals are quenched by combining with each other.

The primary products, cyclohexanol and cyclohexanone, are formed from the decomposition of the cyclohexyl hydroperoxide intermediate, a process that is also catalyzed by the metal center.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_products Product Formation I1 Initiator + RH I2 R• I1->I2 Formation of initial radical P1 R• + O2 I2->P1 Enters cycle P2 ROO• P1->P2 Fast P3 ROO• + RH P2->P3 P4 ROOH + R• P3->P4 H-abstraction P4->P1 Chain continues PR1 ROOH P4->PR1 Accumulates PR2 RO• + •OH PR1->PR2 Catalyst-mediated decomposition PR3 ROH (Alcohol) + R'• PR2->PR3 via H-abstraction from RH PR4 R'=O (Ketone) + H2O PR2->PR4 via β-scission or further oxidation

Caption: Generalized free-radical mechanism for cycloalkane oxidation.

Part 2: Comparative Experimental Analysis

The structural and mechanistic differences outlined above manifest clearly in experimental outcomes. Studies show that the presence of the methyl group significantly enhances the overall reaction activity, as indicated by higher fuel conversion rates for methylcyclohexane compared to cyclohexane under similar conditions.[4]

Catalyst Systems and Reaction Conditions

A variety of homogeneous and heterogeneous catalysts are employed for these oxidations. Common choices include soluble transition metal compounds like cobalt naphthenate or manganese complexes, which are active in the liquid phase.[5][6][7]

A study by R. C. D. Santos et al. utilized manganese(III) complexes to catalyze the oxidation of both substrates in acetonitrile, using trichloroisocyanuric acid (TCCA) as the oxidant.[8] This system provides a clear basis for comparison.

Product Selectivity: The Decisive Impact of the Methyl Group

The most striking difference between the two substrates is the distribution of oxidation products.

  • Cyclohexane: Oxidation is relatively straightforward, yielding cyclohexanol and cyclohexanone as the major products.[3] With high selectivity, this mixture is the desired industrial feedstock known as KA-oil. Over-oxidation leads to ring-opening and the formation of adipic acid.[9]

  • Methylcyclohexane: The reaction is more complex. Oxidation can occur at the tertiary C-H bond, the secondary C-H bonds on the ring, or the primary C-H bonds of the methyl group. Due to the weaker tertiary C-H bond, oxidation at this position is often favored. However, the statistical abundance of secondary hydrogens (10 vs. 1 tertiary) means that oxidation at the ring is also significant. This results in a mixture of products, including various isomers of methylcyclohexanols, methylcyclohexanones, and even ring-opened products.[8] Furthermore, the formation of olefins such as 1-, 3-, and 4-methylcyclohexene is also observed.[4]

The selectivity for methylcyclohexane oxidation is often lower than for cyclohexane, resulting in a broader product slate.[8] For instance, in the manganese-catalyzed system mentioned, cyclohexane oxidation primarily yielded chlorocyclohexane (a result of the TCCA oxidant), whereas methylcyclohexane produced a mixture of 1-chloro-4-methylcyclohexane and various methylcyclohexenes.[8] Notably, halogenation at the more reactive tertiary carbon was not observed in that specific system, suggesting that the reaction may proceed through long-lived radical species that are less selective.[8]

Quantitative Data Comparison

To illustrate these differences, the following table summarizes representative data from the literature for the oxidation of cyclohexane and methylcyclohexane catalyzed by the [Mn(salen)Cl] complex at 50°C.[5]

SubstrateCatalystOxidantTemperature (°C)Conversion (%)Major Products
Cyclohexane[Mn(salen)Cl]TCCA5026.3 ± 1.1Chlorocyclohexane
Methylcyclohexane[Mn(salen)Cl]TCCA5029.8 ± 2.21-chloro-4-methylcyclohexane, 3-methylcyclohexene, 1-methylcyclohexene

This data clearly shows a higher overall conversion for methylcyclohexane, confirming its enhanced reactivity.[5] It also highlights the more complex product mixture obtained from the substituted cycloalkane.

Part 3: Validated Experimental Protocol

To ensure reproducibility and provide a practical framework, this section details a self-validating protocol for the liquid-phase catalytic oxidation of cyclohexane or methylcyclohexane.

Objective

To quantify and compare the catalytic conversion and product selectivity for the oxidation of cyclohexane and methylcyclohexane using a transition metal catalyst and a chemical oxidant under controlled laboratory conditions.

Materials and Equipment
  • Substrates: Cyclohexane (≥99.5%), Methylcyclohexane (≥99%)

  • Catalyst: e.g., [Mn(salen)Cl] or Cobalt(II) naphthenate

  • Oxidant: e.g., Trichloroisocyanuric acid (TCCA) or tert-Butyl hydroperoxide (TBHP)

  • Solvent: Acetonitrile (anhydrous, ≥99.8%)

  • Internal Standard: Dodecane (for GC analysis)

  • Reactor: 50 mL three-neck round-bottom flask or a sealed pressure vessel

  • Magnetic stirrer and hot plate

  • Condenser

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS)

Experimental Workflow

Sources

Safety Operating Guide

Proper Disposal of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid (CAS No. 40469-16-7). As a dicarboxylic acid, this compound requires careful handling and adherence to specific disposal protocols to ensure the safety of laboratory personnel and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle this chemical.

Immediate Safety and Hazard Assessment

Expected Hazard Profile:

Hazard ClassificationGHS PictogramPrecautionary Statement
Skin Irritation (Category 2)Exclamation MarkH315: Causes skin irritation.[1][2]
Serious Eye Irritation (Category 2A/1)Exclamation Mark / CorrosionH319/H318: Causes serious eye irritation/damage.[1][2]
Respiratory Irritation (Category 3)Exclamation MarkH335: May cause respiratory irritation.[2]

Personal Protective Equipment (PPE):

Adherence to proper PPE protocols is the first line of defense against accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and irritation.[1][3]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against splashes that can cause serious eye irritation or damage.[1]
Skin and Body Laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or a chemical fume hood.To minimize the inhalation of any dusts or aerosols, which may cause respiratory irritation.[1][3]

Waste Segregation and Container Management

Proper segregation of chemical waste is paramount to prevent dangerous reactions within the waste container. This compound, being an organic acid, must be segregated from incompatible materials.

Incompatible Materials:

  • Bases (e.g., sodium hydroxide, ammonium hydroxide): Can cause a strong exothermic (heat-generating) reaction.

  • Oxidizing Agents (e.g., nitric acid, peroxides): Can lead to vigorous and potentially explosive reactions.

  • Reactive Metals (e.g., sodium, potassium, zinc): May generate flammable hydrogen gas upon contact with acids.

Waste containing this compound should be collected in a designated hazardous waste container.

Container Requirements:

  • Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic waste.

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Corrosive," "Irritant").

  • Condition: The container must be in good condition, with a secure, leak-proof cap. Keep the container closed except when adding waste.

Step-by-Step Disposal Protocol

The disposal procedure for this compound depends on its concentration and whether it is mixed with other hazardous substances.

A. For Small Quantities of Dilute, Uncontaminated Aqueous Solutions (<10%):

Local regulations may permit the neutralization and drain disposal of dilute, uncontaminated solutions of some carboxylic acids. However, you must first verify this with your institution's Environmental Health and Safety (EHS) department.

  • Work in a Fume Hood: Always perform neutralization procedures within a certified chemical fume hood.

  • Dilution: If necessary, dilute the acidic solution by slowly adding it to a large volume of cold water.

  • Neutralization: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium hydroxide solution, while stirring continuously. Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Target pH: Continue adding the base until the pH of the solution is between 6.0 and 8.0.

  • Drain Disposal: If permitted by your institution, flush the neutralized solution down the drain with copious amounts of water (at least 20 times the volume of the neutralized solution).

B. For Concentrated, Pure, or Contaminated this compound:

Any form of this chemical that is concentrated, in its pure solid form, or contaminated with other hazardous materials must be disposed of as hazardous waste.

  • Waste Collection: Carefully transfer the waste into a designated and properly labeled hazardous waste container as described in Section 2.

  • Avoid Mixing: Do not mix this waste with incompatible waste streams, particularly bases or oxidizing agents.

  • Storage: Store the sealed hazardous waste container in a designated satellite accumulation area (SAA). This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not attempt to transport hazardous waste off-site yourself.

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

For Small Spills:

  • Alert Personnel: Notify others in the immediate area of the spill.

  • Ensure Ventilation: Work in a well-ventilated area or fume hood.

  • Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial acid spill kit to absorb the spilled material.

  • Collection: Carefully scoop the absorbed material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

  • Disposal: The spill cleanup materials are also considered hazardous waste and must be disposed of accordingly.

For Large Spills:

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close doors to the affected area and prevent entry.

  • Notify: Alert your institution's EHS department and follow their emergency procedures.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Waste Generation: 3-Methylcyclohex-4-ene- 1,2-dicarboxylic acid is_contaminated Is the waste contaminated with other hazardous materials? start->is_contaminated is_concentrated Is the waste concentrated or in pure solid form? is_contaminated->is_concentrated No hazardous_waste Collect in a labeled hazardous waste container. is_contaminated->hazardous_waste Yes check_local_policy Consult Institutional EHS Policy: Is neutralization and drain disposal permitted for this acid? is_concentrated->check_local_policy No (Dilute, <10%) is_concentrated->hazardous_waste Yes neutralize Neutralize to pH 6-8 with a weak base. check_local_policy->neutralize Yes check_local_policy->hazardous_waste No drain_disposal Dispose down the drain with copious amounts of water. neutralize->drain_disposal store_saa Store in Satellite Accumulation Area. hazardous_waste->store_saa ehs_pickup Arrange for EHS waste pickup. store_saa->ehs_pickup

Sources

A Proactive Approach to Safety: Essential Personal Protective Equipment and Handling Protocols for 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. Handling novel or complex chemical compounds demands a proactive, rather than reactive, approach to safety. This guide provides a detailed operational and disposal framework for 3-Methylcyclohex-4-ene-1,2-dicarboxylic acid, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the fidelity of your research.

Understanding the Hazard Profile

This compound and its analogs are classified as irritants.[1][2] The primary risks associated with this compound are irritation to the skin and serious irritation or damage to the eyes.[1][2][3][4] Inhalation of dust or aerosols may also cause respiratory tract irritation.[1][2][3] A thorough understanding of these hazards, as outlined in the Safety Data Sheet (SDS), is the foundational step in mitigating risk.[5]

Core Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all solution; it is a dynamic process that depends on the scale of the experiment and the potential for exposure. The following table summarizes the essential PPE for handling this compound.

PPE Category Specification Rationale for Use
Eye and Face Protection ANSI Z87.1 certified safety goggles. A face shield should be worn over goggles when there is a significant splash hazard.[6][7]Protects against accidental splashes of solutions or contact with airborne solid particles, which can cause serious eye damage.
Hand Protection Disposable nitrile gloves (minimum 4-mil thickness).[8] For prolonged contact or handling larger quantities, consider thicker, reusable chemical-resistant gloves (e.g., butyl rubber).[6]Prevents skin contact, which can lead to irritation.[3][4] Nitrile gloves offer good resistance to a range of chemicals for incidental contact.[6][7]
Body Protection A standard laboratory coat is mandatory.[8][9] For larger-scale operations, a chemical-resistant apron over the lab coat is recommended.[10]Protects clothing and underlying skin from spills and contamination.[9]
Respiratory Protection Generally not required under normal laboratory conditions with adequate ventilation (e.g., a chemical fume hood).[3][11] An N95 or higher-rated respirator may be necessary if handling fine powders outside of a fume hood where dust generation is likely.[6][12]Minimizes the risk of inhaling airborne particles that can cause respiratory irritation.[1]
Foot Protection Closed-toe shoes are a minimum requirement in any laboratory setting.[7][8][9]Protects feet from spills and falling objects.

Experimental Workflow: A Step-by-Step Guide to Safe Handling

The following workflow is designed to minimize exposure and ensure a safe laboratory environment from receipt of the chemical to its final disposal.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal prep 1. Hazard Assessment: Review SDS for 3-Methylcyclohex-4-ene- 1,2-dicarboxylic acid ppe_selection 2. PPE Selection: Don appropriate lab coat, goggles, and gloves. fume_hood 3. Work Area Setup: Conduct all manipulations in a certified chemical fume hood. ppe_selection->fume_hood Proceed to Handling weighing 4. Weighing & Dispensing: Use appropriate tools to avoid generating dust. Keep container closed when not in use. decon 5. Decontamination: Clean work surfaces and any contaminated equipment. weighing->decon Experiment Complete disposal 6. Waste Disposal: Dispose of contaminated PPE and excess chemical in a labeled hazardous waste container. hand_wash 7. Final Step: Remove PPE and wash hands thoroughly.

Caption: A logical workflow for the safe handling of this compound.

Operational Plan: From Storage to Disposal

1. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[3][11]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[3][11][13]

  • Segregate from incompatible materials, such as strong oxidizing agents.[11][14]

2. Handling:

  • Always handle this chemical within a certified chemical fume hood to minimize inhalation exposure.[5][15]

  • Avoid generating dust when handling the solid form.[4] Use appropriate tools for transfer.

  • Wash hands thoroughly after handling, even if gloves were worn.[3][4][11][13]

  • Ensure an eyewash station and safety shower are readily accessible.[7][16]

3. Spill Management:

  • In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated hazardous waste container.

  • Clean the spill area with an appropriate solvent and then wash with soap and water.

  • For larger spills, evacuate the area and contact your institution's environmental health and safety department.[10][16]

4. Disposal Plan:

  • Dispose of waste this compound and any contaminated materials (e.g., gloves, wipes) in a clearly labeled hazardous waste container.[3][11]

  • Never dispose of this chemical down the drain or in the regular trash.[17]

  • All chemical waste disposal must be in accordance with local, state, and federal regulations.[10]

By integrating these detailed protocols into your daily laboratory operations, you create a robust safety culture that protects you, your colleagues, and the integrity of your scientific pursuits.

References

  • This compound. PubChem. [Link]

  • Acid Handling Standard Operating Procedure. University of California, Irvine. [Link]

  • Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS. [Link]

  • 4-Methylcyclohex-4-ene-1,2-dicarboxylic acid. PubChem. [Link]

  • What PPE Should You Wear When Handling Acid 2026? (2025). LeelineWork. [Link]

  • Laboratory Personal Protective Equipment (PPE) Assessment Tool. University of California, Santa Cruz. [Link]

  • Storage and Handling Tips for Research Chemicals: Safety Comes First. (2025). United-Biolab. [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009). Lab Manager. [Link]

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety. [Link]

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  • Safe Chemical Handling / Lab Safety Video Part 5. (2014). BioNetwork. [Link]

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
3-Methylcyclohex-4-ene-1,2-dicarboxylic acid
Reactant of Route 2
3-Methylcyclohex-4-ene-1,2-dicarboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.